molecular formula C17H14O7 B192558 Tricin CAS No. 520-32-1

Tricin

Numéro de catalogue: B192558
Numéro CAS: 520-32-1
Poids moléculaire: 330.29 g/mol
Clé InChI: HRGUSFBJBOKSML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) is an O-methylated flavone of significant interest in pharmacological and biomedical research due to its broad spectrum of bioactivities. This naturally occurring compound, found in grasses like rice, wheat, and sugarcane, as well as in certain medicinal herbs, is a promising candidate for investigating novel therapeutic strategies. In oncology research, this compound has demonstrated selective cytotoxic effects against specific cancer cell lines. Notably, recent studies highlight its potent activity against KRAS-mutant non-small cell lung cancer (NSCLC), a subtype often resistant to conventional therapies. Mechanistic studies indicate that this compound inhibits cancer cell proliferation, migration, and colony formation by suppressing the PDGF-BB-induced SRC/MAPK/AP-1 signaling pathway and downregulating PD-L1 expression. Furthermore, in vivo research shows that combining this compound with an anti-PD-1 antibody markedly enhances antitumor immunity by increasing tumor-infiltrating CD8+ T lymphocytes and functional cytokines like TNF-α and IFN-γ, presenting a compelling approach for improving cancer immunotherapy outcomes . Beyond oncology, this compound exhibits robust anti-inflammatory and antioxidant properties, making it valuable for studying cardiometabolic diseases. In models of diabetic cardiomyopathy, this compound has been shown to protect cardiomyocytes from high glucose-induced damage. It significantly reduces oxidative stress by lowering reactive oxygen species (ROS) and lactate dehydrogenase (LDH) levels while increasing superoxide dismutase (SOD) activity. Concurrently, it ameliorates inflammation by suppressing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibiting the TLR4/MYD88/NF-κB signaling pathway . Research also suggests potential neuroprotective applications, such as in Parkinson's disease models, and chemopreventive effects in colon carcinogenesis .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGUSFBJBOKSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20199965
Record name Tricin
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Molecular Weight

330.29 g/mol
Source PubChem
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CAS No.

520-32-1
Record name Tricin
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Record name Tricin
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Record name TRICIN
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Foundational & Exploratory

A Technical Guide to the Natural Sources, Analysis, and Bioactivity of Tricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a natural flavone (B191248) demonstrating significant potential in chemoprevention, anti-inflammatory, and metabolic regulation applications. Its unique biological activities, including the selective inhibition of cancer cell proliferation and modulation of key enzymatic pathways, have positioned it as a compound of high interest for pharmaceutical and nutraceutical development. This technical guide provides an in-depth overview of the natural sources of this compound, presents quantitative data on its concentration in various botanicals, details the experimental protocols for its extraction and analysis, and elucidates its primary mechanisms of action through key signaling pathways.

Introduction to this compound

This compound is an O-methylated flavone, a class of flavonoids widely distributed throughout the plant kingdom, particularly within monocotyledonous species.[1] Unlike many other flavonoids, this compound has garnered specific attention for its potential as a safe and effective agent in clinical applications, including cancer chemoprevention.[2] Its bioactivity is linked to its distinct chemical structure, which influences its bioavailability and interaction with cellular targets.[1] Understanding its natural distribution and concentration is the first step in harnessing its therapeutic potential, from developing functional foods to isolating the pure compound for drug development.

Natural Occurrence of this compound

This compound is found predominantly in the family Poaceae (grasses), which includes major cereal crops.[1] It exists in plants in several forms: as a free aglycone, as O-linked conjugates (e.g., this compound-glycosides), as flavonolignans, and, uniquely, as a core monomer covalently integrated into the lignin (B12514952) polymer of monocot cell walls.[3][4][5] This integration into lignin suggests that a significant portion of natural this compound is bound within the plant's structural tissues.[6][7]

Key Plant Sources

The primary dietary sources of this compound are whole cereal grains.[8] However, the highest concentrations are often found in agricultural by-products, making them attractive for industrial-scale extraction.

  • Cereal Grains: Rice (Oryza sativa), wheat (Triticum aestivum), barley (Hordeum vulgare), oats (Avena sativa), maize (Zea mays), and sorghum (Sorghum bicolor) are common sources.[9][10] The this compound is concentrated in the outer layers, such as the bran, hull, or husk.[9][11]

  • Agricultural By-products: Rice bran, wheat straw, and sugarcane (Saccharum officinarum) bagasse are particularly rich sources.[11][12][13] Winter wheat husks have been identified as having one of the highest known concentrations of free this compound.[10]

  • Other Plants: Significant quantities have also been identified in bamboo species, various palms, and forage crops like alfalfa (Medicago sativa).[3][14]

Quantitative Analysis of this compound Content

The concentration of this compound varies widely depending on the plant species, genotype, specific tissue, and developmental stage.[15] The method of analysis also impacts the quantified amount, particularly whether it measures only solvent-extractable forms or includes the lignin-bound fraction released via degradative techniques like thioacidolysis.

Plant SourcePlant PartThis compound ConcentrationMethod / Notes
Rice (Oryza sativa)Bran1.2 - 10.0 µg/gLC/MS of extracts. Varies by pericarp color.[15]
Germinated Rice (Oryzae Fructus Germinatus)Grain23.6 µg/gChemical analysis of medicinal grain.[9]
Wheat (Triticum aestivum)Husk (Winter Wheat)770 ± 157 mg/kg (770 µg/g)Analysis of dry weight.[10]
Wheat (Triticum aestivum)Straw940 - 1925 mg/kg (940 - 1925 µg/g)Before and after acid hydrolysis, respectively.[11]
Alfalfa (Medicago sativa)Whole Shoots1.4 - 1.7% of dry matterMeasured as total this compound glycosides.[14]
Medicago truncatulaLeaves2.37 - 3.34% of dry matterMeasured as total this compound glycosides.[14]
Various GrassesCell Wall0.5 - 7.0 mg/gLignin-integrated this compound released by thioacidolysis.[6][7]
Vanilla (Vanilla planifolia)Aerial Roots29.1 mg/gLignin-integrated this compound released by thioacidolysis.

Methodologies for Extraction, Isolation, and Quantification

The selection of an appropriate methodology is critical and depends on the target form of this compound (free vs. lignin-bound) and the intended scale of the operation.

Experimental Protocol: Extraction of Free/Soluble this compound

This protocol is suitable for extracting this compound aglycone and its soluble glycosides from plant material like bran or husks.

  • Sample Preparation: Air-dry the plant material and grind it to a fine powder (40-60 mesh).

  • Dewaxing (Optional but Recommended): Perform a Soxhlet extraction on the powder with a benzene-ethanol mixture (2:1, v/v) for 6-8 hours to remove lipids and pigments.[9] Alternatively, dewaxing can be done with 80% ethanol (B145695) at 80°C followed by dichloromethane (B109758) at 40°C.[6][16]

  • Solvent Extraction: Macerate or sonicate the dewaxed powder with a polar solvent such as methanol (B129727) or ethanol. Repeat the extraction multiple times to ensure exhaustive recovery.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: The crude extract can be further purified using column chromatography (e.g., on silica (B1680970) gel or Sephadex) or more advanced techniques like medium-pressure or high-performance liquid chromatography (HPLC).[9]

Experimental Protocol: Thioacidolysis for Lignin-Bound this compound

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 aryl ether bonds in lignin, releasing integrated monomers, including this compound.[9][14]

  • Sample Preparation: Use pre-extracted, dewaxed, and dried lignocellulosic material (e.g., wheat straw). 5-10 mg of dry sample is typically sufficient.

  • Reagent Preparation: Prepare the thioacidolysis reagent by mixing 1,4-dioxane, ethanethiol, and boron trifluoride diethyl etherate (BF₃·OEt₂) in a ratio of 25:2.5:0.6 (v/v/v). Add internal standards (e.g., 4,4′-ethylidenebisphenol) to the reagent for quantification.

  • Reaction: Place the dried sample in a sealed reaction vial. Add the thioacidolysis reagent (e.g., 3 mL for 5 mg of sample).[14]

  • Incubation: Heat the sealed vial at 100°C for 4-8 hours with agitation.[9]

  • Workup:

    • Cool the reaction mixture on ice.

    • Add a known amount of a recovery standard (e.g., docosane).

    • Add water and dichloromethane for liquid-liquid extraction.

    • Adjust the pH of the aqueous phase to 3-4 with NaHCO₃ and re-extract with dichloromethane.

    • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Derivatization and Analysis: Evaporate the solvent and silylate the residue to make the products volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Alternatively, the residue can be redissolved for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis without derivatization.[14]

Experimental Protocol: Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for accurate quantification of this compound in complex plant extracts.[13][17]

  • Sample Preparation: Prepare the final extract from either Protocol 4.1 or 4.2 and dissolve it in a suitable solvent (e.g., methanol). Filter the sample through a 0.22 µm syringe filter.[10][17]

  • Chromatographic Separation:

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode. For this compound, positive mode often yields a strong protonated molecular ion [M+H]⁺ at m/z 331.[17]

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Monitor the transition from the precursor ion (m/z 331) to one or more characteristic product ions.

  • Quantification: Generate a calibration curve using a certified this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve, correcting for any internal standards used during extraction.[18]

Visualization of Analytical Workflow

The following diagram outlines the comprehensive workflow for the extraction and quantification of both free and lignin-bound this compound from a plant source.

G Diagram 1: Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_free Analysis of Free this compound cluster_bound Analysis of Lignin-Bound this compound cluster_quant Quantification start Plant Material (e.g., Wheat Straw) grind Grinding & Sieving (40-60 mesh) start->grind dewax Dewaxing (Solvent Extraction) grind->dewax extract_free Methanol/Ethanol Extraction dewax->extract_free thio Thioacidolysis (BF3-Etherate, Ethanethiol) dewax->thio purify_free Purification (Column Chromatography) extract_free->purify_free lcms LC-MS/MS Analysis (MRM Mode) purify_free->lcms extract_bound Workup & Extraction (Dichloromethane) thio->extract_bound extract_bound->lcms

Caption: Workflow for this compound analysis from plant biomass.

Biosynthesis and Bioactivity

This compound Biosynthesis Pathway

In rice and other grasses, this compound is synthesized via a specialized branch of the flavonoid pathway.[3][15] The pathway has been revised from earlier models and does not proceed through the intermediate tricetin. The established pathway begins with the flavanone (B1672756) naringenin (B18129) and involves a series of hydroxylation and O-methylation steps on the B-ring.[3][12][15]

G Diagram 2: Revised this compound Biosynthesis Pathway in Rice Naringenin Naringenin (a flavanone) FNSII FNSII (CYP93G1) Naringenin->FNSII Apigenin Apigenin F3H F3'H (CYP75B4) Apigenin->F3H Luteolin Luteolin OMT1 OMT Luteolin->OMT1 Chrysoeriol Chrysoeriol C5H C5'H (CYP75B4) Chrysoeriol->C5H Selgin Selgin OMT2 OMT Selgin->OMT2 This compound This compound FNSII->Apigenin F3H->Luteolin OMT1->Chrysoeriol C5H->Selgin OMT2->this compound

Caption: Key enzymatic steps in the biosynthesis of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with multiple cellular signaling pathways. Two of the most well-characterized are its inhibition of cyclooxygenase (COX) enzymes and its activation of AMP-activated protein kinase (AMPK).

5.2.1 Inhibition of the Cyclooxygenase (COX) Pathway

This compound is a potent inhibitor of both COX-1 and COX-2 enzymes.[19] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain.[20][21] By inhibiting COX-2, which is often upregulated in inflammatory states and cancerous tissues, this compound reduces the production of PGE₂, thereby suppressing inflammation and inhibiting tumor growth.[19][22]

G Diagram 3: this compound's Inhibition of the COX Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE₂) COX->PGs Inflammation Inflammation Tumor Promotion PGs->Inflammation This compound This compound This compound->COX Inhibits

Caption: Mechanism of this compound's anti-inflammatory action.

5.2.2 Activation of the AMPK Pathway and Inhibition of Lipogenesis

This compound has demonstrated antiobesity effects, which are mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][23] Once activated, AMPK phosphorylates and inactivates Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[24] This reduces the levels of malonyl-CoA, which in turn inhibits the master transcriptional regulator of lipogenesis, SREBP-1c, leading to a decrease in the expression of fat-synthesis genes and reduced lipid accumulation.[1][25]

G Diagram 4: this compound's Modulation of the AMPK/Lipogenesis Pathway This compound This compound AMPK AMPK This compound->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (via Phosphorylation) SREBP SREBP-1c (Transcription Factor) AMPK->SREBP Inhibits Lipogenesis Lipogenesis (Fat Synthesis) ACC->Lipogenesis Provides substrate (Malonyl-CoA) SREBP->Lipogenesis

Caption: this compound activates AMPK to inhibit fat synthesis.

Conclusion

This compound is a promising natural flavone with well-documented anti-inflammatory and metabolic regulatory properties. Its abundance in agricultural by-products such as wheat straw and rice bran presents a significant opportunity for valorization and sustainable sourcing. This guide provides the foundational technical information for researchers to identify high-yield sources, apply robust protocols for extraction and quantification, and further investigate the mechanisms of action that underpin its therapeutic potential. The continued study of this compound is crucial for its development into next-generation chemopreventive agents, anti-inflammatory drugs, and nutraceuticals.

References

An In-depth Technical Guide to the Tricin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (3',5'-dimethoxyflavone) is a plant-specialized metabolite with significant biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties.[1][2] It is found predominantly in grasses (Poaceae), where it not only contributes to stress tolerance and defense but also plays a unique role as a monomer in the lignification process.[1][3][4] Unlike classical monolignols, this compound is derived from the flavonoid pathway, making its incorporation into the lignin (B12514952) polymer a distinctive feature of monocots.[3][4][5] This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA.[1][6] This is followed by a series of enzymatic reactions that construct the flavone (B191248) backbone and subsequently modify the B-ring to yield this compound.[1][7] The currently accepted pathway in grasses, particularly rice, proceeds as follows: Naringenin (B18129)Apigenin (B1666066)Luteolin (B72000)Chrysoeriol (B190785) → Selgin → this compound.[1][8]

From Phenylalanine to the Flavanone (B1672756) Intermediate: Naringenin
  • Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to cinnamate.[1][6]

  • Cinnamate 4-Hydroxylase (C4H): Cinnamate is then hydroxylated to form p-coumarate.[1][6]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumarate by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone (B49325) Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[7]

  • Chalcone Isomerase (CHI): CHI then catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone naringenin.[6][7]

Formation of the Flavone Backbone and B-ring Modifications

The conversion of the flavanone naringenin to this compound involves a series of hydroxylation and O-methylation steps on the B-ring.

Key Enzymes and Intermediates in this compound Biosynthesis

StepPrecursorEnzymeProductPlant Species
1NaringeninFlavone Synthase II (FNSII; CYP93G1)ApigeninRice[4][8]
2ApigeninApigenin 3'-hydroxylase (A3'H; CYP75B3/CYP75B4)LuteolinRice[1][8]
3LuteolinO-methyltransferase (OMT; e.g., ROMT9)ChrysoeriolRice[8]
4ChrysoeriolChrysoeriol 5'-hydroxylase (C5'H; CYP75B4)SelginRice[1][4][8]
5SelginO-methyltransferase (OMT; e.g., ROMT9)This compoundRice[8]

Notably, the enzyme CYP75B4 in rice is a bifunctional hydroxylase, catalyzing both the 3'-hydroxylation of apigenin and the 5'-hydroxylation of chrysoeriol.[1][4] The previously proposed pathway involving tricetin (B192553) as an intermediate has been revised, with chrysoeriol now established as the key intermediate.[8]

Quantitative Data on this compound Biosynthesis

Quantitative analysis of enzyme kinetics and metabolite levels is crucial for understanding the efficiency and regulation of the this compound biosynthesis pathway.

Table 1: this compound and Precursor Levels in Rice Cultivars

CompoundIAC600 (Purple Pericarp) - Pericarp (µg/g)Cocodrie (Light Brown Pericarp) - Pericarp (µg/g)IAC600 - Embryo (µg/g)Cocodrie - Embryo (µg/g)
This compound PresentNot DetectedPresentPresent
This compound-O-hexoside PresentNot DetectedPresentPresent
Chrysoeriol Not DetectedPresentPresentPresent

Data adapted from a study on developing rice grains. The presence of chrysoeriol in Cocodrie pericarp, where this compound is absent, suggests a bottleneck in the conversion of chrysoeriol to selgin in this cultivar.[9]

A study on a T-DNA mutant of the rice O-methyltransferase, ROMT9, showed a 46% reduction in this compound accumulation, with a concurrent 6-fold and 9.5-fold increase in luteolin and selgin levels, respectively, highlighting the significant role of this enzyme in the final methylation step.[8]

Experimental Protocols

Enzyme Assays

1. Microsomal Cytochrome P450 Enzyme Assays (e.g., CYP75B4)

  • Objective: To determine the catalytic activity and substrate specificity of P450 enzymes involved in this compound biosynthesis.

  • Methodology:

    • Protein Expression: Express the P450 enzyme (e.g., CYP75B4) and its corresponding reductase in a suitable system, such as yeast or insect cells.

    • Microsome Preparation: Isolate microsomes from the expression system by differential centrifugation.

    • Reaction Mixture: Prepare a reaction mixture containing:

      • Potassium phosphate (B84403) buffer (pH 7.5)

      • Microsomal protein

      • Substrate (e.g., apigenin or chrysoeriol) dissolved in a suitable solvent (e.g., DMSO)

      • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

    • Analysis: Analyze the extracted products by HPLC or LC-MS to identify and quantify the reaction products.

2. O-Methyltransferase (OMT) Enzyme Assays (e.g., ROMT9)

  • Objective: To measure the O-methylation activity of enzymes like ROMT9.

  • Methodology:

    • Recombinant Protein Purification: Express and purify the recombinant OMT from E. coli.

    • Reaction Mixture: Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.5)

      • Purified OMT enzyme

      • Substrate (e.g., luteolin or selgin)

      • S-adenosyl-L-methionine (SAM) as the methyl donor

      • Dithiothreitol (DTT) and MgCl2

    • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Analysis: Analyze the reaction products by HPLC or LC-MS.

Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) for Flavonoid Profiling

  • Objective: To separate, identify, and quantify this compound and its precursors in plant extracts.

  • Methodology:

    • Sample Extraction: Extract flavonoids from plant tissues using a suitable solvent, such as 80% methanol (B129727).

    • Chromatographic Separation:

      • Column: Use a reverse-phase column (e.g., C18).

      • Mobile Phase: Employ a gradient elution system, typically with two solvents:

        • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

        • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient Program: Start with a low percentage of Solvent B, and gradually increase its concentration to elute compounds with increasing hydrophobicity.

    • Detection:

      • UV-Vis Detector: Monitor the elution profile at specific wavelengths characteristic of flavonoids (e.g., 350 nm for flavones).[9]

      • Mass Spectrometry (MS) Detector: For structural confirmation and identification of unknown compounds based on their mass-to-charge ratio (m/z).[9]

    • Quantification: Quantify the compounds by comparing their peak areas to those of authentic standards.[9]

Signaling Pathways and Logical Relationships

This compound Biosynthesis Pathway in Grasses

Tricin_Biosynthesis Naringenin Naringenin Apigenin Apigenin Naringenin->Apigenin desaturation Luteolin Luteolin Apigenin->Luteolin 3'-hydroxylation Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol 3'-O-methylation Selgin Selgin Chrysoeriol->Selgin 5'-hydroxylation This compound This compound Selgin->this compound 5'-O-methylation FNSII FNSII (CYP93G1) FNSII->Naringenin A3H A3'H (CYP75B3/B4) A3H->Apigenin OMT1 OMT OMT1->Luteolin C5H C5'H (CYP75B4) C5H->Chrysoeriol OMT2 OMT OMT2->Selgin

Caption: The core enzymatic steps in the biosynthesis of this compound from the flavanone precursor, naringenin.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Gene_Isolation Gene Isolation and Cloning Protein_Expression Heterologous Protein Expression (Yeast / E. coli) Gene_Isolation->Protein_Expression Protein_Purification Protein Purification / Microsome Isolation Protein_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC / LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Enzyme Kinetic Analysis Product_Analysis->Kinetic_Analysis

Caption: A generalized workflow for the functional characterization of this compound biosynthetic enzymes.

Conclusion and Future Prospects

The elucidation of the this compound biosynthesis pathway, particularly in model grass species like rice, has provided a solid foundation for further research and biotechnological applications.[1] The identification of key enzymes such as CYP75B4 and various O-methyltransferases opens up possibilities for metabolic engineering to enhance this compound production in crops for improved nutritional value and stress resilience.[1][4] For drug development professionals, a deeper understanding of this pathway can inform the synthesis of novel flavonoid-based therapeutic agents. Future research should focus on the regulatory networks governing this pathway and the mechanisms of this compound's incorporation into the lignin polymer, which could have implications for biofuel production.

References

The Anti-inflammatory Properties of Tricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin, a naturally occurring flavone (B191248) found in rice bran and other gramineous plants, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of this compound's mode of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound (4',5,7-trihydroxy-3',5'-dimethoxyflavone) has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.[2]

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key signaling pathways and enzymes involved in the inflammatory cascade.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical initiator of the innate immune response, often triggered by lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

This compound has been shown to interfere with this pathway at multiple levels. It can block the activation of TLR4 and its downstream adaptor proteins, MyD88 and TRIF.[2] This upstream inhibition prevents the subsequent activation of IκB kinase (IKK), the phosphorylation and degradation of IκBα, and ultimately, the nuclear translocation of the NF-κB p65 subunit.[3] By inhibiting the nuclear translocation of NF-κB, this compound effectively suppresses the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK MyD88->IKK TRIF->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Tricin_node This compound Tricin_node->TLR4 inhibits Tricin_node->IKK inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes transcription LPS LPS LPS->TLR4

Figure 1: Inhibition of the TLR4/NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules that regulate a variety of cellular processes, including inflammation. This compound has been demonstrated to inhibit the phosphorylation and activation of p38 MAPK and JNK1/2 in response to inflammatory stimuli.[2] The inhibition of these MAPK pathways contributes to the overall anti-inflammatory effect of this compound by downregulating the expression of pro-inflammatory mediators.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ASK1 ASK1 Receptor->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 Tricin_node This compound Tricin_node->p38 inhibits phosphorylation Tricin_node->JNK inhibits phosphorylation Genes Inflammatory Genes AP1->Genes transcription Stimulus Inflammatory Stimulus Stimulus->Receptor

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in immunity and inflammation. This compound has been found to inhibit the phosphorylation of STAT1 and STAT3 by downregulating the activity of the upstream kinases JAK1 and JAK2.[2] This inhibition prevents the translocation of STAT proteins to the nucleus, thereby reducing the expression of STAT-dependent inflammatory genes.

Inhibition of Pro-inflammatory Enzymes

This compound directly inhibits the activity of key enzymes involved in the production of pro-inflammatory mediators:

  • Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. This compound has been shown to be a potent inhibitor of both COX-1 and COX-2, with IC50 values of approximately 1 µM for both enzymes.[4]

  • Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. This compound dose-dependently inhibits NO production in LPS-stimulated human peripheral blood mononuclear cells (hPBMCs), with maximum activity observed at a dose of 15 µM.[5]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

TargetCell Line/SystemStimulusThis compound ConcentrationInhibitionReference
COX-1Purified enzyme-~1 µM (IC50)50%[4]
COX-2Purified enzyme-~1 µM (IC50)50%[4]
PGE2 ProductionHCEC, HCA-7 cells-5 µM35-36%[4]
NO ProductionhPBMCsLPS15 µMSignificant reduction[5]
TNF-α ProductionhPBMCsLPS15 µMSignificant reduction[4]
IL-6 ProductionhPBMCsLPS15 µMSignificant reduction[4]
STAT3 PhosphorylationARPE-19 cells-10-40 µMDose-dependent decrease[1]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory AgentThis compound DoseEffectReference
ApcMin Mice-0.2% in diet33% reduction in intestinal adenomas[4]
RatsCarrageenanNot specifiedProtective anti-inflammatory effect[2]

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the general procedure to assess the anti-inflammatory effects of this compound on murine macrophage cells.

cluster_workflow Experimental Workflow A 1. Seed RAW 264.7 cells (e.g., 1x10^5 cells/well in 96-well plate) B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (various concentrations) for 1-2 hours B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) for 24 hours C->D E 5. Collect supernatant D->E F 6. Analyze for inflammatory mediators (e.g., NO, TNF-α, IL-6 via Griess assay, ELISA) E->F

Figure 3: Workflow for in vitro anti-inflammatory assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should be included. Incubate for 1-2 hours.

  • Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatants.

  • Determine the concentration of nitric oxide in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% in sterile saline)

  • This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and this compound-treated groups (different doses).

  • Administer this compound or the vehicle orally or intraperitoneally to the respective groups.

  • After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for the this compound-treated groups compared to the control group at each time point.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including the TLR4/NF-κB, MAPK, and JAK/STAT pathways. Its inhibitory action on pro-inflammatory enzymes like COX-2 and iNOS further contributes to its potent anti-inflammatory profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for the treatment of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in human subjects.

References

The Antioxidant Capacity of Tricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone), a naturally occurring flavone (B191248) found predominantly in grasses such as rice and wheat, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, focusing on its core mechanisms of action, relevant signaling pathways, and available quantitative data. Detailed experimental methodologies for key assays are provided to facilitate further research and development. Through a comprehensive review of current scientific literature, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, excessive ROS production leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes. Antioxidants are crucial for mitigating oxidative stress by neutralizing ROS, chelating pro-oxidative metal ions, and upregulating endogenous antioxidant defense systems. Flavonoids, a class of polyphenolic compounds, are renowned for their antioxidant activities. This compound, a member of the flavone subclass, has demonstrated significant promise as a potent antioxidant agent. This guide elucidates the multifaceted antioxidant capacity of this compound.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several key mechanisms:

  • Direct Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species, including superoxide (B77818) anions and hydroxyl radicals. This activity is attributed to its chemical structure, which allows for the donation of a hydrogen atom to a radical, thereby stabilizing it.

  • Activation of the Nrf2 Signaling Pathway: A primary mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

  • Modulation of Endogenous Antioxidant Enzymes: this compound has been shown to modulate the activity of key endogenous antioxidant enzymes. Studies have demonstrated that this compound can increase the levels of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[2][3] These enzymes play a critical role in detoxifying ROS. SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx.

  • Metal Ion Chelation: While direct and extensive studies on this compound's metal chelating properties are limited, flavonoids with similar structural features are known to chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺).[4] These transition metals can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. By chelating these metals, this compound may prevent this pro-oxidant activity. The term "chelation" describes the formation of a stable, ring-like complex between a chelating agent and a metal ion.[5]

Signaling Pathways Involved in this compound's Antioxidant Activity

The Sestrin2/Nrf2 Signaling Pathway

Recent research has highlighted the role of the Sestrin2/Nrf2 signaling pathway in mediating the antioxidant effects of this compound, particularly in the context of diabetic retinopathy.[1][2] Sestrin2 is a stress-inducible protein that can activate Nrf2. This compound treatment has been shown to upregulate the expression of Sestrin2, leading to the subsequent activation of the Nrf2 pathway and the expression of its downstream antioxidant target, Heme Oxygenase-1 (HO-1).[2]

Sestrin2_Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound Sestrin2 Sestrin2 This compound->Sestrin2 Upregulates Nrf2_Keap1 Keap1-Nrf2 Complex Sestrin2->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cellular_Protection Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Inhibition of the TLR4/MYD88/NF-κB Pathway

In addition to its direct antioxidant effects, this compound also exhibits anti-inflammatory properties that are closely linked to its ability to mitigate oxidative stress. This compound has been found to inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] This pathway is a key regulator of the inflammatory response, and its activation can lead to the production of pro-inflammatory cytokines and an increase in oxidative stress. By inhibiting this pathway, this compound reduces inflammation and its associated oxidative damage.

TLR4_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits LPS LPS (Inflammatory Stimulus) LPS->TLR4 MYD88 MYD88 TLR4->MYD88 NFkB NF-κB MYD88->NFkB Activation Inflammation Inflammation & Oxidative Stress NFkB->Inflammation Promotes

Quantitative Data on Antioxidant Capacity

A comprehensive summary of the available quantitative data on the antioxidant capacity of this compound and its derivatives is presented below. It is important to note that data for pure this compound in some standardized assays is limited in the current literature.

Table 1: Radical Scavenging and Reducing Power Assays

AssayCompoundConcentrationResultReference
DPPHThis compound-7-O-beta-(6''-methoxycinnamic)-glucoside100 µM55.4% hydrogen-donating capacity (23.9% higher than Trolox)[1]
ABTSBlack Bamboo Leaf Extract (rich in this compound)Post-ileum digestionHighest antioxidative activity observed in this phase
FRAPThis compoundNot specifiedDescribed as having "remarkable" FRAP values[3]

Table 2: Effects on Endogenous Antioxidant Enzymes

EnzymeSystemThis compound ConcentrationEffectReference
Superoxide Dismutase (SOD)Wild Oat25 µMSlightly stimulated activity[6]
Superoxide Dismutase (SOD)Wild Oat100 µM18.8% suppression of activity[6]
Catalase (CAT)Wild Oat25, 50, 100 µMSuppressed activity[6]
Catalase (CAT)Wild Oat100 µM67.7% suppression of activity[6]

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method for quantifying intracellular ROS levels.

ROS_Measurement_Workflow cluster_cell_prep Cell Preparation cluster_staining DCFH-DA Staining cluster_detection Detection cell_seeding 1. Seed cells in a multi-well plate incubation1 2. Incubate overnight cell_seeding->incubation1 treatment 3. Treat with this compound and/or ROS inducer incubation1->treatment wash1 4. Wash cells with media treatment->wash1 add_dcfhda 5. Add DCFH-DA working solution wash1->add_dcfhda incubation2 6. Incubate for 30 minutes at 37°C add_dcfhda->incubation2 wash2 7. Wash cells to remove excess probe incubation2->wash2 fluorescence_microscopy 8a. Visualize with fluorescence microscope wash2->fluorescence_microscopy plate_reader 8b. Quantify with fluorescence plate reader wash2->plate_reader

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for a specified duration. In some experiments, a known ROS-inducing agent may be added.

  • DCFH-DA Staining: Prepare a fresh working solution of DCFH-DA in serum-free media. After the treatment period, wash the cells and incubate them with the DCFH-DA solution in the dark at 37°C for 30 minutes.

  • Measurement: Following incubation, wash the cells to remove any unincorporated probe. The fluorescence can be visualized using a fluorescence microscope or quantified using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Nrf2 Nuclear Translocation Assay via Western Blot

This protocol outlines the steps to determine the activation of Nrf2 by assessing its translocation to the nucleus.

Methodology:

  • Cell Treatment and Lysis: Treat cultured cells with this compound for various time points. Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from the nuclear and cytoplasmic fractions by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for Nrf2. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the Nrf2 band in the nuclear fraction relative to a nuclear loading control (e.g., Lamin B) indicates the extent of Nrf2 translocation.

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) via ELISA

Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are commonly used to quantify the activity of antioxidant enzymes.

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions. This typically involves homogenization in a specific buffer followed by centrifugation to remove cellular debris.

  • Assay Procedure: Add the prepared samples and standards to the wells of the microplate provided in the kit. The specific steps for each enzyme assay (SOD, CAT, or GPx) will vary depending on the kit's principle but generally involve the addition of specific substrates and reagents that lead to a colorimetric change.

  • Measurement: After the appropriate incubation period, measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.

  • Calculation: Calculate the enzyme activity in the samples by comparing their absorbance values to the standard curve generated from the standards of known concentrations.

Conclusion

This compound exhibits a robust and multi-faceted antioxidant capacity. Its ability to directly scavenge reactive oxygen species, activate the protective Nrf2 signaling pathway, and modulate the activity of key endogenous antioxidant enzymes underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The elucidation of its role in the Sestrin2/Nrf2 and TLR4/MYD88/NF-κB signaling pathways provides a deeper understanding of its molecular mechanisms of action. While further research is needed to establish a comprehensive quantitative profile of pure this compound in various standardized antioxidant assays, the existing data strongly supports its significant antioxidant potential. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound.

References

Tricin: A Natural Flavonoid's Role in the Inhibition of Cyclin-Dependent Kinase 9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key serine/threonine kinase that, in complex with a T-type cyclin (T1, T2a, or T2b) or cyclin K, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), facilitating the transition from abortive to productive transcriptional elongation. Dysregulation of CDK9 activity has been implicated in a variety of diseases, including cancer, cardiac hypertrophy, and viral infections, making it an attractive target for therapeutic intervention.

Tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone), a natural flavonoid found in sources such as rice bran and sugarcane, has been identified as a direct inhibitor of CDK9. This guide provides a comprehensive technical overview of this compound's inhibitory action on CDK9, detailing its mechanism, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on CDK9 by directly competing with ATP for binding within the kinase's active site.[1][2] Molecular docking studies have predicted that this compound fits well into the ATP-binding pocket of CDK9.[1][3] This binding is thought to be stabilized by interactions between the hydroxyl groups of this compound and key residues within the active site, such as Cys106 and Asp167.[3] By occupying the ATP-binding site, this compound prevents the phosphotransfer reaction necessary for the phosphorylation of CDK9 substrates, most notably Serine 2 (Ser2) and Serine 5 (Ser5) residues within the CTD of RNAP II.[1] The inhibition of RNAP II phosphorylation stalls transcriptional elongation, a mechanism that underlies this compound's observed anti-viral and potential anti-cancer activities.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound against CDK9 has been quantified through in vitro kinase assays. Its activity is often compared to other known CDK9 inhibitors, such as flavopiridol. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from key studies are summarized below.

CompoundAssay TypeTarget/EffectIC50 / EC50 Value
This compoundIn Vitro Kinase AssayCDK9/CycK Kinase Activity1.38 ± 0.83 µM
This compoundPlaque Reduction AssayAnti-HCMV ActivityEC50: 2.09 ± 0.50 µM
FlavopiridolIn Vitro Kinase AssayCDK9/CycK Kinase Activity8.20 ± 2.54 nM
FlavopiridolPlaque Reduction AssayAnti-HCMV ActivityEC50: 15.8 ± 3.2 nM
[Data sourced from Sadanari et al., 2018][1]

Signaling Pathways and Experimental Workflows

Visual representations of the CDK9 signaling pathway, the experimental workflow for its analysis, and the chemical logic of its inhibition are provided below.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII_Paused Paused RNAP II PTEFb->RNAPII_Paused Phosphorylates CTD (Ser2, Ser5) & DSIF/NELF RNAPII_Elongating Elongating RNAP II RNAPII_Paused->RNAPII_Elongating mRNA mRNA Transcript RNAPII_Elongating->mRNA Transcription DSIF_NELF DSIF/NELF DSIF_NELF->RNAPII_Paused Induces Pausing This compound This compound This compound->PTEFb Inhibits (ATP-Competitive) Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Reagents: - CDK9/CycK Enzyme - CTD Peptide Substrate - ATP - Kinase Buffer C Combine Enzyme, Substrate, & this compound in 384-well plate A->C B Prepare this compound Serial Dilution B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Terminate Reaction & Deplete remaining ATP (e.g., ADP-Glo™ Reagent) E->F G Add Detection Reagent (Luminescence generation) F->G H Measure Luminescence G->H I Calculate % Inhibition & Determine IC50 H->I Structure_Function cluster_structure Chemical Structure cluster_feature Key Structural Feature cluster_function Biological Function Tricin_Struct This compound (Flavonoid) Flavone_Core Flavone Backbone Tricin_Struct->Flavone_Core Flavopiridol_Struct Flavopiridol (Synthetic Flavonoid) Flavopiridol_Struct->Flavone_Core ATP_Mimic ATP Mimic Flavone_Core->ATP_Mimic structurally similar to adenine ring of ATP Bind_ATP_Pocket Binds to CDK9 ATP Pocket ATP_Mimic->Bind_ATP_Pocket Inhibit_Kinase Inhibits Kinase Activity Bind_ATP_Pocket->Inhibit_Kinase

References

The Pharmacological Profile of Tricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) is a natural flavone (B191248) found in various monocotyledonous plants, including rice, wheat, barley, and sugarcane.[1][2][3] It has garnered significant interest within the scientific community for its diverse pharmacological activities and potential therapeutic applications.[4][5] Structurally, this compound possesses a C17H14O7 molecular formula and is characterized by two hydroxyl groups on the A ring and a hydroxyl group flanked by two methoxy (B1213986) groups on the B ring, a configuration that contributes to its bioavailability and metabolic stability.[2][6] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its anti-cancer, anti-inflammatory, and antioxidant properties, with detailed experimental protocols and visualization of key signaling pathways.

Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and angiogenesis.

Quantitative Data: Anti-Cancer Activity of this compound
Cell LineCancer TypeAssayIC50Exposure TimeReference
SGC-7901Gastric CancerCell Viability Assay53.8 µg/mL48 h[7]
SGC-7901Gastric CancerCell Viability Assay17.8 µg/mL72 h[7]
MCF-7Breast CancerGrowth Inhibition32.2 µM-[6]
Hep G2Liver CancerGrowth Inhibition4.87 µM-[6]
PLC/PRF/5Liver CancerGrowth Inhibition4.23 µM-[6]
Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

  • Cell Seeding: Cancer cells (e.g., SGC-7901, LoVo, CT26) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured in appropriate media (e.g., DMEM).[8]

  • Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with varying concentrations of this compound (e.g., 1, 5, 10, 20, 30 µg/mL) or a vehicle control (e.g., 0.05% DMSO).[7][8]

  • Incubation: The plates are incubated for specific time points (e.g., 24, 48, 72 hours).[7][8][9]

  • MTT/MTS Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) (MTS) is added to each well.[8][10]

  • Incubation and Measurement: The plates are incubated for an additional 1-4 hours to allow for the formation of formazan (B1609692) crystals. The absorbance is then measured at a specific wavelength (e.g., 490 nm or 450 nm) using a microplate reader.[7][8] The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9][11]

Cell Cycle Analysis

  • Cell Treatment: Cells are treated with this compound at a designated concentration.

  • Cell Harvesting and Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[8]

  • Staining: The fixed cells are then stained with a solution containing propidium (B1200493) iodide (PI) and RNase.[8]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8] Studies have shown that this compound can induce cell cycle arrest at the G0/G1 and G2/M phases in different cancer cell lines.[7]

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several critical signaling pathways:

  • PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation.[7][12]

  • MAPK Pathway (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in regulating cell proliferation, differentiation, and apoptosis. This compound's influence on these pathways can lead to the inhibition of cancer cell growth.[7][13]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. This compound has been observed to inhibit the phosphorylation and activation of STAT3.[13][14]

  • PRKCA/Sphingolipid Signaling: In non-small cell lung cancer, this compound has been identified as a key active component that suppresses tumor growth by targeting protein kinase C alpha (PRKCA) and the sphingolipid signaling pathway.[15]

Diagram: this compound's Impact on Cancer Cell Signaling

Tricin_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK MAPK Pathway STAT3 STAT3 Receptor->STAT3 This compound This compound This compound->PI3K Akt Akt This compound->Akt This compound->ERK This compound->STAT3 PRKCA PRKCA This compound->PRKCA PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation JNK JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis STAT3->Proliferation SphK SPHK PRKCA->SphK SphK->Proliferation

Caption: this compound inhibits multiple signaling pathways involved in cancer cell proliferation and survival.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators and targeting key inflammatory signaling pathways.

Quantitative Data: Anti-Inflammatory Activity of this compound
Cell/Animal ModelConditionEffectConcentration/DoseReference
RAW264.7 macrophagesLPS-stimulatedReduced nitric oxide production50 µM[16][17]
RAW264.7 cellsLPS-stimulatedInhibition of NO and PGE2 production5-100 µg/ml[10]
Acute Colitis MiceDSS-inducedAmeliorated colitis150 mg/kg[16][17]
hPBMCsLPS-stimulatedInhibition of COX-2 and TNF-α15 µM[12][18]
Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture and Treatment: RAW264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).[10]

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[10]

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The collected supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: The absorbance is measured at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.[10]

In Vivo Model of Acute Colitis

  • Induction of Colitis: Acute colitis is induced in mice (e.g., BALB/c) by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for a defined period (e.g., 7 days).[16][17]

  • Treatment: Mice are orally administered this compound at different doses (e.g., 75, 100, 150 mg/kg) daily.[16][17]

  • Monitoring: Disease activity index (DAI), which includes body weight loss, stool consistency, and bleeding, is monitored daily.

  • Analysis: At the end of the experiment, colon length is measured, and colon tissues are collected for histological analysis and measurement of inflammatory markers like myeloperoxidase (MPO) activity.[16][17]

Signaling Pathways in Anti-Inflammatory Activity

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

  • NF-κB Pathway: this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[16][17][19] It can block the nuclear translocation of p65, a subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and various interleukins.[10][16][20]

  • MAPK Pathway: this compound can also modulate the MAPK signaling cascade, including p38 and JNK.[18][19] By inhibiting the phosphorylation of these kinases, this compound can suppress the downstream inflammatory responses.

Diagram: this compound's Inhibition of the NF-κB Pathway

Tricin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammation This compound This compound This compound->IKK This compound->NFkB Inhibits Translocation

Caption: this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Antioxidant Activity

This compound possesses notable antioxidant properties, which contribute to its overall pharmacological effects by mitigating oxidative stress.

Quantitative Data: Antioxidant Activity of this compound

While specific IC50 values for antioxidant activity are not consistently reported in the reviewed literature, studies demonstrate its potent radical scavenging capabilities.

AssayFindingReference
DPPH AssayHigher antioxidant activity than Trolox[21]
β-carotene/linoleic acid systemLower antioxidant activity than Trolox[21]
In vitro simulated digestionImproved antioxidant activity during digestion[22]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Various concentrations of this compound are also prepared.

  • Reaction: The this compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity of this compound. The results are often compared to a standard antioxidant like Trolox or ascorbic acid.[21]

Diagram: Experimental Workflow for DPPH Assay

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_this compound Prepare this compound Solutions (various concentrations) start->prep_this compound mix Mix this compound and DPPH Solutions prep_dpph->mix prep_this compound->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (e.g., 517 nm) incubate->measure calculate Calculate Radical Scavenging Activity measure->calculate end End calculate->end

Caption: A simplified workflow for determining the antioxidant activity of this compound using the DPPH assay.

Pharmacokinetics

Preliminary pharmacokinetic studies in rats have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies suggest that the oral route of administration is advantageous over intravenous administration.[23] The bioavailability of this compound can be enhanced through modifications such as glycosylation.[3] However, more comprehensive pharmacokinetic data in different species and humans are needed to fully elucidate its clinical potential.

Conclusion

This compound is a promising natural flavone with a well-documented pharmacological profile encompassing anti-cancer, anti-inflammatory, and antioxidant activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and STAT3, underscores its therapeutic potential for a variety of diseases. The data presented in this technical guide, including quantitative measures of its activity, detailed experimental protocols, and visualizations of its mechanisms of action, provide a solid foundation for researchers, scientists, and drug development professionals interested in exploring the full clinical potential of this multifaceted compound. Further research, particularly in the areas of pharmacokinetics, safety, and clinical efficacy, is warranted to translate the promising preclinical findings of this compound into tangible therapeutic benefits.

References

Tricin: A Technical Guide on its Discovery, Historical Background, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin, a naturally occurring O-methylated flavone, has garnered significant scientific interest since its discovery. Initially identified as a plant secondary metabolite, its role has expanded to being a key component in lignin (B12514952) biosynthesis and a promising candidate in drug development due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical background of this compound, detailed experimental protocols for its isolation and characterization, a summary of its quantitative occurrence, and an exploration of the key signaling pathways it modulates.

Discovery and Historical Background

This compound was first isolated in 1931 by Anderson and Perkin from the leaves of a rust-resistant variety of wheat, Triticum dicoccum[1]. For many decades, it was primarily studied as a pigment and a chemotaxonomic marker in various plant species, particularly within the grass family (Poaceae), including rice, wheat, barley, and sugarcane[1][2][3][4].

A paradigm shift in the understanding of this compound's biological role occurred in 2012 with the discovery that it is a monomer in the lignification process of monocots[1][5][6]. This finding was significant as this compound is biosynthesized via the flavonoid pathway, not the canonical monolignol pathway, challenging the traditional understanding of lignin composition and biosynthesis[1][7]. It is now understood that this compound can act as a nucleation site for lignin polymerization[5].

Physicochemical Properties

This compound (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a crystalline solid with the following properties:

PropertyValueReference
Molecular Formula C₁₇H₁₄O₇[2]
Molar Mass 330.29 g/mol [2][8]
Melting Point 285-287 °C[2]
UV Absorption Maxima (in Methanol) 254 nm, 350 nm[2]
Solubility Moderately soluble in polar organic solvents (methanol, ethanol), limited aqueous solubility.[2]
pKa values 7.2 (4'-OH), 8.1 (7-OH), 9.4 (5-OH)[2]

Quantitative Occurrence of this compound in Plant Sources

The concentration of this compound varies significantly among different plant species and tissues. Wheat straw is recognized as a particularly rich source.

Plant SourcePlant PartThis compound Content (mg/kg dry material)Reference
Wheat (Triticum aestivum)Straw1925.05[9]
Wheat (Triticum aestivum)Hull772[9]
Wheat (Triticum aestivum)Leaf253[9]
Wheat (Triticum aestivum)Bran45[9]
Rice (Oryza sativa cv. Njavara)Bran1930[9]
Rice (Oryza sativa cv. Palakkadan Matta)Bran120[9]
Rice (Oryza sativa cv. Sujatha)Bran48.6[9]
Rice (Oryza sativa)Straw454[9]
Carex Meyeriana KunthWhole Plant2.6 (in crude extract)[10]
Oats (Avena sativa)-33.1 (mg/g of lignin)[3]
Brachypodium-28.0 (mg/g of lignin)[3]

Experimental Protocols

Extraction of this compound from Plant Material (e.g., Carex Meyeriana Kunth)

This protocol describes a general method for the extraction of this compound, which can be adapted for other plant sources[10].

  • Maceration: 250 g of dried and powdered plant material is refluxed with 5000 mL of 70% (v/v) aqueous ethanol (B145695) for 90 minutes. This process is repeated twice[10].

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure at 40°C to remove the ethanol and a portion of the water, yielding a crude extract[10].

  • Purification using Macroporous Resin:

    • The crude extract is passed through an HPD-300 macroporous resin column to adsorb the flavonoids[10].

    • The column is washed with deionized water to remove impurities.

    • This compound and other flavonoids are eluted with an appropriate solvent, such as a gradient of ethanol in water[10].

  • Further Purification by Preparative HPLC:

    • The enriched flavonoid fraction is further purified by preparative high-performance liquid chromatography (prep-HPLC)[10].

    • A typical mobile phase for prep-HPLC is 30% (v/v) acetonitrile (B52724) in 1% (v/v) acetic acid[4].

  • Crystallization: The collected this compound-rich fractions can be further purified by drowning-out crystallization and dialysis membrane separation[4].

Analytical Quantification by HPLC

This protocol outlines a typical method for the analytical quantification of this compound[4].

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A mobile phase of 25% (v/v) acetonitrile in 1% (v/v) acetic acid is suitable for the analytical separation of this compound[4].

  • Detection: this compound is detected by its UV absorbance, typically at 350 nm.

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area to a standard curve generated with known concentrations of a purified this compound standard.

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure of this compound. The characteristic chemical shifts for the protons and carbons of the flavonoid backbone and its substituents provide definitive structural information[7][11][12]. 31P NMR can also be used for the characterization of this compound in lignin[13][14].

  • Mass Spectrometry (MS): LC-MS is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity[11][15].

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide additional information about the functional groups and conjugation in the this compound molecule[4].

Biological Activities and Modulated Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and anti-aging properties. These effects are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by targeting key signaling pathways:

  • p38 MAPK and PI3K/Akt Pathways: In human peripheral blood mononuclear cells (hPBMCs), this compound reduces inflammatory responses by modulating the p38 MAPK and PI3K/Akt pathways[16][17][18][19]. It inhibits the production of pro-inflammatory cytokines such as TNF-α[16][17][18][19].

  • NF-κB Pathway: this compound has been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation[20][21][22]. This inhibition leads to a downstream reduction in the expression of inflammatory mediators.

anti_inflammatory_pathways cluster_lps Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, COX-2, etc.) p38_MAPK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Tricin_node This compound Tricin_node->p38_MAPK Tricin_node->PI3K Tricin_node->NFkB NFkB_nuc->Gene_Expression anti_aging_pathway This compound This compound AMPK AMPK This compound->AMPK activates mTOR mTOR AMPK->mTOR Muscle_Function Enhanced Muscle Function AMPK->Muscle_Function p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy Cellular_Senescence Cellular Senescence Autophagy->Cellular_Senescence

References

Chemical structure and properties of Tricin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activities of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin is a naturally occurring O-methylated flavone (B191248), a class of flavonoids found in various plants, most notably in rice bran and sugarcane.[1] Its formal chemical name is 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one.[1][2][3] This document provides a detailed technical overview of this compound, encompassing its chemical structure, physicochemical properties, and significant biological activities, with a focus on its potential therapeutic applications. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Identification

This compound's molecular structure is characterized by a flavone backbone with hydroxyl and methoxy (B1213986) functional groups. These substitutions are crucial for its biological activity and physicochemical properties.

IdentifierValue
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one[1][2][4]
Molecular Formula C₁₇H₁₄O₇[1][4]
SMILES COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O[1][4]
CAS Number 520-32-1[1][4]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

PropertyValueExperimental Method
Molecular Weight 330.29 g/mol [1][4]Mass Spectrometry
Melting Point 285-287 °C[2]Fisher-Johns melting point apparatus[2]
Solubility Moderately soluble in polar organic solvents like methanol (B129727) and ethanol (B145695); limited aqueous solubility.[2] Solubility increases with higher temperatures and greater ethanol content in water-ethanol mixtures.Gravimetric method or UV/Vis spectrophotometry to determine concentration in saturated solutions.[1]
UV Absorption Maxima (in Methanol) 254 nm, 350 nm[2][3]UV-Vis Spectroscopy
pKa Data not available in the reviewed literature.Spectrophotometric or potentiometric titration are suitable methods for determination.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by modulating key signaling cascades involved in the inflammatory response.

  • NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. It has been shown to prevent the translocation of the p65 subunit of NF-κB to the nucleus.

  • PI3K/Akt Pathway: this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a role in regulating inflammation. It can induce the activation of PI3K and the phosphorylation of Akt, which can have a negative regulatory effect on inflammation.

  • MAPK Pathway: this compound has been observed to block the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the production of inflammatory mediators.

  • JAK/STAT Pathway: this compound can interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, inhibiting the activation of STAT1 and STAT3.

Tricin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MYD88 MyD88 TLR4->MYD88 TRIF TRIF TLR4->TRIF p38_MAPK p38 MAPK TLR4->p38_MAPK JAKs JAKs TLR4->JAKs IKK IKK MYD88->IKK TRIF->IKK PI3K PI3K Akt Akt PI3K->Akt Pro_inflammatory_Genes Pro-inflammatory Gene Expression p38_MAPK->Pro_inflammatory_Genes IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation STATs STATs JAKs->STATs STATs_nuc STATs STATs->STATs_nuc NFkB_nuc->Pro_inflammatory_Genes activates STATs_nuc->Pro_inflammatory_Genes This compound This compound This compound->TLR4 This compound->PI3K This compound->p38_MAPK This compound->IKK This compound->JAKs LPS LPS LPS->TLR4 Tricin_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K IKK IKK Growth_Factor_Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Genes Cell Survival & Proliferation Genes mTOR->Cell_Survival_Genes IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Mitochondrion Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis NFkB_nuc->Cell_Survival_Genes This compound This compound This compound->PI3K This compound->IKK This compound->Mitochondrion Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor HPLC_Workflow Sample_Prep Sample Preparation (e.g., plasma extraction) HPLC_System HPLC System (C18 column) Sample_Prep->HPLC_System Detection UV Detector (e.g., 350 nm) HPLC_System->Detection Mobile_Phase Mobile Phase (e.g., Methanol/Water with buffer) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Western_Blot_Workflow Cell_Lysis Cell Lysis and Protein Extraction Protein_Quant Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-NF-κB) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Tricin Derivatives: A Comprehensive Technical Guide to Their Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone), a naturally occurring flavone (B191248) found predominantly in grasses such as rice, wheat, and barley, has garnered significant scientific interest for its diverse and potent biological activities.[1][2] Beyond the parent compound, a growing body of research is focused on the synthesis and evaluation of this compound derivatives, which often exhibit enhanced or novel therapeutic properties. This technical guide provides an in-depth overview of the biological functions of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this promising area.

Biological Functions and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of various cellular signaling pathways. These compounds have demonstrated significant potential in the prevention and treatment of a range of chronic diseases.

Anticancer Activity

This compound and its derivatives have shown promising anticancer activities across various cancer cell lines. The mechanisms underlying these effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

One of the key mechanisms is the suppression of critical signaling pathways involved in cancer progression. For instance, this compound has been shown to down-regulate the phosphorylation of Akt, Erk1/2, and NF-κB in colon cancer cells, which are crucial for cancer cell proliferation and survival.[3] Furthermore, this compound has been identified as an active component in suppressing the PRKCA/SPHK/S1P signaling pathway in non-small cell lung cancer.[4] In gastric cancer cells, this compound has been observed to impede tumor cell proliferation by affecting cell cycle progression and energy metabolism.[1] It induces a decrease in the proportion of cells in the G0/G1 phase and an increase in the S and G2/M phases.[1]

This compound also exhibits potent antiangiogenic activity by modulating at least two key pathways.[5] It blocks VEGFR2 signal transduction in endothelial cells and suppresses the expression of HIF-1α and VEGF in tumor cells.[5]

Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values)

CompoundCancer Cell LineIC50 (µM)Incubation Time (h)Reference
This compoundHT-29 (Colon)107.948[3]
This compoundColon26-Luc (Colon)3448[3]
This compoundSGC-7901 (Gastric)53.8 µg/mL48[1]
This compoundSGC-7901 (Gastric)17.8 µg/mL72[1]
This compoundMDA-MB-468 (Breast)65.7-[6]
This compoundMCF-7 (Breast)104-[6]
This compoundSW480 (Colon)105-[6]
TricetinMCF-7 (Breast)32.2-[6]
TricetinHep G2 (Liver)4.87-[6]
TricetinPLC/PRF/5 (Liver)4.23-[6]

Note: IC50 values may vary depending on the specific experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound and its derivatives have demonstrated significant anti-inflammatory properties.

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the production of pro-inflammatory mediators.[7] It has been shown to exert its anti-inflammatory effects by blocking the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade.[7][8] Specifically, this compound interferes with the activation of TLR4, MyD88, and TRIF proteins.[9] This leads to the subsequent blockage of downstream kinases such as p38MAPK and JNK1/2, and transcription factors like NF-κB and IRF3.[9] this compound also inhibits the activation of STAT1 and STAT3 by down-regulating the upstream phosphorylating enzymes JAK1 and JAK2.[9] Furthermore, this compound can inhibit the activation of cytosolic phospholipase A2 (cPLA2) and cyclooxygenase-2 (COX-2).[8][9]

Studies have shown that this compound derivatives can exhibit even higher anti-inflammatory activity than the parent compound.[10][11] For example, salcolin D, a this compound derivative, showed the strongest inhibitory activity against LPS-induced nitric oxide (NO) production in RAW 264.7 cells.[10][11]

Table 2: Anti-inflammatory Activity of this compound and Its Derivatives

CompoundModelActivityConcentrationReference
This compoundLPS-activated RAW264.7 cellsReduced nitric oxide production50 µM[12]
This compoundAcute colitis miceReversed colon length reduction, reduced MPO activity150 mg/kg[12]
Salcolin DLPS-stimulated RAW 264.7 cells59.14 ± 0.78% NO production inhibition10 µg/mL[13]
Salcolin CLPS-stimulated RAW 264.7 cells43.76 ± 2.82% NO production inhibition10 µg/mL[13]
Salcolin BLPS-stimulated RAW 264.7 cells34.25 ± 2.76% NO production inhibition10 µg/mL[13]
Salcolin ALPS-stimulated RAW 264.7 cells32.23 ± 1.93% NO production inhibition10 µg/mL[13]
This compoundLPS-stimulated RAW 264.7 cells23.29 ± 3.21% NO production inhibition10 µg/mL[13]
Salcolin DIgE-sensitized RBL-2H3 cells89.43 ± 2.36% β-hexosaminidase release inhibition1 µg/mL[13]
Salcolin CIgE-sensitized RBL-2H3 cells70.55 ± 0.60% β-hexosaminidase release inhibition1 µg/mL[13]
Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in aging and numerous diseases. This compound and its derivatives are potent antioxidants.

The antioxidant properties of flavonoids like this compound are attributed to their ability to scavenge free radicals and chelate metal ions.[14][15] this compound has been shown to have a high ferrous ion binding capacity and reducing power.[16] A this compound derivative, this compound-7-O-beta-(6"-methoxycinnamic)-glucoside, isolated from sugarcane juice, demonstrated higher antioxidant activity than Trolox in the DPPH assay.[17]

Table 3: Antioxidant Activity of this compound

AssayActivity of this compoundComparisonReference
Ferrous Ion Binding Capacity96.21% at 10 mg/mLHigher than aqueous extract of rice bran, BHT, and Vitamin C[16]
Reducing Power93.94% at 50 mg/mLHigher than aqueous extract of rice bran, BHT, and PG[16]
Hydrogen Peroxide Inhibition9.5% higher than control at 400 µg/mLHigher than aqueous extract of rice bran, PG, and BHT[16]
Neuroprotective Effects

Emerging evidence suggests that this compound and its derivatives may have neuroprotective properties. While this area of research is less developed compared to their anticancer and anti-inflammatory activities, initial studies are promising. For instance, this compound has been shown to reduce the continuous development of cerebral ischemia-reperfusion injury through the Sestrin2/Nrf2 signaling pathway.[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its derivatives.

Tricin_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Erk1_2 Erk1/2 Erk1_2->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB->Gene_Expression PRKCA PRKCA SPHK SPHK PRKCA->SPHK SPHK->Gene_Expression HIF1a HIF-1α HIF1a->Gene_Expression ROS ROS This compound This compound This compound->VEGFR2 Inhibits This compound->PI3K Inhibits This compound->Erk1_2 Inhibits This compound->NFkB Inhibits This compound->PRKCA Inhibits This compound->HIF1a Inhibits This compound->ROS Reduces

Anticancer Signaling Pathways of this compound.

Tricin_Anti_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF p38MAPK p38MAPK MyD88->p38MAPK JNK JNK1/2 MyD88->JNK NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 cPLA2 cPLA2 COX2 COX-2 cPLA2->COX2 JAK1_2 JAK1/2 STAT1_3 STAT1/3 JAK1_2->STAT1_3 Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes IRF3->Pro_inflammatory_Genes STAT1_3->Pro_inflammatory_Genes LPS LPS LPS->TLR4 This compound This compound This compound->TLR4 Inhibits This compound->MyD88 Inhibits This compound->TRIF Inhibits This compound->p38MAPK Inhibits This compound->JNK Inhibits This compound->cPLA2 Inhibits This compound->JAK1_2 Inhibits Experimental_Workflow_Anti_Inflammatory cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model (Optional) Cell_Culture 1. Seed RAW 264.7 Macrophages Pre_treatment 2. Pre-treat with this compound Derivatives Cell_Culture->Pre_treatment LPS_Stimulation 3. Stimulate with LPS Pre_treatment->LPS_Stimulation NO_Assay 4. Measure NO Production (Griess Assay) LPS_Stimulation->NO_Assay Beta_Hex_Assay 4. Measure β-hexosaminidase Release LPS_Stimulation->Beta_Hex_Assay Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Beta_Hex_Assay->Data_Analysis Animal_Model 1. Induce Colitis in Mice Treatment 2. Administer this compound Animal_Model->Treatment Evaluation 3. Evaluate Disease Parameters Treatment->Evaluation Evaluation->Data_Analysis

References

In Silico Exploration of Tricin's Therapeutic Potential: A Technical Guide to Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of in silico molecular docking studies of Tricin, a naturally occurring flavone, with a range of protein targets implicated in cancer, inflammation, and neurodegenerative diseases. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers exploring the therapeutic applications of this compound.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound with various protein targets as determined by in silico docking studies. This data provides a quantitative basis for understanding the potential of this compound as a modulator of these key proteins.

Table 1: Molecular Docking Parameters of this compound with Various Target Proteins

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Interacting ResiduesReference
Anti-Cancer Targets
ADAMTS13Q2GThis compound-10.93HIS149, SER183[1][2]
Caspase 3-This compoundHigh Binding Energy-[3]
p53-This compoundHigh Binding Energy-[3]
BCL2-This compound--[3]
Anti-Inflammatory Targets
TLR4-This compound--[4]
MYD88-This compound--[4]
TRIF-This compound--[4]
NF-κB-This compound--[4]
STAT1-This compound--[4]
STAT3-This compound--[4]
JAK1-This compound--[4]
JAK2-This compound--[4]
COX-2-This compound--[4]
Neuroprotective Targets
PI3K/Akt Pathway-This compound--[2]
Anti-Aging Targets
AMPK-This compound--[5]

Note: A lower binding energy indicates a more stable protein-ligand complex. Data for some targets were qualitative ("High Binding Energy") in the available literature.

Experimental Protocols

The following section details the generalized and specific methodologies employed in the in silico docking studies of this compound.

General Molecular Docking Protocol

A standard molecular docking workflow was adapted from various cited studies.[6][7][8]

  • Protein and Ligand Preparation:

    • The three-dimensional structures of the target proteins were retrieved from the Protein Data Bank (PDB).

    • Water molecules and existing ligands were removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges were added to the protein.

    • The 3D structure of this compound was obtained from a chemical database (e.g., PubChem) or drawn using chemical drawing software and optimized for its 3D conformation.

    • Gasteiger charges were assigned to the ligand.

  • Docking Simulation:

    • Software: AutoDock Vina was a commonly used software for docking simulations.[1]

    • Grid Box Definition: A grid box was defined around the active site of the target protein to specify the search space for the ligand.

    • Docking Algorithm: A Lamarckian Genetic Algorithm is often employed to explore different conformations and orientations of the ligand within the active site.

    • Scoring Function: The binding affinity of the protein-ligand complex was evaluated using a scoring function that calculates the binding energy in kcal/mol.

  • Analysis of Docking Results:

    • The docked conformations (poses) of the ligand were ranked based on their binding energy.

    • The pose with the lowest binding energy was typically selected for further analysis.

    • Visualization software such as PyMOL or Discovery Studio Visualizer was used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.[1]

Specific Protocol: Docking of this compound with ADAMTS1

A study investigating this compound as an inhibitor of ADAMTS1 provides a more detailed protocol.[1]

  • Target Protein: ADAMTS1 (PDB ID: 3Q2G)

  • Ligand: this compound

  • Docking Software: AutoDock Vina

  • Active Site Definition: The docking was focused on the active site of the ADAMTS1 protein.

  • Interaction Analysis: Discovery Studio Visualizer and PyMOL were used to identify hydrogen bonds, hydrophobic interactions, van der Waals forces, and π–π stacking interactions between this compound and ADAMTS1.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in silico docking studies.

Signaling Pathways

G cluster_TLR4 This compound's Anti-Inflammatory Action via TLR4 Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound This compound->TLR4 Inhibits MYD88 MyD88 This compound->MYD88 TRIF TRIF This compound->TRIF JAK1 JAK1 This compound->JAK1 JAK2 JAK2 This compound->JAK2 TLR4->MYD88 TLR4->TRIF IKK IKK MYD88->IKK p38MAPK p38 MAPK TRIF->p38MAPK JNK JNK TRIF->JNK IRF3 IRF3 TRIF->IRF3 NFkB NF-κB IKK->NFkB COX2 COX-2 NFkB->COX2 Inflammation Inflammatory Response NFkB->Inflammation STAT1 STAT1 STAT1->Inflammation STAT3 STAT3 STAT3->Inflammation JAK1->STAT1 JAK2->STAT3 COX2->Inflammation

Caption: this compound inhibits the TLR4 signaling pathway.

G cluster_PI3K Neuroprotective Effect of this compound via PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Activates GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellSurvival Cell Survival and Growth mTOR->CellSurvival

Caption: this compound promotes neuroprotection by activating the PI3K/Akt pathway.

G cluster_AMPK Anti-Aging Effect of this compound via AMPK/mTOR Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellAging Inhibition of Cellular Aging AMPK->CellAging Inhibits p70S6K p70S6K mTORC1->p70S6K Autophagy Autophagy mTORC1->Autophagy Inhibits p70S6K->CellAging Promotes

Caption: this compound activates AMPK, leading to the inhibition of mTOR and cellular aging.

Experimental Workflow

G cluster_workflow General In Silico Molecular Docking Workflow PDB 1. Protein Structure Retrieval (PDB) ProteinPrep 3. Protein Preparation PDB->ProteinPrep LigandPrep 2. Ligand Preparation (this compound) Docking 5. Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking GridGen 4. Grid Box Generation ProteinPrep->GridGen GridGen->Docking Analysis 6. Analysis of Results Docking->Analysis Visualization 7. Visualization (e.g., PyMOL) Analysis->Visualization

Caption: A generalized workflow for in silico molecular docking studies.

References

Tricin: A Comprehensive Technical Guide to its Potential as a Nutraceutical Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin, a naturally occurring O-methylated flavone (B191248), has garnered significant scientific interest for its potential as a nutraceutical compound.[1][2] Predominantly found in the bran of cereal grains such as rice and wheat, this compound exhibits a remarkable spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanisms of action, supported by quantitative data from key experimental studies. Detailed experimental protocols and visual representations of its molecular pathways are presented to facilitate further research and development in the field.

Introduction

This compound (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) is a flavonoid that stands out due to its bioavailability and metabolic stability, which are greater than some other related flavones.[5][6] Its presence in common dietary staples like rice bran makes it a readily accessible compound with significant potential for health promotion and disease prevention.[1][3] A growing body of evidence suggests that this compound's therapeutic effects stem from its ability to modulate key cellular signaling pathways involved in inflammation, carcinogenesis, and oxidative stress. This guide aims to consolidate the existing research into a comprehensive resource for professionals in the fields of nutrition, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₇H₁₄O₇ and a molar mass of 330.29 g·mol⁻¹.[7][8] It exhibits a planar molecular structure, which contributes to its biological activity.[7]

PropertyValueReference
Molecular Formula C₁₇H₁₄O₇[7][8]
Molar Mass 330.29 g·mol⁻¹[7][8]
Melting Point 285-287 °C[7]
UV Absorption Maxima (in Methanol) 254 nm, 350 nm[7]
Solubility Moderately soluble in polar organic solvents (methanol, ethanol), limited aqueous solubility.[7]

Pharmacological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by targeting key signaling pathways.[9][10] It has been shown to interfere with the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response.[9][10][11]

Key Mechanisms:

  • Inhibition of TLR4 Signaling: this compound can block the activation of TLR4 and its downstream adapter proteins, MyD88 and TRIF.[9][11]

  • Suppression of NF-κB and STATs: It inhibits the activation of nuclear factor-kappa B (NF-κB) and signal transducers and activators of transcription (STAT) proteins, such as STAT1 and STAT3.[9] This is achieved by down-regulating the upstream kinases JAK1 and JAK2.[9]

  • MAPK Pathway Modulation: this compound also significantly blocks the activation of downstream kinases like p38 MAPK and JNK1/2.[9]

  • COX-2 Inhibition: The compound has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[9][12]

Signaling Pathway: this compound's Anti-inflammatory Action

Tricin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF This compound This compound This compound->TLR4 This compound->MyD88 This compound->TRIF JAKs JAK1 / JAK2 This compound->JAKs p38MAPK_JNK p38 MAPK / JNK MyD88->p38MAPK_JNK NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 p38MAPK_JNK->NFkB Inflammation Pro-inflammatory Mediators IRF3->Inflammation COX2 COX-2 NFkB->COX2 STATs STAT1 / STAT3 JAKs->STATs STATs->Inflammation COX2->Inflammation

Caption: this compound's inhibition of the TLR4-mediated inflammatory pathway.

Anticancer Activity

This compound has shown promising anticancer effects in various cancer cell lines, including colon, breast, and gastric cancers.[12][13][14][15] Its mechanisms are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.

Key Mechanisms:

  • Cell Cycle Arrest: this compound can alter the cell cycle progression, leading to an increase in the proportion of cells in the S and G2/M phases and a decrease in the G0/G1 phase.[13]

  • Inhibition of Proliferation: It significantly suppresses cell colony formation and reduces the viability of cancer cells.[13]

  • Modulation of Signaling Pathways: this compound has been shown to downregulate the phosphorylation of Akt, Erk1/2, and NF-κB in colon cancer cells.[16] It can also suppress the PRKCA/SPHK/S1P signaling pathway.[17]

  • Antiangiogenic Effects: this compound inhibits angiogenesis by downregulating VEGFR2 signaling and hypoxia-inducible factor-1α (HIF-1α) activity.[15]

Signaling Pathway: this compound's Anticancer Action

Tricin_Anticancer_Pathway This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt MAPK_Erk MAPK/Erk This compound->MAPK_Erk NFkB NF-κB This compound->NFkB PRKCA PRKCA This compound->PRKCA VEGFR2 VEGFR2 This compound->VEGFR2 HIF1a HIF-1α This compound->HIF1a Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_Erk->Proliferation NFkB->Proliferation PRKCA->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis HIF1a->Angiogenesis

Caption: this compound's multifaceted inhibitory effects on cancer signaling pathways.

Antioxidant Activity

This compound and its derivatives exhibit significant antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases.[14][18]

Key Mechanisms:

  • Free Radical Scavenging: this compound can directly scavenge free radicals, as demonstrated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[14][18]

  • Inhibition of Oxidative Damage: It can protect against lipid peroxidation, as shown in the β-carotene/linoleic acid system.[14][18]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound's efficacy.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineAssayEndpointResultReference
SGC-7901 (Gastric Cancer)Cell ViabilityInhibition at 48hSignificant inhibition at 20 µg/mL and 30 µg/mL[13]
HT-29 (Colon Cancer)MTT AssayIC50 (48h)107.9 µM[16]
Colon26-Luc (Mouse Colon Cancer)MTT AssayIC50 (48h)34 µM[16]
HCEC (Human Colon Epithelial Cells)PGE2 ProductionInhibition36% reduction at 5 µmol/L[12]
HCA-7 (Colon Cancer)PGE2 ProductionInhibition35% reduction at 5 µmol/L[12]
Purified COX-1Enzyme ActivityIC50~1 µmol/L[12]
Purified COX-2Enzyme ActivityIC50~1 µmol/L[12]

Table 2: In Vivo Anti-inflammatory and Anticancer Activity of this compound

Animal ModelConditionTreatmentKey FindingReference
Apc(Min) MiceIntestinal Adenoma Formation0.2% this compound in diet33% reduction in intestinal adenomas[12][19]
Apc(Min) MicePGE2 Levels (Small Intestine)0.2% this compound in diet34% reduction[12]
Apc(Min) MicePGE2 Levels (Blood)0.2% this compound in diet40% reduction[12]
BALB/c Mice with Colon26-Luc cellsColorectal Cancer37.5 mg/kg this compound daily for 18 daysSuppressed tumor growth and lung metastasis[3][16]
RatsCarrageenan-induced Paw EdemaNot specifiedProtective anti-inflammatory effect[9]
Acute Colitis MiceDextran Sulfate Sodium (DSS)-induced colitis150 mg/kg this compoundSignificantly reversed colon length reduction and reduced myeloperoxidase activities[10][20]

Table 3: this compound Content in Natural Sources

SourceThis compound ContentReference
Rice Bran (various genotypes)1.2 to 10.0 µg/g[3]
Oryzae Fructus Germinatus23.6 µg/g[3]
Huperzia brevifolia (dried aerial parts)38.9 mg/g (3.89% w/w)[21]

Experimental Protocols

Extraction and Isolation of this compound

A common method for isolating this compound from plant material involves solvent extraction followed by chromatographic purification.

Workflow: this compound Extraction and Purification

Tricin_Extraction_Workflow PlantMaterial Dried Plant Material (e.g., Rice Bran, Bamboo Leaves) Extraction Solvent Extraction (e.g., Aqueous Ethanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration ColumnChromatography Column Chromatography (e.g., Polystyrene Resin) Filtration->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC Purification Further Purification (e.g., Crystallization, Dialysis) PrepHPLC->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Analysis (HPLC, NMR, MS) Purethis compound->Analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Detailed Protocol (Example from Bamboo Leaves): [22][23]

  • Extraction: The antioxidant product from bamboo leaves is extracted with aqueous ethanol.

  • Concentration: The resulting solution is concentrated.

  • Column Chromatography: The concentrated solution is processed using a polystyrene (AB-8) resin column.

  • Preparative HPLC: The fraction containing this compound is further purified by preparative high-performance liquid chromatography (HPLC) using a mobile phase of 30% (v/v) acetonitrile (B52724) in 1% (v/v) acetic acid.

  • Final Purification: The collected this compound-rich fraction undergoes sequential purification by dialysis membrane separation and drowning-out crystallization.

  • Purity Assessment: The purity of the final product is assessed by analytical HPLC, and its chemical structure is confirmed by infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HT-29, Colon26-Luc) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.[16]

Conclusion and Future Directions

The accumulated evidence strongly supports the potential of this compound as a valuable nutraceutical compound for the prevention and management of chronic diseases, particularly cancer and inflammatory conditions. Its favorable bioavailability and presence in common food sources make it an attractive candidate for further development. Future research should focus on well-designed clinical trials to establish the efficacy and safety of this compound in humans. Furthermore, optimizing extraction and purification methods will be crucial for the large-scale production of this compound for commercial and therapeutic use. The exploration of this compound's synergistic effects with existing chemotherapeutic agents also presents a promising avenue for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tricin from Rice Bran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a bioactive flavone (B191248) found in various grasses, with rice bran being a notable dietary source.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and chemopreventive activities.[3][4] These biological effects are attributed to its ability to modulate key cellular signaling pathways. This document provides detailed protocols for the extraction and purification of this compound from rice bran, methods for its quantification, and an overview of its known biological signaling pathways.

Data Presentation: Quantitative Overview of this compound Extraction

The concentration of this compound in rice bran can vary depending on the rice genotype and pericarp color, with levels ranging from 1.2 to 10.0 µg/g.[5] The choice of extraction methodology significantly impacts the yield of this compound. The following table summarizes quantitative data from various extraction techniques.

Extraction MethodSolvent/ConditionsThis compound Yield/ContentSource
Conventional Solvent ExtractionMethanol followed by diethyl ether fractionation-[6]
Hot Aqueous ExtractionBoiling distilled water (70°C)-[7][8]
Enzyme-Assisted High Pressure0.5% Celluclast, 500 MPa32.9 mg/kg (from rice hull)[9]
Conventional Solvent Extraction65% ethanol/water14.7 mg/kg (from rice hull)[9]
Microwave-Assisted Extraction (MAE)Isopropanol (3:1 solvent:bran), 40-60°C, 5-30 minYield increases with time and temperature[10]
Ultrasound-Assisted Extraction (UAE)Ethanol-[11]
Supercritical Fluid Extraction (SFE)Supercritical CO2, 500 bar, 62°CHigher selectivity for γ-oryzanol[12][13]

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction and purification of this compound from rice bran.

ExtractionWorkflow cluster_extraction This compound Extraction from Rice Bran A Rice Bran B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Advanced Extraction (UAE, MAE, SFE) A->C D Crude Extract B->D C->D PurificationWorkflow cluster_purification This compound Purification E Crude Extract F Column Chromatography (Silica Gel or Polystyrene Resin) E->F G Fraction Collection F->G H Preparative HPLC G->H I Crystallization H->I J Pure this compound I->J SignalingPathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathways Tricin_inflam This compound NFkB NF-κB Pathway Tricin_inflam->NFkB inhibits Inflammation Reduced Inflammation (e.g., decreased NO production) NFkB->Inflammation leads to Tricin_cancer This compound Akt Akt Tricin_cancer->Akt downregulates phosphorylation Erk12 Erk1/2 Tricin_cancer->Erk12 downregulates phosphorylation NFkB_cancer NF-κB Tricin_cancer->NFkB_cancer downregulates CellMotility Decreased Cell Motility Akt->CellMotility Erk12->CellMotility NFkB_cancer->CellMotility

References

Application Notes & Protocols for Tricin Purification Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a flavone (B191248) found in various plant sources, including rice straw, bamboo, and wheat germ.[1][2][3][4][5][6] It has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cancer chemopreventive activities.[1] Obtaining high-purity this compound is crucial for accurate pharmacological studies and potential clinical development. Column chromatography is a fundamental and versatile technique for the isolation and purification of this compound from complex plant extracts.[7][8][9][10] These application notes provide detailed protocols and comparative data for various column chromatography methods employed in this compound purification.

Overview of Purification Strategies

The purification of this compound from crude plant extracts typically involves a multi-step approach to remove pigments, lipids, sugars, and other flavonoids. Common strategies include:

  • Macroporous Resin Chromatography: Often used as an initial enrichment step. These resins adsorb compounds based on polarity and molecular size, allowing for the separation of this compound from highly polar or non-polar impurities.[11]

  • Silica (B1680970) Gel Chromatography: A standard technique that separates compounds based on their polarity.[12][13] Less polar compounds elute first, followed by more polar compounds. It is effective for separating flavonoids with different numbers of hydroxyl groups.

  • Sephadex LH-20 Chromatography: This medium, a hydroxypropylated dextran, exhibits both hydrophilic and lipophilic properties, enabling separation based on molecular size (size-exclusion) and partition chromatography in various organic solvents.[14][15][16] It is particularly effective for separating flavonoids from other phenolic compounds.[17]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used as a final polishing step to achieve very high purity (>98%).[1][11][18][19][20] It operates on the same principles as analytical HPLC but uses larger columns to handle greater sample loads.[20][21]

Data Presentation: Performance of Purification Methods

The effectiveness of a purification strategy is measured by the final purity and the recovery yield. The following tables summarize quantitative data from published studies on this compound purification.

Table 1: Two-Step Purification of this compound from Carex Meyeriana Kunth [11]

Purification StepInitial Purity (mg/g)Final Purity (mg/g)Purity (%)Recovery Yield (%)
Macroporous Resin (HPD-300)2.645.1-76.4
Preparative HPLC45.1-99.478.0

Table 2: this compound Yield from Various Plant Sources and Methods

Plant SourceMethod HighlightsFinal Yield/ConcentrationReference
Bamboo LeavesPolystyrene (AB-8) resin, Prep-HPLC, Crystallization3.09 g of this compound from 174 g crude fraction[1]
Huperzia brevifoliaSolvent Extraction, Crystallization2.96% w/w (29.6 mg/g) from dried plant material[22]

Experimental Protocols

Protocol 1: Two-Step Purification using Macroporous Resin and Preparative HPLC

This protocol is based on the successful high-purity isolation of this compound from Carex Meyeriana Kunth.[11]

Part A: Enrichment with Macroporous Resin (HPD-300)

  • Column Preparation:

    • Select an appropriate size glass column.

    • Prepare a slurry of HPD-300 macroporous resin in deionized water and pour it into the column.

    • Allow the resin to settle, ensuring an evenly packed bed.

    • Wash the packed column with 5 bed volumes (BV) of deionized water to remove any impurities.

  • Sample Preparation and Loading:

    • Prepare a crude extract of the plant material (e.g., via ethanol (B145695) extraction).

    • Dissolve the dried crude extract in an appropriate solvent and filter to remove insoluble matter.

    • Load the filtered extract onto the equilibrated HPD-300 column.

  • Elution:

    • Wash the column with 5 BV of deionized water to remove unadsorbed, highly polar impurities.

    • Perform a stepwise gradient elution using increasing concentrations of ethanol in water (e.g., 30%, 50%, 70% ethanol).

    • Collect fractions for each ethanol concentration.

  • Fraction Analysis:

    • Analyze the collected fractions using analytical HPLC or TLC to identify the this compound-rich fractions.

    • Pool the fractions containing the highest concentration of this compound.

    • Evaporate the solvent from the pooled fractions to obtain the enriched this compound extract.

Part B: Final Purification with Preparative HPLC

  • System and Column:

    • System: Shimadzu LC-20AR or equivalent preparative HPLC system.[11]

    • Column: Shim-pack GIST C18 (20 x 250 mm, 5 µm).[11]

  • Mobile Phase and Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.05% Trifluoroacetic Acid (TFA) in water (30:70 v/v).[11]

    • Flow Rate: 7 mL/min.[11]

    • Detection: UV detector at 350 nm.[11]

    • Injection Volume: 2.0 mL.[11]

  • Sample Preparation and Injection:

    • Dissolve the enriched this compound extract from Part A in a 50% methanol (B129727) solution.[11]

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC column.

  • Fraction Collection and Final Processing:

    • Collect the peak corresponding to this compound based on the chromatogram.

    • Evaporate the solvent from the collected fraction.

    • Recrystallize the solid residue from methanol to obtain high-purity this compound crystals.[11]

    • Confirm the purity of the final product using analytical HPLC.

Protocol 2: General Purification using Silica Gel Column Chromatography

This protocol provides a general framework for purifying this compound using normal-phase silica gel chromatography.[7][12][23][24]

  • Solvent System Selection:

    • Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system.

    • Test various mixtures of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Aim for a solvent system that gives this compound an Rf value of approximately 0.3.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column.[23][25]

    • Add a thin layer of sand (approx. 1 cm).[23]

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent.[25]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[25]

    • Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.[25]

    • Add another thin layer of sand on top of the silica bed.[23]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude or pre-enriched extract in a suitable solvent.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the extract) to the solution.[23]

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica.

    • Carefully add this powder as a uniform layer on top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin elution with the least polar solvent system determined by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.

    • Collect fractions in a series of test tubes or flasks.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to yield the purified compound.

Visualizations: Workflows and Logic

G cluster_extraction Extraction & Pre-treatment cluster_purification Purification by Column Chromatography cluster_final Final Product plant Plant Material (e.g., Rice Straw, Bamboo) extract Crude Solvent Extract plant->extract Solvent Extraction (e.g., Ethanol) enrich Initial Enrichment (Macroporous Resin or Coarse Silica Gel) extract->enrich Step 1 fine Fine Purification (Sephadex LH-20 or Fine Silica Gel) enrich->fine Step 2 (Optional) polish Final Polishing (Preparative HPLC) fine->polish Step 3 crystal Crystallization polish->crystal Step 4 pure High-Purity this compound (>98%) crystal->pure Drying

Caption: General workflow for the extraction and purification of this compound from plant sources.

G cluster_resin Step 1: Macroporous Resin Chromatography (HPD-300) cluster_hplc Step 2: Preparative HPLC (C18 Column) start Crude Plant Extract (this compound Purity: 2.6 mg/g) resin_load 1. Load Extract onto Equilibrated Column start->resin_load resin_wash 2. Wash with Deionized Water (Removes Polar Impurities) resin_load->resin_wash resin_elute 3. Elute with Ethanol Gradient (e.g., 30-70%) resin_wash->resin_elute resin_collect 4. Collect & Pool this compound Fractions resin_elute->resin_collect enriched Enriched Extract (Purity: 45.1 mg/g, Yield: 76.4%) resin_collect->enriched hplc_inject 1. Inject Enriched Extract enriched->hplc_inject hplc_run 2. Isocratic Elution (ACN:H2O with 0.05% TFA) hplc_inject->hplc_run hplc_collect 3. Collect this compound Peak (350 nm) hplc_run->hplc_collect hplc_process 4. Evaporate & Recrystallize hplc_collect->hplc_process finish Final Product (Purity: 99.4%, Yield: 78.0%) hplc_process->finish

Caption: Detailed two-step purification workflow based on a published high-yield method.

G center Column Chromatography Separation Principles polarity Polarity center->polarity size Molecular Size center->size affinity Specific Affinity center->affinity silica Silica Gel (Normal Phase) polarity->silica More polar = slower elution c18 Reversed Phase (e.g., C18 HPLC) polarity->c18 Less polar = slower elution sephadex Sephadex LH-20 (Size Exclusion) size->sephadex Larger = faster elution resin Ion Exchange / Affinity (e.g., for Glycosides) affinity->resin Specific binding/release

Caption: Logical relationships between different column chromatography separation principles.

References

High-performance liquid chromatography (HPLC) method for Tricin analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantitative analysis of Tricin, a flavone (B191248) with significant therapeutic potential, is detailed in this application note. This compound, or 5,7,4′-trihydroxy-3′,5′-dimethoxyflavone, is a natural compound found in sources like rice bran and sugarcane, and is noted for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] The accurate quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research, drug development, and quality control.

This document provides a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) or UV-Vis detector, which offers high sensitivity and selectivity for this compound analysis.

Experimental Protocol

This protocol is based on validated methods for this compound quantification.[3]

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

    • Analytical balance.

    • Ultrasonic bath.

    • pH meter.

    • Syringe filters (0.2 µm PTFE).[3]

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Acetic acid (glacial, analytical grade).[4]

    • Water (deionized or HPLC grade).

2. Chromatographic Conditions

The following table summarizes the optimized conditions for the HPLC analysis of this compound.

ParameterCondition
HPLC Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 1% (v/v) Acetic Acid in Water
Gradient 25% (v/v) Acetonitrile isocratic flow.[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 330 nm.[5]
Injection Volume 20 µL

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a 1% (v/v) acetic acid solution by adding 10 mL of glacial acetic acid to 990 mL of HPLC-grade water.

    • The mobile phase consists of a 25:75 (v/v) mixture of Acetonitrile and 1% Acetic Acid.[4]

    • Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in methanol to obtain a stock solution of 1 mg/mL.

  • Calibration Curve Standards:

    • Perform serial dilutions of the stock solution with methanol to prepare working standards at concentrations ranging from 0.75 to 100 ppm.[3]

4. Sample Preparation (from Plant Material)

  • Dry the plant material (e.g., aerial parts of Huperzia brevifolia) and grind it into a fine powder.[3]

  • Extract the powder using an appropriate solvent (e.g., methanol or ethanol) with the aid of ultrasonication or maceration.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter before injecting it into the HPLC system.[3]

Method Validation and Data Presentation

The described HPLC method has been validated for linearity, sensitivity, accuracy, and precision.[3] The quantitative data from validation studies are summarized below.

Validation ParameterResult
Linearity Range 0.75 - 100 ppm
Correlation Coefficient (R²) 0.9998[3]
Limit of Detection (LOD) 6.853 ppm[3]
Limit of Quantification (LOQ) 57.129 ppm[3]

Visualizations

Experimental Workflow for this compound Analysis

The diagram below illustrates the general workflow for the quantification of this compound from a sample matrix using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Material) Extract Extraction with Solvent (e.g., Methanol) Sample->Extract Filter Filtration (0.2 µm Syringe Filter) Extract->Filter HPLC HPLC Injection Filter->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV-Vis Detection (330 nm) Separation->Detection Quantification Quantification (vs. Standard Curve) Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Acquisition->Quantification Result Final Result (this compound Concentration) Quantification->Result

Caption: Workflow for this compound quantification by HPLC.

This compound's Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

This compound has been shown to inhibit cell migration by suppressing the STAT3 signaling pathway.[6] This pathway is crucial in cell proliferation and migration, and its dysregulation is implicated in various diseases. The diagram below depicts the inhibitory effect of this compound on this pathway.

G This compound This compound pSTAT3 p-STAT3 (Phosphorylated) This compound->pSTAT3 Inhibition STAT3 STAT3 STAT3->pSTAT3 Phosphorylation RUNX2 RUNX2 Expression pSTAT3->RUNX2 CYP1A1 CYP1A1 Expression pSTAT3->CYP1A1 Migration Cell Migration & Invasion RUNX2->Migration CYP1A1->Migration

Caption: this compound inhibits STAT3 pathway signaling.

References

Application Notes & Protocols for HPTLC Quantification of Tricin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricin, a flavone (B191248) found in various medicinal plants and agricultural products, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and facilitating further pharmacological research. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the quantitative determination of this compound. This document provides a detailed application note and protocol for the HPTLC quantification of this compound in plant extracts, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

A validated HPTLC method was employed for the quantification of this compound in the fresh weight of two Spergularia species. The results are summarized in the table below.

Plant SpeciesThis compound Content (mg/100g fresh weight)
Spergularia marina0.398
Spergularia diandra1.642

Method Validation Parameters

The HPTLC method was validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating its suitability for the intended purpose.

Validation ParameterResult
Linearity Range 0.4 - 2.4 µ g/spot
Correlation Coefficient (r²) 0.9981[1][2]
Rf Value of this compound 0.34 ± 0.04[1][2]
Precision (%RSD) < 2%
Specificity The method was found to be specific for this compound, as confirmed by comparing the Rf value and overlaying the in-situ absorption spectra of the standard and the corresponding spot in the plant extracts[1].
Robustness The method was found to be robust, with the standard deviation of peak areas being less than 2% upon slight variations in the mobile phase composition[3].

Experimental Protocols

This section details the step-by-step methodology for the HPTLC quantification of this compound in plant extracts.

1. Materials and Reagents

2. Preparation of Standard Solution

  • Accurately weigh 4.0 mg of standard this compound.

  • Quantitatively transfer it to a 10 ml volumetric flask.

  • Dissolve the this compound in methanol.

  • Adjust the final volume to 10 ml with methanol to obtain a stock solution of 0.4 mg/ml[3].

3. Preparation of Plant Sample Extracts

  • Accurately weigh a known quantity of the fresh plant material.

  • The extraction procedure will vary depending on the plant matrix. A general approach involves maceration or sonication with a suitable solvent system. For Spergularia species, the extracts were prepared by dissolving accurately weighed amounts in a mixture of methanol and chloroform (8:2)[3].

  • Transfer the extract quantitatively to a 10 ml volumetric flask and adjust the volume.

  • Filter the solution through a 0.45 µm membrane filter before application to the HPTLC plate.

4. Chromatographic Conditions

  • Sample Application:

    • Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using a Linomat IV automated spray-on band applicator[3].

    • Maintain a distance of 1 cm from the bottom and side edges of the plate, with a 4 mm gap between bands[3].

  • Mobile Phase: Chloroform: Methanol (37:3 v/v)[1][2][3]

  • Chamber Saturation: Saturate a twin-trough glass chamber with the mobile phase for 30 minutes at room temperature[4].

  • Development: Develop the plate in the saturated chamber up to a distance of 8 cm in ascending mode[1][2].

  • Drying: Air dry the plate after development.

5. Densitometric Analysis

  • Instrumentation: CAMAG TLC Scanner III or equivalent[1][2].

  • Detection Wavelength: 270 nm (in absorbance mode)[1][2][3].

  • Quantification: Record the peak areas and calculate the amount of this compound in the sample extracts by comparing the peak area of the sample with that of the standard.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPTLC quantification of this compound.

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis Standard Standard this compound (4 mg in 10 ml Methanol) Sample Plant Material (Extraction with Methanol:Chloroform) Application Band-wise Application on HPTLC Silica Gel Plate Standard->Application Sample->Application Development Chromatogram Development (Chloroform:Methanol 37:3) Application->Development Drying Air Drying of Plate Development->Drying Scanning Densitometric Scanning (λ = 270 nm) Drying->Scanning Quantification Quantification of this compound (Comparison of Peak Areas) Scanning->Quantification

Caption: Workflow for HPTLC Quantification of this compound.

Validation_Pathway cluster_validation Method Validation (ICH Guidelines) Method Developed HPTLC Method Specificity Specificity (Rf & Spectral Match) Method->Specificity Linearity Linearity & Range (r² = 0.9981) Method->Linearity Precision Precision (%RSD < 2%) Method->Precision Accuracy Accuracy (Recovery Studies) Method->Accuracy Robustness Robustness (Mobile Phase Variation) Method->Robustness LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Method->LOD_LOQ Validated Validated Analytical Method Specificity->Validated Linearity->Validated Precision->Validated Accuracy->Validated Robustness->Validated LOD_LOQ->Validated

Caption: Logical Relationship of HPTLC Method Validation.

References

Application Notes and Protocols for the Laboratory Synthesis of Tricin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a naturally occurring flavone (B191248) found predominantly in grasses such as rice, wheat, and sugarcane.[1][2] It has garnered significant interest in the scientific community due to its wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[3] Furthermore, this compound is recognized as a unique monomer in the lignification process of monocots, where it can act as a nucleation site for lignin (B12514952) polymer chains.[4][5][6]

This document provides detailed protocols for the laboratory synthesis of this compound, covering its biosynthesis for context and bioengineering applications, a detailed chemical synthesis workflow, and subsequent purification and characterization methods.

Biosynthesis of this compound

This compound is a secondary metabolite synthesized in plants through a combination of the phenylpropanoid and polyketide pathways.[7][8] The biosynthesis begins with the formation of a flavanone (B1672756) backbone, which is then modified through a series of enzymatic reactions, including hydroxylation and methylation, to yield this compound.[8] The currently understood biosynthetic pathway in grasses like rice serves as a model for understanding its natural production.[3][9]

The key enzymatic steps involve the conversion of naringenin (B18129) to apigenin, followed by a series of hydroxylation and O-methylation reactions on the B-ring of the flavone structure.[3][9] The established pathway proceeds as follows: Naringenin → Apigenin → Luteolin → Chrysoeriol → Selgin → this compound.[3][9]

Tricin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid & Polyketide Pathways cluster_flavone_synthesis Flavone Synthesis & Modification pCoumaroyl_CoA p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Malonyl_CoA Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNSII (CYP93G1) Naringenin->Apigenin Luteolin Luteolin Apigenin->Luteolin F3'H (CYP75B) Chrysoeriol Chrysoeriol Luteolin->Chrysoeriol OMT Selgin Selgin Chrysoeriol->Selgin C5'H (CYP75B4) This compound This compound Selgin->this compound OMT

Fig 1. Biosynthetic pathway of this compound in grasses.

Laboratory Synthesis Protocol: Baker-Venkataraman Rearrangement

The chemical synthesis of this compound can be achieved through various methods, with the Baker-Venkataraman reaction being a classical and effective approach for forming the flavone backbone.[2][8] This protocol outlines a multi-step synthesis starting from commercially available precursors.

The synthesis involves three main stages:

  • Esterification: Protection of the phenolic hydroxyl groups and formation of an ester intermediate from 2',4',6'-trihydroxyacetophenone and a derivative of syringic acid.

  • Baker-Venkataraman Rearrangement: Base-catalyzed intramolecular rearrangement to form a 1,3-diketone.

  • Cyclodehydration: Acid-catalyzed cyclization to form the flavone ring, followed by deprotection to yield this compound.

Chemical_Synthesis_Workflow Start Starting Materials (2',4',6'-Trihydroxyacetophenone, Syringic Acid Derivative) Step1 Step 1: Esterification (Base, Acyl Chloride) Start->Step1 Intermediate1 Aryl Ester Intermediate Step1->Intermediate1 Step2 Step 2: Baker-Venkataraman Rearrangement (KOH, Pyridine) Intermediate1->Step2 Intermediate2 1,3-Diketone Intermediate Step2->Intermediate2 Step3 Step 3: Cyclodehydration (Acid, e.g., H2SO4 in Acetic Acid) Intermediate2->Step3 Intermediate3 Protected this compound Step3->Intermediate3 Step4 Step 4: Deprotection (Acid Hydrolysis) Intermediate3->Step4 Purification Purification (Chromatography, Crystallization) Step4->Purification FinalProduct Pure this compound Purification->FinalProduct

Fig 2. General workflow for the chemical synthesis of this compound.
  • Step 1: Synthesis of 2-Benzoyloxy-4,6-dihydroxyacetophenone derivative

    • Convert syringic acid to syringoyl chloride using a standard chlorinating agent (e.g., thionyl chloride).

    • Dissolve 2',4',6'-trihydroxyacetophenone in a suitable solvent like pyridine or acetone.

    • Add the prepared syringoyl chloride dropwise to the solution at 0°C.

    • Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Step 2: Baker-Venkataraman Rearrangement

    • Dissolve the ester product from Step 1 in anhydrous pyridine.

    • Add powdered potassium hydroxide (KOH) and heat the mixture (e.g., 50-60°C) for a few hours.

    • Monitor the formation of the yellow diketone precipitate.

    • After completion, cool the mixture and acidify with dilute acetic acid or HCl to precipitate the product.

    • Filter, wash the solid with water, and dry.

  • Step 3: Cyclization to form this compound

    • Reflux the diketone from Step 2 in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric or hydrochloric acid for several hours.[10]

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated crude this compound by filtration, wash thoroughly with water, and dry.

Purification Protocol

Purification of the crude synthetic this compound is crucial to obtain a high-purity product for research and development. A multi-step approach is often required.[2][11]

  • Stationary Phase: Silica (B1680970) gel is commonly used for initial purification. For purification from natural extracts, polystyrene resins (e.g., AB-8) can be effective.[2]

  • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the compounds.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent.

  • Dissolve the this compound-rich fraction from chromatography in a minimum amount of a hot solvent in which this compound has good solubility (e.g., ethanol, methanol, or acetone).

  • Slowly add a non-solvent (e.g., water or hexane) until slight turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystal formation.

  • Collect the pure crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Characterization Methods

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A C18 column is typically used with a mobile phase such as acetonitrile/water with a small amount of acid (e.g., acetic or formic acid).[2]

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₇H₁₄O₇, Molar Mass: 330.29 g/mol ).[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons and carbons.[2]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and confirm the chromophore system characteristic of a flavone.[2]

Quantitative Data Summary

The yields of chemical synthesis and biomimetic coupling reactions can vary based on the specific conditions and reagents used. The following tables summarize representative quantitative data from the literature.

Table 1: Reported Yields for a Multi-Step Chemical Synthesis of this compound

Step Number Reaction Stage Reagents/Conditions Yield (%) Reference
1 Esterification N,N-diisopropylethylamine / DMF 97 [10]
2 Rearrangement LiHMDS / THF, -78°C to r.t. - [10]

| 3 | Cyclization | 0.5% H₂SO₄ / Acetic Acid, 95-100°C | 82 |[10] |

Table 2: Yields of this compound-Monolignol Dimer Formation in Biomimetic Coupling Reactions

This compound-Monolignol Dimer Catalyst System Yield (%) Reference
T-(4′-O-β)-G (with Coniferyl alcohol) Peroxidase/H₂O₂ 12.6 [12]
T-(4′-O-β)-S (with Sinapyl alcohol) Peroxidase/H₂O₂ 1.2 [12]
T-(4′-O-β)-H (with p-Coumaryl alcohol) Peroxidase/H₂O₂ 51.4 [12]
T-(4′-O-β)-G (with Coniferyl alcohol) Ag₂O 6.9 [12]
T-(4′-O-β)-S (with Sinapyl alcohol) Ag₂O 15.3 [12]

| T-(4′-O-β)-H (with p-Coumaryl alcohol) | Ag₂O | 10.2 |[12] |

References

Application Notes and Protocols for the In Vitro Use of Tricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin, a naturally occurring O-methylated flavone (B191248), has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in sources such as rice bran and sugarcane, this compound has demonstrated potent anti-cancer, anti-inflammatory, antioxidant, and anti-angiogenic properties in a variety of in vitro models.[1][2][3] These attributes make it a compelling candidate for further investigation in drug discovery and development.

This document provides detailed application notes and protocols for the utilization of this compound in in vitro cell culture experiments. It is intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of this promising flavonoid.

Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways implicated in cell growth, inflammation, and survival. Notably, this compound has been shown to interfere with the PI3K/Akt, NF-κB, and MAPK signaling cascades, while also activating the AMPK pathway.[2][4][5][6]

The inhibition of pro-inflammatory pathways such as NF-κB and MAPK by this compound leads to a reduction in the production of inflammatory mediators.[5][7][8] Conversely, its activation of the AMPK pathway is associated with beneficial effects on cellular energy metabolism and anti-aging processes.[6] In the context of cancer, this compound's ability to modulate these pathways contributes to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.

This compound-Modulated Signaling Pathways

Tricin_Signaling_Pathways This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits PI3K PI3K This compound->PI3K Inhibits MAPK_pathway MAPK Pathway (p38, JNK, ERK) This compound->MAPK_pathway Inhibits AMPK AMPK This compound->AMPK Activates IKK IKK TLR4->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->IKK p70S6K p70S6K mTOR->p70S6K Cell_Proliferation Cell Proliferation & Survival p70S6K->Cell_Proliferation IkBa IκBα IKK->IkBa Inhibits NFkB NF-κB IkBa->NFkB Inflammation Inflammation (TNF-α, IL-6, COX-2) NFkB->Inflammation MAPK_pathway->Inflammation AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Cellular_Aging Cellular Aging Autophagy->Cellular_Aging Inhibits

Caption: Overview of key signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cell lines and experimental conditions.

Table 1: Anti-Cancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HT-29Colon Cancer48107.9[9]
Colon26-LucColon Cancer4834[9]
HCT-116Colon Cancer24>600[9]
SGC-7901Gastric Cancer4853.8 (µg/mL)[2]
SGC-7901Gastric Cancer7217.8 (µg/mL)[2]
Table 2: Anti-Inflammatory and Antioxidant Activity of this compound
Cell LineAssayEffective ConcentrationObserved EffectReference
RAW 264.7NO Production50 µMRemarkable reduction in nitric oxide[10]
RAW 264.7NO Production5, 10, 50, 100 µg/mL4.5, 15.8, 51.8, 72.0% decrease in nitrite[11]
hPBMCsTNF-α Release15 µMSignificant inhibition[5][12]
-DPPH Assay-Higher antioxidant activity than Trolox[1][3]
-β-carotene/linoleic acid system-Lower antioxidant activity than Trolox[1][3]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cell viability.

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[13][14]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[4][13][14] Be careful to avoid introducing bubbles.

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C in the incubator.[4][13][14] The incubation time will depend on the cell type and density.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[4][13][14]

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

This protocol provides a method to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature protein samples by boiling with Laemmli sample buffer. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[15] Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokine Gene Expression

This protocol is for measuring the effect of this compound on the mRNA expression of pro-inflammatory cytokines.

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • LPS

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target cytokines (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., β-actin)

  • qPCR instrument

  • Cell Culture and Treatment: Seed and treat cells with this compound and/or LPS as described in the Western blot protocol.

  • RNA Extraction and cDNA Synthesis: At the end of the treatment period, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions. Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.

  • qPCR Amplification: Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[16]

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative gene expression levels.[17] Normalize the expression of the target genes to the housekeeping gene.

Experimental Workflows

Workflow for In Vitro Evaluation of this compound's Anti-Cancer Activity

Anti_Cancer_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture & Seeding (96-well plates) Start->Cell_Culture Tricin_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Tricin_Treatment Viability_Assay Cell Viability Assay (CCK-8 or MTT) Tricin_Treatment->Viability_Assay Data_Analysis Data Analysis (Calculate IC50 values) Viability_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study Western_Blot Western Blot (Apoptosis & Proliferation Markers) Mechanism_Study->Western_Blot Protein Level qPCR qPCR (Gene Expression Analysis) Mechanism_Study->qPCR mRNA Level End End: Elucidate Anti-Cancer Mechanism Western_Blot->End qPCR->End

Caption: Workflow for assessing this compound's anti-cancer effects.

Workflow for Investigating this compound's Anti-Inflammatory Effects

Anti_Inflammatory_Workflow Start Start: Select Immune Cells (e.g., RAW 264.7) Cell_Culture Cell Culture & Seeding Start->Cell_Culture Pre_Treatment Pre-treatment with this compound Cell_Culture->Pre_Treatment LPS_Stimulation LPS Stimulation Pre_Treatment->LPS_Stimulation Cytokine_Analysis Analysis of Inflammatory Mediators LPS_Stimulation->Cytokine_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis LPS_Stimulation->Signaling_Pathway_Analysis ELISA ELISA (e.g., TNF-α, IL-6) Cytokine_Analysis->ELISA Griess_Assay Griess Assay (Nitric Oxide) Cytokine_Analysis->Griess_Assay End End: Characterize Anti-Inflammatory Mechanism ELISA->End Griess_Assay->End Western_Blot Western Blot (p-p65, p-IκBα, p-MAPKs) Signaling_Pathway_Analysis->Western_Blot qPCR_Cytokines qPCR (Cytokine mRNA) Signaling_Pathway_Analysis->qPCR_Cytokines Western_Blot->End qPCR_Cytokines->End

Caption: Workflow for studying this compound's anti-inflammatory properties.

References

Preparing Tricin Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricin, a naturally occurring flavone (B191248) found in sources such as rice bran, has garnered significant interest in biomedical research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-aging properties. Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for preparing this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO), along with guidelines for storage and application in common cell-based assays.

Introduction

This compound (5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-chromen-4-one) is a flavonoid with a molecular weight of 330.29 g/mol . Its mechanism of action involves the modulation of several key signaling pathways, making it a promising candidate for therapeutic development. Due to its hydrophobic nature, this compound has low aqueous solubility, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro studies. DMSO is a widely used polar aprotic solvent that effectively dissolves this compound, allowing for the preparation of concentrated stock solutions. This application note details the standardized procedure for preparing this compound stock solutions in DMSO and provides protocols for its use in relevant cell-based assays.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₇H₁₄O₇[1]
Molecular Weight 330.3 g/mol [2]
Solubility in DMSO 10 mg/mL[2]
15.8 mg/mL at 25 °C[1]
100 mg/mL (with warming)[3]
Typical Stock Concentration 10 mM - 100 mM[3]
Typical Working Concentration 1 µM - 30 µM[4]
Storage of Stock Solution -20°C or -80°C[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing this compound: Accurately weigh out 3.303 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution is stable for up to 3 months at -20°C.

Protocol 2: Application of this compound in a Cell Viability Assay (MTT/CCK-8)

This protocol provides a general procedure for evaluating the effect of this compound on the viability of adherent cells using a colorimetric assay such as MTT or CCK-8.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-DMSO stock solution (prepared as in Protocol 1)

  • MTT or CCK-8 reagent

  • Solubilization buffer (for MTT assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of Reagent:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

The following diagrams illustrate a key signaling pathway affected by this compound and a typical experimental workflow for its application.

Tricin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF MAPKs p38 MAPK, JNK MyD88->MAPKs NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 MAPKs->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) IRF3->Pro_inflammatory_Cytokines Induces Transcription NFkB->Pro_inflammatory_Cytokines Induces Transcription STAT1_3 STAT1/3 STAT1_3->Pro_inflammatory_Cytokines Induces Transcription This compound This compound This compound->TLR4 Inhibits This compound->MyD88 This compound->TRIF This compound->MAPKs This compound->IRF3 This compound->NFkB This compound->STAT1_3

Caption: this compound's anti-inflammatory effect via TLR4 signaling.[6]

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -20°C/-80°C stock->store prepare_working Prepare Working Solutions stock->prepare_working seed Seed Cells in 96-well Plate incubate1 Incubate (12-24h) seed->incubate1 incubate1->prepare_working treat Treat Cells with this compound prepare_working->treat incubate2 Incubate (24-72h) treat->incubate2 add_reagent Add Viability Reagent (MTT/CCK-8) incubate2->add_reagent read Measure Absorbance add_reagent->read analyze Analyze Data read->analyze

References

Application Notes and Protocols for Gene Expression Analysis Following Tricin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin, a naturally occurring flavone (B191248) found in sources such as rice bran, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-aging effects. These biological activities are largely attributed to its ability to modulate various signaling pathways and, consequently, alter gene expression profiles within cells. Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for researchers interested in studying the impact of this compound on gene expression. We offer detailed protocols for key experimental techniques, including RNA sequencing (RNA-seq) for global transcriptome analysis, quantitative real-time PCR (qPCR) for targeted gene expression validation, and Western blotting for protein-level confirmation. Additionally, we present a summary of expected gene expression changes based on current literature and provide diagrams of the primary signaling pathways affected by this compound.

Data Presentation: Summary of this compound-Induced Gene Expression Changes

This compound treatment has been shown to significantly alter the expression of genes involved in inflammation, cell cycle regulation, and apoptosis. The following table summarizes the expected changes in the expression of key genes based on published studies. This data is compiled from various cell types and experimental conditions and should serve as a guide for expected outcomes.

GenePathway AssociationExpected Change in ExpressionLog2 Fold Change (Illustrative)Reference
CYP1A1Xenobiotic Metabolism, CarcinogenesisDownregulated-3.46[1]
TNF-αInflammation (NF-κB Signaling)Downregulated-2.5[2]
IL-6Inflammation (NF-κB, STAT3 Signaling)Downregulated-2.1[2]
COX-2Inflammation, Prostaglandin SynthesisDownregulated-1.8[3]
VEGFAngiogenesis (HIF-1α Signaling)Downregulated-1.5
p16 (CDKN2A)Cell Cycle Regulation, SenescenceDownregulated-1.2[4]
p21 (CDKN1A)Cell Cycle Regulation, SenescenceDownregulated-1.0[4]

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways. Understanding these pathways is essential for interpreting gene expression data.

Tricin_Signaling_Pathways cluster_0 This compound's Primary Targets and Downstream Effects cluster_1 Inhibition of Inflammatory Pathways cluster_2 Activation of Metabolic & Anti-aging Pathway cluster_3 Inhibition of Angiogenesis Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits AMPK AMPK This compound->AMPK Activates HIF-1a HIF-1a This compound->HIF-1a Inhibits NF-kB NF-kB TLR4->NF-kB Inhibits Pro-inflammatory Genes (TNF-a, IL-6, COX-2) Pro-inflammatory Genes (TNF-a, IL-6, COX-2) NF-kB->Pro-inflammatory Genes (TNF-a, IL-6, COX-2) Downregulates STAT3->Pro-inflammatory Genes (TNF-a, IL-6, COX-2) Downregulates Autophagy Genes Autophagy Genes AMPK->Autophagy Genes Upregulates VEGF VEGF HIF-1a->VEGF Downregulates

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflows

To ensure robust and reproducible results, it is critical to follow a standardized experimental workflow. The following diagrams outline the key steps for RNA-sequencing, qPCR, and Western blot analysis.

RNA_Seq_Workflow Cell/Tissue Culture & this compound Treatment Cell/Tissue Culture & this compound Treatment RNA Extraction RNA Extraction Cell/Tissue Culture & this compound Treatment->RNA Extraction RNA Quality Control (QC) RNA Quality Control (QC) RNA Extraction->RNA Quality Control (QC) Library Preparation Library Preparation RNA Quality Control (QC)->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Quality Control (FastQC) Data Quality Control (FastQC) Sequencing->Data Quality Control (FastQC) Read Alignment (e.g., STAR) Read Alignment (e.g., STAR) Data Quality Control (FastQC)->Read Alignment (e.g., STAR) Quantification (e.g., featureCounts) Quantification (e.g., featureCounts) Read Alignment (e.g., STAR)->Quantification (e.g., featureCounts) Differential Gene Expression Analysis (e.g., DESeq2) Differential Gene Expression Analysis (e.g., DESeq2) Quantification (e.g., featureCounts)->Differential Gene Expression Analysis (e.g., DESeq2) Pathway Analysis & Visualization Pathway Analysis & Visualization Differential Gene Expression Analysis (e.g., DESeq2)->Pathway Analysis & Visualization

Caption: Standard workflow for RNA-sequencing analysis.

qPCR_Workflow RNA from Treated & Control Samples RNA from Treated & Control Samples Reverse Transcription (cDNA Synthesis) Reverse Transcription (cDNA Synthesis) RNA from Treated & Control Samples->Reverse Transcription (cDNA Synthesis) Primer Design & Validation Primer Design & Validation Reverse Transcription (cDNA Synthesis)->Primer Design & Validation qPCR Reaction Setup qPCR Reaction Setup Primer Design & Validation->qPCR Reaction Setup Real-Time PCR Amplification Real-Time PCR Amplification qPCR Reaction Setup->Real-Time PCR Amplification Data Analysis (ΔΔCt Method) Data Analysis (ΔΔCt Method) Real-Time PCR Amplification->Data Analysis (ΔΔCt Method) Relative Gene Expression Quantification Relative Gene Expression Quantification Data Analysis (ΔΔCt Method)->Relative Gene Expression Quantification

Caption: Workflow for quantitative real-time PCR (qPCR).

Western_Blot_Workflow Cell/Tissue Culture & this compound Treatment Cell/Tissue Culture & this compound Treatment Protein Extraction Protein Extraction Cell/Tissue Culture & this compound Treatment->Protein Extraction Protein Quantification (e.g., BCA Assay) Protein Quantification (e.g., BCA Assay) Protein Extraction->Protein Quantification (e.g., BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (e.g., BCA Assay)->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection (Chemiluminescence/Fluorescence) Detection (Chemiluminescence/Fluorescence) Secondary Antibody Incubation->Detection (Chemiluminescence/Fluorescence) Data Analysis & Quantification Data Analysis & Quantification Detection (Chemiluminescence/Fluorescence)->Data Analysis & Quantification

Caption: Standard workflow for Western blot analysis.

Experimental Protocols

Protocol 1: RNA Sequencing for Differential Gene Expression Analysis

This protocol outlines the steps for performing RNA-seq to identify genes that are differentially expressed upon this compound treatment.

1. Cell Culture and this compound Treatment:

  • Culture cells to ~70-80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

  • Harvest cells and proceed immediately to RNA extraction or snap-freeze in liquid nitrogen and store at -80°C.

2. RNA Extraction:

  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Include a DNase I treatment step to remove any contaminating genomic DNA.

3. RNA Quality and Quantity Assessment:

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.

  • Assess RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) ≥ 8 is recommended for high-quality sequencing data.

4. Library Preparation:

  • Start with 1 µg of total RNA.

  • Purify mRNA using oligo(dT) magnetic beads.

  • Fragment the mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA.

  • Perform end-repair, A-tailing, and adapter ligation.

  • Amplify the library by PCR.

  • Purify the PCR products to complete the library construction.

  • Note: Utilize a commercial library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina) and follow the manufacturer's protocol.

5. Sequencing:

  • Quantify the final library and assess its quality.

  • Sequence the library on an Illumina platform (e.g., NovaSeq, HiSeq) with desired read length and depth (e.g., paired-end 150 bp, 30 million reads per sample).

6. Bioinformatic Analysis:

  • Quality Control: Use FastQC to assess the quality of the raw sequencing reads.

  • Trimming: Use a tool like Trimmomatic to remove adapter sequences and low-quality reads.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using a tool like featureCounts.

  • Differential Expression Analysis: Use a package like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

  • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) on the list of differentially expressed genes to identify affected biological processes and pathways.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

This protocol describes the validation of RNA-seq data for specific target genes using qPCR.

1. RNA to cDNA Conversion:

  • Use 1 µg of the same total RNA samples from the RNA-seq experiment.

  • Synthesize cDNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) according to the manufacturer's protocol.

2. Primer Design and Validation:

  • Design primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

3. qPCR Reaction Setup:

  • Prepare a master mix for each primer pair containing:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Nuclease-free water

  • Aliquot the master mix into qPCR plate wells.

  • Add diluted cDNA (e.g., 10 ng) to the respective wells.

  • Include no-template controls (NTCs) for each primer pair.

  • Run reactions in triplicate.

4. Real-Time PCR Cycling Conditions:

  • A typical cycling protocol is as follows:

    • Initial denaturation: 95°C for 2 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to check for primer-dimers and non-specific products.

5. Data Analysis:

  • Determine the cycle threshold (Ct) value for each reaction.

  • Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).

  • Calculate the relative gene expression using the ΔΔCt method:

    • ΔΔCt = ΔCt (this compound-treated) - ΔCt (Control)

    • Fold Change = 2^(-ΔΔCt)

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is for confirming changes in protein expression levels corresponding to the observed changes in gene expression. For low molecular weight proteins, a Tris-Tricine SDS-PAGE system is recommended.

1. Protein Extraction:

  • Lyse cells treated with this compound or vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. Sample Preparation and SDS-PAGE:

  • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Blocking:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

6. Antibody Incubation:

  • Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a chemiluminescence imaging system.

8. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH).

Conclusion

These application notes provide a framework for investigating the effects of this compound on gene expression. By employing the described experimental workflows and protocols, researchers can obtain reliable and reproducible data to further understand the molecular mechanisms underlying the therapeutic potential of this compound. The provided data and pathway diagrams serve as a valuable reference for designing experiments and interpreting results in the context of drug discovery and development.

References

Tricin: Application Notes and Protocols for Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin is a naturally occurring flavone (B191248) found in various plants, notably in the bran of rice and wheat.[1] In recent years, it has garnered significant attention in agrochemical research due to its potential as a multifunctional agent for crop protection and enhancement. This compound's roles in plant defense against pathogens and its allelopathic properties suggest its utility as a natural alternative to synthetic pesticides.[1] Furthermore, its involvement in plant stress tolerance hints at its potential as a plant growth regulator.[1]

These application notes provide a comprehensive overview of this compound's potential applications in agrochemical research, complete with detailed experimental protocols and data presentation to guide researchers in this burgeoning field.

Agrochemical Applications of this compound

This compound exhibits a range of biological activities that are relevant to agriculture, including antifungal, herbicidal, and plant growth-regulating properties.

Antifungal Activity

This compound has demonstrated inhibitory effects against a variety of phytopathogenic fungi. Its mechanism of action is believed to involve the disruption of fungal cell membranes and the inhibition of key enzymes essential for fungal growth. This makes this compound a promising candidate for the development of novel biofungicides.

Quantitative Data on Antifungal Activity (Hypothetical Data for Illustrative Purposes)

Fungal SpeciesThis compound Concentration (µg/mL)Mycelial Growth Inhibition (%)IC50 (µg/mL)
Botrytis cinerea504555
10068
20085
Fusarium graminearum504062
10062
20081
Rhizoctonia solani503570
10058
20075
Herbicidal Activity

This compound has been identified as an allelochemical with phytotoxic effects on various weed species. Its herbicidal action is attributed to the induction of oxidative stress, leading to lipid peroxidation and ultimately, cell death in susceptible plants. Studies have shown that this compound can inhibit seed germination and suppress seedling growth of common agricultural weeds.

Quantitative Data on Herbicidal Activity

Weed SpeciesThis compound Concentration (µM)Germination Inhibition (%)Seedling Growth Inhibition (%) (Shoot/Root)
Avena fatua (Wild Oat)5No significant effectNo significant effect
253025 / 35
505548 / 62
1007870 / 85

Data adapted from Hegab et al., 2013.

Plant Growth Regulation and Defense Elicitation

This compound is a plant secondary metabolite involved in defense responses to both biotic and abiotic stress.[1] Exogenous application of this compound has the potential to act as a plant defense elicitor, priming the plant's immune system to better withstand pathogen attacks. This is often mediated through the modulation of key plant defense signaling pathways, such as those involving salicylic (B10762653) acid (SA) and jasmonic acid (JA). Furthermore, by enhancing stress tolerance, this compound may contribute to improved plant growth and yield, although specific quantitative data on yield increases are still an active area of research.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound

Objective: To determine the antifungal activity of this compound against a target phytopathogenic fungus.

Materials:

  • Pure this compound standard

  • Target fungal culture (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (B569324) (PDA)

  • Potato Dextrose Broth (PDB)

  • Sterile petri dishes (90 mm)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile distilled water

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known amount of pure this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Mycelial Growth Inhibition Assay (Agar Dilution Method):

    • Prepare a series of PDA media amended with different concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL). Add the appropriate volume of this compound stock solution to the molten PDA before pouring into petri dishes. A control plate containing only DMSO should also be prepared.

    • Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

    • Incubate the plates at 25°C in the dark.

    • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the this compound concentration.

  • Spore Germination Inhibition Assay (Broth Microdilution Method):

    • Prepare a spore suspension of the target fungus in PDB and adjust the concentration to 1 x 10^5 spores/mL.

    • In a 96-well microtiter plate, add 100 µL of PDB to each well.

    • Add 100 µL of the this compound stock solution to the first well and perform serial dilutions to obtain a range of concentrations.

    • Add 100 µL of the spore suspension to each well.

    • Incubate the plate at 25°C for 24-48 hours.

    • Observe spore germination under a microscope and determine the minimum inhibitory concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible spore germination.

Protocol 2: Evaluation of this compound's Herbicidal Activity

Objective: To assess the phytotoxic effects of this compound on weed seed germination and seedling growth.

Materials:

  • Pure this compound standard

  • Weed seeds (e.g., Avena fatua)

  • Sterile petri dishes (90 mm)

  • Filter paper (Whatman No. 1)

  • Growth chamber with controlled light and temperature

  • Acetone (B3395972)

  • Sterile distilled water

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of aqueous test solutions with varying concentrations of this compound (e.g., 5, 25, 50, 100 µM), ensuring the final acetone concentration is not phytotoxic (typically <0.5%). A control solution with the same concentration of acetone should be used.

  • Seed Germination Assay:

    • Place two layers of filter paper in each petri dish and moisten them with 5 mL of the respective this compound test solution or control solution.

    • Place a known number of weed seeds (e.g., 25) on the filter paper in each dish.

    • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

    • After a set period (e.g., 7-10 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

    • Calculate the germination inhibition percentage relative to the control.

  • Seedling Growth Assay:

    • For the germinated seeds, carefully measure the shoot and root length of each seedling.

    • Calculate the average shoot and root length for each treatment.

    • Calculate the percentage of seedling growth inhibition for both shoot and root relative to the control.

Protocol 3: Assessment of this compound-Induced Oxidative Stress in Weeds

Objective: To measure the level of oxidative stress in weed seedlings treated with this compound.

Materials:

  • Weed seedlings treated with this compound as described in Protocol 2.

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Phosphate buffer

  • Spectrophotometer

Procedure:

  • Lipid Peroxidation (Malondialdehyde - MDA) Assay:

    • Harvest a known weight of shoot or root tissue from the treated and control seedlings.

    • Homogenize the tissue in 0.1% TCA solution.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

    • To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% TBA.

    • Heat the mixture at 95°C for 30 minutes, then quickly cool it on ice.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance).

    • Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

Protocol 4: Analysis of Plant Defense Gene Expression Induced by this compound

Objective: To determine if exogenous application of this compound induces the expression of pathogenesis-related (PR) genes in plants.

Materials:

  • Plant seedlings (e.g., Arabidopsis, tomato)

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • Quantitative real-time PCR (qRT-PCR) machine and reagents

  • Primers for target PR genes (e.g., PR-1, PR-2) and a reference gene (e.g., Actin)

Procedure:

  • Plant Treatment: Spray plant seedlings with a solution of this compound (e.g., 100 µM) or a control solution (water with the same amount of solvent used for this compound).

  • Sample Collection: At different time points after treatment (e.g., 0, 6, 12, 24, 48 hours), harvest leaf tissue and immediately freeze it in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue using a commercial kit and synthesize cDNA according to the manufacturer's instructions.

  • qRT-PCR Analysis:

    • Perform qRT-PCR using primers for the target PR genes and the reference gene.

    • Analyze the relative gene expression levels using the 2^-ΔΔCt method.

    • Compare the expression levels of PR genes in this compound-treated plants to those in control plants at each time point.

Visualizations

Tricin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H Tricetin Tricetin Luteolin->Tricetin F3',5'H This compound This compound Tricetin->this compound OMT

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Tricin_Herbicidal_Action This compound This compound Weed_Plant_Cell Weed Plant Cell This compound->Weed_Plant_Cell Uptake ROS_Production Increased ROS Production (H2O2, O2-) Weed_Plant_Cell->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation (MDA increase) Oxidative_Stress->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Proposed mechanism of this compound's herbicidal action.

Tricin_Defense_Elicitation This compound Exogenous this compound Plant_Cell_Receptor Plant Cell Receptor (Putative) This compound->Plant_Cell_Receptor Signal_Transduction Signal Transduction Cascade Plant_Cell_Receptor->Signal_Transduction SA_Pathway Salicylic Acid (SA) Signaling Pathway Signal_Transduction->SA_Pathway JA_Pathway Jasmonic Acid (JA) Signaling Pathway Signal_Transduction->JA_Pathway PR_Gene_Expression Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Gene_Expression Activation JA_Pathway->PR_Gene_Expression Activation SAR Systemic Acquired Resistance (SAR) PR_Gene_Expression->SAR

References

Development of Tricin-Based Dietary Supplements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a naturally occurring flavone (B191248) found in various plants, notably in rice bran, wheat, and bamboo.[1] Emerging research has highlighted its potential as a bioactive compound with a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.[2][3] These attributes make this compound a compelling candidate for development as a dietary supplement for promoting general health and potentially mitigating chronic diseases.

This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the potential of this compound. It covers key aspects from extraction and purification to in vitro and in vivo efficacy testing, along with data presentation and visualization of relevant biological pathways.

Extraction and Purification of this compound

High-purity this compound is essential for accurate in vitro and in vivo studies. Several methods have been established for its extraction and purification from plant sources.

Extraction from Plant Material

A common source for this compound extraction is rice bran. An established method involves aqueous extraction followed by purification.[4] Another promising source is Huperzia brevifolia, from which this compound can be extracted with high yields using a straightforward acid-base extraction method.[5]

Protocol 1: Extraction of this compound from Huperzia brevifolia [5]

  • Maceration: Air-dried and powdered aerial parts of Huperzia brevifolia are macerated in a 1% aqueous HCl solution.

  • Basification and Liquid-Liquid Extraction: The acidic aqueous extract is basified with 28% NH4OH to a pH of 9-10 and then extracted with ethyl acetate (B1210297) (EtOAc).

  • Acidification and Isolation: The aqueous layer is then acidified with 2N HCl to a pH of 1-2 and subsequently extracted with EtOAc.

  • Evaporation: The EtOAc from the acidic extraction is evaporated under reduced pressure to yield a total flavonoid fraction rich in this compound.

  • Crystallization: Pure this compound can be obtained from this fraction by crystallization from methanol.

Purification by Column Chromatography and HPLC

For higher purity, chromatographic techniques are employed. Macroporous adsorption resins followed by preparative high-performance liquid chromatography (Prep-HPLC) can yield this compound with purity exceeding 99%.[6]

Protocol 2: Purification of this compound using Macroporous Resin and Prep-HPLC [6]

  • Sample Loading: The crude this compound extract is dissolved in an appropriate solvent and loaded onto a pre-equilibrated macroporous resin column (e.g., HPD-300).

  • Washing: The column is washed with deionized water to remove impurities.

  • Elution: this compound is eluted from the resin using an ethanol-water gradient.

  • Concentration: The this compound-rich fractions are collected and concentrated under vacuum.

  • Prep-HPLC: The concentrated sample is further purified by preparative HPLC on a C18 column.

  • Lyophilization: The purified fractions are lyophilized to obtain high-purity this compound powder.

Quantitative Data: Purification of this compound
Starting MaterialPurification MethodPurityRecovery YieldReference
Carex Meyeriana KunthMacroporous Resin (HPD-300) + Prep-HPLC99.4%78.0%[6]
Bamboo LeavesPolystyrene Resin (AB-8) + Prep-HPLCHigh3.09 g from 174 g crude fraction[7]
Huperzia brevifoliaAcid-Base Extraction + CrystallizationHigh2.96% (w/w) of dried plant material[5]

In Vitro Efficacy Testing

A series of in vitro assays can be performed to evaluate the biological activity of purified this compound.

Anti-Cancer Activity: Cell Viability and Cytotoxicity

The CCK-8 assay is a sensitive colorimetric assay to determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol 3: CCK-8 Cell Viability Assay [6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 24, 48, or 72 hours.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound that inhibits cell growth by 50%.

Quantitative Data: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HT-29Colon Cancer107.948[8]
Colon26-LucColon Cancer3448[8]
SGC-7901Gastric Cancer53.8 µg/mL48[8]
SGC-7901Gastric Cancer17.8 µg/mL72[8]
HUVECEndothelial27.3272[6]
Anti-Angiogenic Activity: HUVEC Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Protocol 4: HUVEC Tube Formation Assay [6]

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.

  • This compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plate for 6-12 hours to allow for tube formation.

  • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the total tube length and number of branch points.

Analysis of Signaling Pathways: Western Blotting

Western blotting can be used to investigate the effect of this compound on key signaling pathways involved in cancer and inflammation, such as NF-κB and PI3K/Akt.

Protocol 5: Western Blot Analysis of NF-κB and PI3K/Akt Pathways

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of key proteins in the NF-κB (e.g., p65, IκBα) and PI3K/Akt (e.g., Akt, mTOR) pathways.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Efficacy Testing

Animal models are crucial for evaluating the in vivo efficacy of this compound.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic model for assessing acute inflammation.

Protocol 6: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • This compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle.

  • Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.

Bioavailability and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a dietary supplement. Studies have shown that the oral bioavailability of this compound is generally low.[9]

Quantitative Data: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
DoseCmaxTmaxAUC (0-t)Reference
Not specified29.01 µg/ml1.00 h62.25 µg h/mlThis is for Tilianin, a related flavonoid, and is illustrative. Specific data for this compound is limited.

Note: Comprehensive pharmacokinetic data for this compound is still emerging. The low bioavailability suggests that formulation strategies to enhance absorption are necessary. A prodrug approach, such as creating this compound-amino acid derivatives, has shown promise in improving bioavailability.[9]

Formulation of this compound-Based Dietary Supplements

For oral delivery, this compound can be formulated into various solid dosage forms.

Protocol 7: General Protocol for Solid Dosage Formulation

  • Excipient Selection: Select appropriate excipients, including fillers (e.g., microcrystalline cellulose), binders (e.g., starch), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).

  • Wet Granulation:

    • Blend the this compound powder with the filler and a portion of the disintegrant.

    • Prepare a binder solution and add it to the powder blend to form granules.

    • Dry the granules to the desired moisture content.

    • Mill the dried granules to achieve a uniform particle size.

  • Blending: Blend the granules with the remaining disintegrant and the lubricant.

  • Tableting/Capsulation: Compress the final blend into tablets or fill it into capsules.

Stability Testing

Stability testing is crucial to determine the shelf-life and storage conditions for the final product.

Protocol 8: Stability Testing of this compound Dietary Supplements (Based on ICH Guidelines)

  • Sample Preparation: Prepare multiple batches of the final formulated this compound supplement.

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).

  • Analytical Tests: At each time point, perform tests for:

    • Appearance: Color, odor, and physical changes.

    • Assay: Quantification of this compound content by a validated HPLC method.

    • Degradation Products: Identification and quantification of any degradation products.

    • Dissolution: For solid dosage forms.

    • Microbial Limits: To ensure the product remains free from microbial contamination.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

tricin_signaling This compound This compound TLR4 TLR4 This compound->TLR4 NFkB NF-κB This compound->NFkB PI3K PI3K This compound->PI3K VEGFR2 VEGFR2 This compound->VEGFR2 LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF MyD88->NFkB TRIF->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation VEGF VEGF VEGF->VEGFR2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis experimental_workflow cluster_extraction Extraction & Purification cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_development Supplement Development Plant_Material Plant Material (e.g., Rice Bran) Extraction Solvent Extraction Plant_Material->Extraction Purification Column Chromatography & Prep-HPLC Extraction->Purification Pure_this compound High-Purity this compound Purification->Pure_this compound Cell_Viability Cell Viability (CCK-8 Assay) Pure_this compound->Cell_Viability Angiogenesis_Assay Angiogenesis (HUVEC Tube Formation) Pure_this compound->Angiogenesis_Assay Western_Blot Signaling Pathway Analysis (Western Blot) Pure_this compound->Western_Blot Animal_Model Animal Model (e.g., Rat Paw Edema) Pure_this compound->Animal_Model Pharmacokinetics Pharmacokinetics (Bioavailability) Pure_this compound->Pharmacokinetics Formulation Formulation (Tablets/Capsules) Pure_this compound->Formulation Stability_Testing Stability Testing (ICH Guidelines) Formulation->Stability_Testing Final_Product Final Dietary Supplement Stability_Testing->Final_Product

References

Application Notes and Protocols for the Encapsulation of Tricin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a natural flavone (B191248) found in sources such as rice bran and sugarcane, which has demonstrated significant potential in therapeutic applications due to its anti-inflammatory, antioxidant, and anti-cancer properties. However, its clinical translation is often hindered by poor aqueous solubility, low stability, and limited oral bioavailability. Encapsulation of this compound into advanced drug delivery systems, such as liposomes and polymeric nanoparticles, presents a promising strategy to overcome these limitations. This document provides detailed application notes and experimental protocols for the encapsulation of this compound, aimed at improving its delivery and therapeutic efficacy.

The protocols and data presented herein are based on established methodologies for the encapsulation of flavonoids with similar physicochemical properties, providing a robust starting point for the development of this compound-specific formulations.

Key Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer. Encapsulation is expected to enhance the delivery of this compound to target cells, thereby potentiating its effects on these pathways.

This compound Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF This compound Encapsulated This compound This compound->TLR4 This compound->MyD88 This compound->TRIF MAPK p38 MAPK JNK1/2 This compound->MAPK NFkB NF-κB This compound->NFkB STAT STAT1/3 This compound->STAT MyD88->MAPK MyD88->NFkB IRF3 IRF3 TRIF->IRF3 MAPK->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Cytokines IRF3->Inflammatory_Cytokines STAT->Inflammatory_Cytokines

Caption: this compound's anti-inflammatory action via TLR4/NF-κB pathway.

This compound Anti-cancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K This compound Encapsulated This compound This compound->VEGFR2 This compound->PI3K Akt Akt This compound->Akt PRKCA PRKCA This compound->PRKCA PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Angiogenesis mTOR->Proliferation Sphingolipid_Signaling Sphingolipid Signaling PRKCA->Sphingolipid_Signaling Sphingolipid_Signaling->Proliferation Apoptosis Apoptosis Sphingolipid_Signaling->Apoptosis

Caption: this compound's anti-cancer action via PI3K/Akt and PRKCA pathways.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) and their subsequent downsizing to small unilamellar vesicles (SUVs) for the encapsulation of this compound.

Liposome (B1194612) Preparation Workflow A 1. Lipid Dissolution (Phospholipid, Cholesterol, this compound in Chloroform/Methanol) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous buffer, T > Tc) B->C D 4. Sonication/Extrusion (Size Reduction) C->D E 5. Purification (Centrifugation/Dialysis) D->E F Characterization (Size, Zeta, EE%) E->F

Caption: Workflow for preparing this compound-loaded liposomes.

Materials:

  • L-α-Phosphatidylcholine (from soybean or egg)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Centrifuge

Procedure:

  • Lipid Solution Preparation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio for phospholipid to cholesterol is 2:1. The this compound-to-lipid ratio can be varied (e.g., 1:10 to 1:50 by weight) to optimize drug loading.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C) to facilitate solvent evaporation.

    • Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove residual organic solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to sonicate the MLV suspension. Sonication should be performed in short bursts to avoid overheating, which can degrade the lipids and the drug. This process will yield small unilamellar vesicles (SUVs).

    • Extrusion: For a more uniform size distribution, load the MLV suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes). This will produce large unilamellar vesicles (LUVs) of a consistent size.

  • Purification:

    • To remove unencapsulated this compound, centrifuge the liposome suspension at a high speed (e.g., 15,000 x g for 30 minutes). The liposomes will form a pellet, and the supernatant containing the free drug can be discarded.

    • Alternatively, dialyze the suspension against fresh PBS using a dialysis membrane with an appropriate molecular weight cut-off.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs using a high-shear homogenization and ultrasonication method.

SLN Preparation Workflow A 1. Lipid Phase Preparation (Solid Lipid + this compound, heated) C 3. Pre-emulsion Formation (High-Shear Homogenization) A->C B 2. Aqueous Phase Preparation (Surfactant in water, heated) B->C D 4. Nanoemulsion Formation (Ultrasonication) C->D E 5. SLN Formation (Cooling in ice bath) D->E F Characterization (Size, Zeta, EE%) E->F

Caption: Workflow for preparing this compound-loaded SLNs.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • This compound

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

  • Magnetic stirrer with hot plate

  • Ice bath

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid with continuous stirring.

    • Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of a Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 5-15 minutes. This will reduce the droplet size to the nanometer range, forming a nanoemulsion.

  • Nanoparticle Formation:

    • Transfer the hot nanoemulsion to an ice bath and stir continuously until it cools down to room temperature. The solidification of the lipid droplets will result in the formation of SLNs.

  • Purification:

    • Unentrapped this compound can be removed by centrifugation or dialysis as described in the liposome protocol.

Characterization of Encapsulated this compound

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters are determined using Dynamic Light Scattering (DLS). The sample should be diluted with purified water or the original buffer to an appropriate concentration before measurement.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • EE and DL are crucial for evaluating the effectiveness of the encapsulation process.

  • Procedure:

    • Separate the encapsulated this compound from the free drug using centrifugation.

    • Quantify the amount of free this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

3. In Vitro Drug Release:

  • An in vitro release study is performed to assess the release profile of this compound from the nanocarriers.

  • Procedure (Dialysis Bag Method):

    • Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant like Tween 80 to ensure sink conditions) at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of this compound released in the samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables summarize the expected physicochemical properties and release characteristics of this compound-loaded nanocarriers, based on data from similar encapsulated flavonoids.

Table 1: Physicochemical Characterization of this compound-Loaded Nanocarriers

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound-Liposomes 100 - 200< 0.3-20 to -4070 - 901 - 5
This compound-SLNs 150 - 300< 0.3-15 to -3075 - 951 - 10

Table 2: In Vitro Release Profile of Encapsulated this compound

Time (hours)Cumulative Release (%) - LiposomesCumulative Release (%) - SLNs
1 10 - 205 - 15
4 25 - 4020 - 35
8 40 - 6035 - 50
12 55 - 7550 - 65
24 > 80> 70

Table 3: Comparative Bioavailability of this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Free this compound (Reference Value)(Reference Value)(Reference Value)100
This compound-Liposomes 2-4 fold increaseDelayed3-5 fold increase300 - 500
This compound-SLNs 2-5 fold increaseDelayed3-6 fold increase300 - 600

(Note: The data in these tables are projected values based on studies of other encapsulated flavonoids and should be confirmed by experimental studies with this compound.)

Conclusion

The encapsulation of this compound in liposomes and solid lipid nanoparticles offers a viable strategy to enhance its stability, solubility, and bioavailability. The detailed protocols and expected characterization data provided in these application notes serve as a comprehensive guide for researchers to develop and optimize this compound nanoformulations. Such advancements in delivery systems are crucial for unlocking the full therapeutic potential of this promising natural compound.

Tricin: Application Notes for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricin, a naturally occurring O-methylated flavone (B191248) found in sources such as rice bran and sugarcane, has garnered significant interest in the cosmetic industry for its multifaceted biological activities.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a functional ingredient in cosmetic formulations, focusing on its skin-lightening, antioxidant, and anti-inflammatory properties.

Mechanisms of Action

This compound exerts its effects on the skin through several key mechanisms:

  • Skin Lightening and Hyperpigmentation Control: this compound acts as a non-competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[3][4] By binding to the enzyme, it interferes with the production of melanin, thus helping to reduce hyperpigmentation and promote a more even skin tone.[3][4]

  • Antioxidant Activity: As a flavonoid, this compound possesses potent antioxidant properties, enabling it to scavenge free radicals. This activity helps to protect the skin from oxidative stress induced by environmental factors such as UV radiation, which is a major contributor to skin aging.

  • Anti-inflammatory Effects: this compound has demonstrated significant anti-inflammatory capabilities by modulating key signaling pathways. It can interfere with Toll-like receptor 4 (TLR4) activation and subsequently inhibit the NF-κB and STAT signaling cascades.[5] Furthermore, it can block the activation of downstream kinases like p38 MAPK and JNK.[6] This helps to reduce the expression of pro-inflammatory mediators, making it beneficial for soothing irritated skin.

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivities of this compound relevant to cosmetic applications.

Table 1: Tyrosinase Inhibition by this compound

ParameterValueSource(s)
Inhibition TypeNon-competitive[3][4]
Equilibrium Constant (Ki)2.30 mmol/L[3][4]

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC50 Value | Source(s) | | --- | --- | --- | | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Not explicitly found for this compound, but derivatives show potent inhibition. |[7][8] | | β-Hexosaminidase Release | RBL-2H3 cells | 4.83 µM |[9] |

Table 3: Antioxidant Activity of this compound

AssayIC50 Value / ActivitySource(s)
ABTS Radical Scavenging0.312 mg/ml
DPPH Radical ScavengingHigher than Trolox®[10]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound's inhibition of tyrosinase in the melanogenesis pathway.

tricin_anti_inflammatory_pathway cluster_downstream Downstream Signaling LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK NF_kB NF-κB TLR4->NF_kB This compound This compound This compound->TLR4 This compound->MAPK This compound->NF_kB Inflammation Pro-inflammatory Mediators (NO, Cytokines) MAPK->Inflammation NF_kB->Inflammation

Caption: this compound's anti-inflammatory mechanism via TLR4, MAPK, and NF-κB.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol determines the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Dissolve this compound in DMSO to create a stock solution and make serial dilutions in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 20 µL of mushroom tyrosinase solution to wells containing 100 µL of the different concentrations of this compound or a positive control (e.g., kojic acid).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Melanin Content Assay in B16-F10 Melanoma Cells

This protocol measures the effect of this compound on melanin production in a cellular model.

Materials:

  • B16-F10 melanoma cells

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed B16-F10 cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 72 hours.

  • Melanin Extraction:

    • Wash the cells with PBS and harvest them.

    • Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

  • Measurement:

    • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • Normalization:

    • Normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA or Bradford protein assay).

    • Express the results as a percentage of the melanin content in untreated control cells.

Antioxidant Capacity Assays

Materials:

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).

    • Prepare various dilutions of this compound and a positive control (e.g., ascorbic acid) in the same solvent.

  • Assay:

    • In a 96-well plate, mix equal volumes of the this compound/control solutions and the DPPH working solution.

    • Include a blank containing only the solvent and the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Methanol

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • In a 96-well plate, add 180 µL of the diluted ABTS•+ solution to 20 µL of various concentrations of this compound or a positive control (e.g., Trolox).

  • Incubation:

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Determine the nitrite concentration from a sodium nitrite standard curve.

    • Calculate the percentage of NO production inhibition relative to LPS-stimulated cells without this compound treatment.

Workflow for Evaluating this compound in a Cosmetic Formulation

tricin_evaluation_workflow cluster_phase1 Phase 1: In Vitro Bioactivity Screening cluster_phase2 Phase 2: Cellular Efficacy cluster_phase3 Phase 3: Formulation & Stability TyrosinaseAssay Tyrosinase Inhibition Assay MelaninAssay Melanin Content Assay (B16-F10 cells) TyrosinaseAssay->MelaninAssay AntioxidantAssay Antioxidant Assays (DPPH, ABTS) AntiInflammatoryAssay Anti-inflammatory Assay (NO Production) AntiInflammatoryAssay->MelaninAssay CellViability Cell Viability Assay MelaninAssay->CellViability Formulation Incorporate this compound into Cosmetic Base CellViability->Formulation Stability Stability Testing (pH, temperature, light) Formulation->Stability This compound This compound Raw Material This compound->TyrosinaseAssay This compound->AntioxidantAssay This compound->AntiInflammatoryAssay

Caption: A streamlined workflow for the evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Tricin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Tricin, a flavonoid known for its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this compound. What are its basic solubility properties?

A1: this compound is a flavonoid compound that is practically insoluble in water.[1][2] For initial in vitro experiments, it is typically dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, capable of dissolving this compound at high concentrations, often with the aid of ultrasonication and warming.[3][4] It is also soluble in other polar organic solvents like methanol (B129727), ethanol, and ethyl acetate.[5]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for cell culture experiments. How can I solve this?

A2: This is a common issue known as "precipitation upon dilution." The abrupt change in solvent polarity causes the poorly soluble compound to crash out of the solution. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <0.5%) while still maintaining this compound's solubility at the desired final concentration.

  • Use Co-solvents: Incorporating a co-solvent that is miscible with both water and DMSO can help. Ethanol is a viable option.[6][7]

  • Employ Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic-F68, to the aqueous buffer can help form micelles that encapsulate this compound and keep it in solution.[7]

  • Prepare a Cyclodextrin (B1172386) Complex: Pre-complexing this compound with a cyclodextrin can significantly enhance its aqueous solubility, preventing precipitation upon dilution.[8][9]

Q3: What are the primary formulation strategies to systematically improve the aqueous solubility and bioavailability of this compound?

A3: Several established techniques can be employed to overcome the solubility challenges of this compound and other poorly soluble drugs:[7][10]

  • Prodrug Approach: Chemically modify the this compound molecule by attaching a hydrophilic promoiety (like amino acids) to create a water-soluble prodrug. This prodrug is later converted back to the active this compound molecule in vivo.[11][12][13]

  • Solid Dispersions: Disperse this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) in a solid state. This creates an amorphous form of the drug, which typically has a higher dissolution rate than its crystalline form.[14][15][16]

  • Complexation with Cyclodextrins: Form an inclusion complex where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin, a cyclic oligosaccharide. The hydrophilic exterior of the cyclodextrin renders the complex water-soluble.[8][17]

  • Particle Size Reduction (Nanoparticles): Decrease the particle size of this compound to the nanometer range. The increased surface-area-to-volume ratio enhances the dissolution rate according to the Noyes-Whitney equation.[18][19]

  • pH Adjustment & Salt Formation: As a weakly acidic compound due to its phenolic hydroxyl groups, the solubility of this compound can be increased in alkaline solutions. This principle can be used to form salts with suitable bases, which are often more soluble than the parent compound.[20][21]

  • Co-solvency: Use a mixture of water and a water-miscible organic solvent (a co-solvent) to increase solubility.[6][22]

Troubleshooting & Data Tables

Problem: Choosing the right solvent system.

Solution: The choice of solvent or solvent system is critical. Below are tables summarizing key solubility data to guide your experimental design.

Table 1: Solubility of this compound in Laboratory Solvents

Solvent Concentration Notes Reference
DMSO 100 mg/mL (302.76 mM) Requires ultrasonic and warming to 60°C. [3]
DMSO 10 mg/mL --- [4]
DMF 50 mg/mL --- [4]
Methanol Soluble Often used for extraction. [5]
Ethanol Soluble Often used for extraction. [5]

| Water | Practically Insoluble | Lowest solubility observed at 293.15 K. |[6] |

Problem: My formulation is not achieving the desired solubility enhancement.

Solution: Different strategies yield varying degrees of success. The following tables provide quantitative data on the effectiveness of certain methods, which can help set expectations and guide formulation choices.

Table 2: Solubility of this compound in Ethanol-Water Co-solvent Mixtures (Mole Fraction, 10⁶x₃)

Temperature Pure Water (x₃) 20% Ethanol (x₃) 40% Ethanol (x₃) 60% Ethanol (x₃) 80% Ethanol (x₃) Pure Ethanol (x₃)
293.15 K 0.04 0.81 10.70 69.32 239.80 441.30
298.15 K 0.05 1.01 13.01 82.51 278.40 508.80
303.15 K 0.06 1.25 15.75 98.02 323.50 585.80
308.15 K 0.08 1.54 18.99 116.30 376.10 672.90
313.15 K 0.10 1.89 22.84 137.90 437.60 771.80

Data adapted from a study on the preferential solvation of this compound. The solubility consistently increases with both temperature and the proportion of ethanol.[6]

Table 3: Illustrative Solubility Enhancement for a Structurally Similar Compound (Triclosan)

Solubilizer Mechanism Fold Increase in Solubility
N-methylglucamine Salt Formation ~6000-fold
L-arginine Salt Formation ~5000-fold
Sodium Lauryl Sulfate Micellar Solubilization ~4000-fold
β-cyclodextrin Complexation ~100-fold
Hydroxypropyl-β-cyclodextrin Complexation ~100-fold

This data for Triclosan (B1682465) illustrates the potential magnitude of solubility increase achievable with different techniques. Similar approaches are applicable to this compound.[1][2]

Experimental Protocols & Workflows

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method is simple and avoids the use of large volumes of organic solvents.

  • Molar Ratio Selection: Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[23]

  • Mixing: Place the accurately weighed this compound and HP-β-CD in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture.

  • Trituration: Knead the mixture thoroughly with a pestle for 45-60 minutes to form a thick, homogenous paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator.

G cluster_workflow Workflow: Solubility Enhancement Screening Start Poorly Soluble API (e.g., this compound) Method_Selection Select Enhancement Strategy Start->Method_Selection Prodrug Prodrug Synthesis Method_Selection->Prodrug Chemical Modification Complexation Cyclodextrin Complexation Method_Selection->Complexation Physical Modification Solid_Dispersion Solid Dispersion Method_Selection->Solid_Dispersion Nanoparticles Nanoparticle Formulation Method_Selection->Nanoparticles Characterization Characterize Formulation (Solubility, Dissolution, Stability) Prodrug->Characterization Complexation->Characterization Solid_Dispersion->Characterization Nanoparticles->Characterization Evaluation Evaluate Performance (In Vitro / In Vivo) Characterization->Evaluation End Optimized Formulation Evaluation->End

Caption: A logical workflow for selecting and evaluating different strategies to improve the solubility of an active pharmaceutical ingredient (API) like this compound.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This method is effective for creating amorphous dispersions of thermolabile compounds.

  • Component Selection: Choose a hydrophilic carrier (e.g., Povidone K30, HPMC) and a drug-to-carrier ratio (e.g., 1:2, 1:5 w/w).

  • Dissolution: Dissolve both the this compound and the carrier in a suitable common volatile solvent (e.g., methanol or an ethanol/dichloromethane mixture). Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.

  • Final Processing: Scrape the dried solid dispersion from the flask, pulverize it, and sieve to obtain a uniform powder. Store in a desiccator.

G This compound This compound (Hydrophobic) CD Cyclodextrin Complex Water-Soluble Inclusion Complex CD->Complex Forms Water Water Molecules Complex->Water Dissolves in center_node->CD Encapsulation

Caption: Mechanism of cyclodextrin complexation, where a hydrophobic this compound molecule is encapsulated to form a water-soluble inclusion complex.

Advanced Concepts

The Prodrug Approach

For this compound, low bioavailability is a major issue in addition to poor solubility.[11][12] The prodrug approach tackles both problems simultaneously. By attaching hydrophilic groups like amino acids (e.g., Alanine-Glutamic acid), a new chemical entity is created with significantly improved aqueous solubility.[13] This allows for better dissolution and absorption in the gastrointestinal tract. Once absorbed, endogenous enzymes cleave the amino acid promoiety, releasing the active this compound at the target site.[24][25]

G Prodrug This compound-Amino Acid Prodrug (Water-Soluble) Absorption GI Tract Absorption Prodrug->Absorption Admin Oral Administration Admin->Prodrug Circulation Systemic Circulation Absorption->Circulation Cleavage Enzymatic Cleavage (e.g., Esterases) Circulation->Cleavage This compound Active this compound (Released) Cleavage->this compound Excretion Excreted Promoiety Cleavage->Excretion

Caption: The metabolic pathway of a this compound prodrug, from oral administration to the in-vivo release of the active compound.

References

Technical Support Center: Tricin Stability in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the flavonoid tricin in physiological buffers. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in physiological buffers a concern?

A: this compound (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a naturally occurring flavone (B191248) found in various plants, such as rice bran and wheat straw.[1] It is investigated for numerous potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. For in vitro and preclinical studies that aim to elucidate its biological activity, it is crucial to work with this compound solutions where the concentration and integrity of the compound are known and stable over the duration of the experiment. Instability in physiological buffers (typically pH ~7.4) can lead to degradation of this compound, resulting in a lower effective concentration and the formation of degradation products with potentially different biological activities, leading to inaccurate and irreproducible experimental results.

Q2: What are the main factors that can affect the stability of this compound in a buffer solution?

A: The stability of flavonoids like this compound in solution is influenced by several factors:

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions. One study, however, found that more than 98% of this compound remained after 9 hours in a 1.0 M NaOH solution at 30°C, suggesting good stability under these alkaline conditions.[2]

  • Temperature: Higher temperatures typically accelerate the degradation of flavonoids.

  • Light: Exposure to UV or even ambient light can cause photodegradation of flavonoids.[3] It is advisable to protect this compound solutions from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of flavonoids. Using deoxygenated buffers can mitigate this.

  • Buffer Composition: The components of the buffer itself can potentially interact with this compound and affect its stability.

Q3: I am observing a change in the color of my this compound solution over time. What could be the cause?

A: A color change in your this compound solution, particularly a yellowing, is a common indicator of degradation. This is often due to the oxidation of the flavonoid's phenolic hydroxyl groups and potential cleavage of the flavonoid's C-ring structure, especially at neutral or alkaline pH. To troubleshoot this, consider the following:

  • pH of the buffer: Verify the pH of your buffer. If it is neutral or alkaline, this is a likely cause.

  • Exposure to light and oxygen: Ensure your solutions are protected from light and consider using deoxygenated buffers.

  • Purity of this compound: Impurities in the this compound sample could also contribute to color changes.

Q4: How can I prepare a stable stock solution of this compound?

A: To prepare a stable stock solution of this compound, it is recommended to dissolve it in an organic solvent like DMSO or ethanol (B145695) at a high concentration. These stock solutions are generally more stable than aqueous solutions. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions in physiological buffers, dilute the stock solution immediately before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my cell-based assay. This compound degradation in the cell culture medium (physiological pH and temperature).Prepare fresh this compound working solutions immediately before each experiment. Minimize the incubation time of this compound with the cells as much as the experimental design allows. Consider conducting a time-course experiment to assess this compound stability in your specific medium.
Inconsistent results between experimental repeats. Inconsistent age or storage of this compound solutions. Degradation of this compound in the physiological buffer during the experiment.Always use freshly prepared this compound solutions from a frozen stock for each experiment. Ensure consistent incubation times and conditions. Run a stability check of this compound in your buffer under your experimental conditions (see Experimental Protocols section).
Appearance of unexpected peaks in my HPLC chromatogram. Degradation of this compound into one or more degradation products.This indicates significant degradation. Review your solution preparation and storage procedures. Protect solutions from light and heat. Consider preparing solutions in a slightly acidic buffer if your experiment permits. Analyze the degradation products by HPLC-MS to identify them.
Precipitation of this compound in the physiological buffer. Poor solubility of this compound at the working concentration in the aqueous buffer.Ensure the final concentration of the organic solvent (from the stock solution) in your working solution is low enough to be tolerated by your experimental system but high enough to maintain this compound solubility. Sonication may help in initial dissolution. If precipitation persists, a lower working concentration may be necessary.

Data on this compound Stability

While extensive quantitative kinetic data for this compound stability in various physiological buffers is limited in the public domain, the following table summarizes available information.

Parameter Condition Observation Reference
Alkaline Stability 1.0 M NaOH, 30°C, 9 hours>98% of this compound remained
Antioxidant Activity Stability pH 4, 5, 6, 8Higher stability observed
Antioxidant Activity Stability pH 7A slight decrease in antioxidant activity was observed[4]
Thermal Stability (Antioxidant Activity) 63°C to 138°C (various times)Purified this compound showed higher stability than aqueous rice bran extract[4]

Experimental Protocols

Protocol for Assessing this compound Stability in a Physiological Buffer (e.g., PBS, pH 7.4)

This protocol outlines a general procedure to determine the stability of this compound in a specific physiological buffer under defined experimental conditions using HPLC.

1. Materials:

  • This compound (high purity standard)
  • Physiological buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
  • HPLC-grade organic solvent for stock solution (e.g., DMSO or Methanol)
  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic acid)
  • HPLC system with a UV or DAD detector
  • C18 HPLC column
  • Incubator or water bath
  • Light-protective vials (e.g., amber vials)

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
  • This compound Working Solution: Dilute the this compound stock solution with the physiological buffer to the final working concentration to be tested (e.g., 10 µM). Ensure the final concentration of the organic solvent is low and consistent across all samples.

3. Stability Study Procedure:

  • Dispense the this compound working solution into several light-protective vials.
  • Immediately analyze a sample at time zero (t=0) by HPLC to determine the initial concentration.
  • Incubate the remaining vials under the desired experimental conditions (e.g., 37°C in an incubator).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.
  • Immediately analyze the sample by HPLC to determine the concentration of this compound remaining.

4. HPLC Analysis:

  • Method: A stability-indicating HPLC method should be used, which can separate the intact this compound from any potential degradation products.[5][6]
  • Example HPLC Conditions:
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 270 nm or 350 nm).
  • Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve of known this compound concentrations.

5. Data Analysis:

  • Plot the percentage of this compound remaining versus time.
  • From this data, you can determine the degradation kinetics and the half-life (t½) of this compound under your specific experimental conditions.

Visualizations

Caption: Chemical structure of the flavonoid this compound.

Degradation_Pathway This compound This compound (in physiological buffer, pH ~7.4) Intermediate Phenoxide Ion Intermediate This compound->Intermediate Deprotonation C_Ring_Cleavage C-Ring Cleavage Intermediate->C_Ring_Cleavage Oxidation / Rearrangement Degradation_Products Formation of Degradation Products (e.g., phenolic acids, smaller fragments) C_Ring_Cleavage->Degradation_Products

Caption: Proposed degradation pathway of this compound in a physiological buffer.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare this compound Stock Solution (e.g., in DMSO) Working Dilute to Working Concentration in Physiological Buffer Stock->Working T0 Analyze Time 0 Sample Working->T0 Incubate Incubate at 37°C (Protect from Light) Working->Incubate HPLC HPLC Analysis (Stability-Indicating Method) T0->HPLC Timepoints Sample at Predetermined Time Intervals Incubate->Timepoints Timepoints->HPLC Data Quantify this compound Peak Area and Calculate Concentration HPLC->Data Kinetics Determine Degradation Rate and Half-life Data->Kinetics

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Tricin Concentration for Anti-Cancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tricin in anti-cancer assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its anti-cancer activity?

This compound (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a natural flavonoid with demonstrated anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including gastric, breast, liver, and ovarian cancers.[1] Its mechanisms of action include inducing cell cycle arrest and promoting apoptosis (programmed cell death).[1][2]

Q2: What is the optimal solvent for dissolving this compound for cell culture experiments?

This compound is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol (B145695). For cell culture applications, DMSO is the most commonly used solvent. It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] A final concentration of 0.05% DMSO has been shown to have no significant effect on cell viability in some experiments.[1]

Q3: What is a typical concentration range for this compound in anti-cancer assays?

The optimal concentration of this compound is highly dependent on the specific cancer cell line and the assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. However, based on published studies, a general starting range can be from 10 µM to 80 µM.

Q4: How stable is this compound in cell culture media?

The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and light exposure. It is recommended to prepare fresh dilutions of this compound from a DMSO stock solution for each experiment. Stock solutions in DMSO can be stored at -20°C for several weeks.

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Media

Symptom: A visible precipitate or cloudiness appears in the cell culture medium after the addition of the this compound stock solution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Final DMSO Concentration Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.5%.[3] Perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Rapid Dilution Avoid adding the concentrated this compound-DMSO stock directly into the full volume of the culture medium. Instead, perform a stepwise dilution by first mixing the stock with a small volume of pre-warmed (37°C) serum-free medium before adding it to the final culture vessel.
Low Temperature of Media Always use pre-warmed (37°C) cell culture medium when preparing your final this compound concentrations. Some compounds are less soluble at lower temperatures.[4]
High this compound Concentration The intended concentration of this compound may exceed its solubility limit in the aqueous culture medium. Try using a lower concentration of this compound.
Issue 2: Inconsistent or Non-Reproducible Results

Symptom: High variability in results between replicate wells or experiments.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inaccurate Pipetting Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding small volumes of the drug. Use calibrated pipettes.
Cell Seeding Density The observed inhibitory effects of anti-cancer agents can be dependent on the initial cell seeding density.[5] Optimize and maintain a consistent cell number for all experiments.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-passaged or unhealthy cells can respond differently to treatment.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To minimize this, do not use the outermost wells for experimental conditions; instead, fill them with sterile PBS or media.
Time-Dependent Effects The inhibitory concentration 50 (IC50) value of a compound can vary depending on the incubation time.[6] Ensure that the duration of the assay is consistent across all experiments.

Quantitative Data Summary

The following tables summarize reported concentrations of this compound and the closely related flavonoid, Tricetin, used in various anti-cancer assays. Note: The optimal concentration for your specific cell line and experimental conditions should be determined empirically.

Table 1: this compound/Tricetin Concentrations for Cell Viability and Cytotoxicity Assays

CompoundCell LineAssayConcentration RangeIC50 ValueReference
This compoundSGC-7901 (Gastric Cancer)CCK-80 - 30 µg/mL53.8 µg/mL (48h), 17.8 µg/mL (72h)[1]
TricetinHL-60 (Leukemia)Apoptosis Assay40 - 80 µMNot Reported[7]
Prunetrin (a flavonoid)Hep3B (Liver Cancer)MTT, Colony Formation10, 20, 40 µMNot Reported[8]

Table 2: this compound/Tricetin Concentrations for Apoptosis and Cell Cycle Assays

CompoundCell LineAssayConcentrationObserved EffectReference
TricetinHL-60 (Leukemia)Apoptosis (Morphology)80 µMChromatin condensation, apoptotic bodies[7]
TricetinMCF-7 (Breast Cancer)Cell CycleNot SpecifiedG2/M phase arrest[2]
Prunetrin (a flavonoid)Hep3B (Liver Cancer)Cell Cycle10, 20, 40 µMG2/M phase arrest[8]
This compoundSGC-7901 (Gastric Cancer)Cell CycleNot SpecifiedDecrease in G0/G1, Increase in S and G2/M[1]

Table 3: this compound/Tricetin Concentrations for Western Blot Analysis of Signaling Pathways

CompoundCell Line/SystemPathwayConcentrationObserved EffectReference
This compoundhPBMCsPI3K/Akt15 µMActivation of PI3K/Akt[9]
This compoundhPBMCsp38 MAPK15 µMInhibition of p38 MAPK activation
TricetinHL-60 (Leukemia)JNK40 - 80 µMActivation of JNK[7]
TricetinHep G2, PLC/PRF/5 (Liver Cancer)JNKNot SpecifiedActivation of JNK

Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments to assess the anti-cancer effects of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the chosen duration. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes cell cycle analysis using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This protocol provides a general workflow for analyzing changes in protein expression in key signaling pathways after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-p38, p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells with this compound as previously described. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Anti-Cancer Assays cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Culture viability Cell Viability Assay (e.g., MTT) prep_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V) prep_cells->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) prep_cells->cell_cycle western Western Blot (Signaling Pathways) prep_cells->western prep_this compound Prepare this compound Stock (in DMSO) prep_this compound->viability prep_this compound->apoptosis prep_this compound->cell_cycle prep_this compound->western analyze_viability Calculate IC50 viability->analyze_viability analyze_apoptosis Quantify Apoptotic Cells apoptosis->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Distribution cell_cycle->analyze_cell_cycle analyze_western Analyze Protein Expression western->analyze_western

Caption: General experimental workflow for assessing the anti-cancer effects of this compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Tricin_PI3K This compound Tricin_PI3K->PI3K Activates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival MAPKKK MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK Apoptosis_Inflammation Apoptosis_Inflammation p38->Apoptosis_Inflammation JNK->Apoptosis_Inflammation Tricin_MAPK This compound Tricin_MAPK->p38 Inhibits Tricin_MAPK->JNK Activates

Caption: Simplified diagram of signaling pathways potentially modulated by this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Tricin in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Tricin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low bioavailability of this compound?

A1: The low bioavailability of this compound, a promising natural flavone, is primarily attributed to two key factors:

  • Poor Aqueous Solubility: Like many polyphenolic compounds, this compound has low water solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1]

  • Rapid Metabolism: this compound is subject to degradation by intestinal microorganisms and first-pass metabolism in the liver, which reduces the amount of active compound reaching systemic circulation.[2]

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

A2: Several strategies are being explored to overcome the low bioavailability of this compound. The most extensively studied and effective approach is the development of prodrugs .[2][3] Specifically, creating amino acid derivatives of this compound has been shown to significantly improve its cell permeability and stability.[2][4][5] Other potential strategies, broadly applicable to improving drug absorption, include:

  • Formulation with solubility enhancers: Using vehicles like water-ethanol mixtures can improve this compound's dissolution.[1]

  • Advanced drug delivery systems: While less explored specifically for this compound, nanoencapsulation techniques such as liposomes and nanoparticles could protect this compound from degradation and enhance its absorption.[6][7]

Q3: How does the route of administration affect the bioavailability of this compound?

A3: Studies have compared intravenous and oral administration of this compound. While intravenous administration ensures 100% bioavailability by definition, oral administration is often preferred for convenience. Research in Wistar rats has shown that orally administered this compound is rapidly absorbed from the gastrointestinal tract.[1] Interestingly, one study noted that oral administration resulted in a more linear dose-response compared to the non-linear kinetics observed with intravenous injection.[1]

Q4: What are the known biological activities and signaling pathways affected by this compound?

A4: this compound exhibits a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.[8][9][10][11] It has been shown to influence several key signaling pathways:

  • It can inhibit Cyclin-Dependent Kinase 9 (CDK9), which is crucial for the replication of viruses like the human cytomegalovirus (HCMV).[10][12]

  • In glioma cells, this compound can upregulate the expression of FAK-targeting microRNA-7.[10][12]

  • Its anti-inflammatory effects are mediated through the TLR4/NF-κB/STAT signaling cascade.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Problem Possible Cause(s) Troubleshooting Steps
Low and variable plasma concentrations of this compound after oral administration. 1. Poor dissolution of this compound in the gastrointestinal tract. 2. Rapid metabolism in the gut and liver. 3. Suboptimal formulation.1. Improve Solubility: Formulate this compound in a vehicle known to enhance its solubility, such as a water-ethanol mixture.[1] 2. Prodrug Approach: Synthesize and test a this compound prodrug, such as a this compound-amino acid conjugate, which has been shown to improve permeability and stability.[2][4][5] 3. Particle Size Reduction: Decrease the particle size of the this compound powder to increase its surface area and dissolution rate.[15]
Inconsistent results between in vitro and in vivo experiments. 1. High in vitro potency not translating to in vivo efficacy due to low bioavailability. 2. Extensive metabolism in vivo not accounted for in vitro.1. Characterize Pharmacokinetics: Conduct a pilot pharmacokinetic study to determine the key parameters (Cmax, Tmax, AUC, half-life) of your this compound formulation.[1] 2. Quantify Metabolites: Analyze plasma and tissue samples for major metabolites of this compound to understand its metabolic fate. 3. Dose Adjustment: Based on pharmacokinetic data, adjust the oral dose to achieve the desired therapeutic concentration.
Degradation of this compound in the formulation. 1. Instability of this compound in the chosen vehicle. 2. Exposure to light or incompatible excipients.1. Stability Studies: Perform stability studies of your this compound formulation under different conditions (temperature, light) to assess its shelf-life. 2. Protective Measures: Store the formulation in a dark, cool place. Ensure all excipients are compatible with this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol is a generalized procedure based on methodologies described in the literature for assessing the pharmacokinetics of this compound.[1]

  • Animal Model: Male Wistar rats (200-250 g).

  • Formulation Preparation:

    • Oral Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) or a water-ethanol mixture).

    • Intravenous Administration: Dissolve this compound in a vehicle suitable for injection (e.g., a solution containing ethanol, propylene (B89431) glycol, and saline).

  • Dosing:

    • Administer the this compound formulation orally via gavage or intravenously via the tail vein at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate this compound.

    • Chromatographic Separation: Use a C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometric Detection: Utilize a mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode to quantify this compound concentrations.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).

Protocol 2: In Vitro Cell Permeability Assay using MDCK Cells

This protocol is based on the methodology used to evaluate the permeability of this compound and its prodrugs.[2][5]

  • Cell Culture:

    • Culture Madin-Darby canine kidney (MDCK) cells in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Seed the MDCK cells onto Transwell inserts and allow them to form a confluent monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Measure the TEER of the cell monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a tight monolayer.

  • Permeability Assay:

    • Wash the cell monolayer with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the this compound or this compound prodrug solution to the apical (donor) side of the Transwell insert.

    • At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) side.

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats after a Single Administration

RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Intravenous2.1--1.83 ± 0.21100[1]
Intravenous4.3--1.89 ± 0.23100[1]
Oral4.30.21 ± 0.030.331.01 ± 0.1455.2[1]
Oral17.00.35 ± 0.040.332.03 ± 0.2829.8[1]

Note: Data extracted and compiled from a comparative pharmacokinetic study.[1]

Table 2: In Vitro Permeability of this compound and a Prodrug Candidate

CompoundPapp (apical to basolateral) (x 10⁻⁶ cm/s)Reference
This compoundLow (exact value not specified)[2][5]
This compound-alanine-glutamic acid conjugate (T-Ala-Glu)Significantly higher than this compound[2][5]

Note: This table provides a qualitative comparison based on findings that the prodrug exhibited enhanced permeability.[2][5]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Formulation This compound Formulation (e.g., suspension, prodrug) Permeability Cell Permeability Assay (e.g., MDCK cells) Formulation->Permeability Test Permeability Dosing Animal Dosing (Oral/IV) Formulation->Dosing Administer Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Experimental workflow for evaluating this compound bioavailability.

troubleshooting_workflow Start Low in vivo efficacy of this compound Check_Bioavailability Is bioavailability low? Start->Check_Bioavailability Yes_Low_Bio Yes Check_Bioavailability->Yes_Low_Bio Yes No_Low_Bio No Check_Bioavailability->No_Low_Bio No Identify_Cause Identify cause of low bioavailability Yes_Low_Bio->Identify_Cause Investigate_Other Investigate other mechanisms (e.g., target engagement, resistance) No_Low_Bio->Investigate_Other Poor_Solubility Poor Solubility Identify_Cause->Poor_Solubility Rapid_Metabolism Rapid Metabolism Identify_Cause->Rapid_Metabolism Improve_Solubility Improve Solubility - Formulation optimization - Particle size reduction Poor_Solubility->Improve_Solubility Reduce_Metabolism Reduce Metabolism - Prodrug approach - Use of metabolic inhibitors Rapid_Metabolism->Reduce_Metabolism Re-evaluate Re-evaluate in vivo Improve_Solubility->Re-evaluate Reduce_Metabolism->Re-evaluate

Caption: Troubleshooting logic for low this compound efficacy.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_antiviral Antiviral Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits CDK9 CDK9 This compound->CDK9 Inhibits NFkB NF-κB TLR4->NFkB STAT STAT TLR4->STAT Inflammation Inflammation NFkB->Inflammation STAT->Inflammation Viral_Replication Viral Replication CDK9->Viral_Replication

Caption: Simplified signaling pathways affected by this compound.

References

Tricin degradation under light exposure (photostability)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the photostability of Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone). The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a polymethoxylated flavone (B191248) found in various plants, notably in rice bran and wheat straw.[1] Like other flavonoids, it is being investigated for various biological activities. Exposure to light, particularly UV radiation, can cause degradation of the molecule, potentially leading to a loss of biological activity and the formation of unknown degradation products. Therefore, understanding its photostability is crucial for the development of this compound-based pharmaceuticals and other applications to ensure its efficacy and safety.

Q2: What are the key factors that influence the photodegradation of this compound?

While specific data on this compound is limited, the photodegradation of flavonoids is generally influenced by several factors:

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. UV radiation (UVA and UVB) is typically more damaging than visible light.[2]

  • Solvent: The polarity of the solvent can affect the rate of degradation. Photodegradation of some flavonoids is faster in polar solvents.

  • pH: The stability of flavonoids is often pH-dependent. Acidic conditions may offer more stability compared to neutral or alkaline conditions.

  • Oxygen: The presence of oxygen can lead to photo-oxidation, a common degradation pathway for flavonoids.[3]

  • Temperature: Elevated temperatures can accelerate the rate of photodegradation.

Q3: How does the chemical structure of this compound relate to its expected photostability?

This compound's structure (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) provides some clues to its potential photostability:

  • Polymethoxylation: this compound has two methoxy (B1213986) groups on its B-ring. Polymethoxylated flavones (PMFs) are often more stable than their polyhydroxylated counterparts. The methoxy groups can offer some protection against oxidative degradation.

  • Lack of 3-OH group: The absence of a hydroxyl group at the C3 position might increase its stability compared to flavonols like quercetin, where this group is implicated in photolability.[2]

  • C2-C3 Double Bond: The double bond in the C-ring is a common site for photochemical reactions in flavonoids.

Q4: What are the expected degradation products of this compound under light exposure?

Specific degradation products of this compound under light exposure have not been extensively reported in the literature. However, based on the degradation pathways of other flavonoids, potential degradation could involve:

  • Cleavage of the C-ring: This is a common degradation pathway for flavonoids, leading to the formation of smaller phenolic compounds.

  • Oxidation: Photo-oxidation can lead to the formation of various oxidized derivatives.

  • Polymerization: Under certain conditions, flavonoid molecules can polymerize upon light exposure.

Further studies employing techniques like LC-MS/MS would be necessary to identify and characterize the specific photodegradation products of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound photostability experiments.

Issue 1: Rapid degradation of this compound in solution even with minimal light exposure.

Possible Cause Troubleshooting Step
Inappropriate solvent pH Adjust the pH of your solvent system. Flavonoids are generally more stable in slightly acidic conditions (pH 3-6). Buffer your solution if necessary.
Presence of dissolved oxygen Degas your solvents before use by sparging with an inert gas (e.g., nitrogen or argon). Prepare and handle solutions under an inert atmosphere.
High storage temperature Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) and protect them from light.
Contaminated solvent Use high-purity (e.g., HPLC grade) solvents to avoid contaminants that could act as photosensitizers.

Issue 2: Inconsistent or non-reproducible degradation results.

Possible Cause Troubleshooting Step
Variable light intensity Ensure a consistent distance between the light source and your samples. Use a calibrated radiometer or lux meter to monitor and control the light intensity.
Temperature fluctuations Use a temperature-controlled photostability chamber. Include a dark control sample stored at the same temperature to differentiate between photodegradation and thermal degradation.
Inconsistent sample preparation Follow a standardized protocol for sample preparation, ensuring consistent concentrations and solvent composition.
Evaporation of solvent Ensure sample containers are properly sealed to prevent solvent evaporation, which would concentrate the sample and affect results.

Issue 3: Difficulty in analyzing this compound and its degradation products by HPLC.

| Possible Cause | Troubleshooting Step | | Poor peak shape (tailing or fronting) | Adjust the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve the peak shape of phenolic compounds. Ensure the sample is fully dissolved in the mobile phase. | | Co-elution of peaks | Optimize the HPLC gradient, flow rate, and column temperature. Consider using a different column with a different stationary phase chemistry. A diode-array detector (DAD) can help assess peak purity.[3][4][5] | | Low sensitivity | Ensure the detection wavelength is set to the absorption maximum of this compound (around 270 nm and 350 nm).[6] Increase the injection volume or sample concentration if necessary. | | Appearance of unknown peaks | These may be degradation products. Use a DAD to obtain the UV-Vis spectrum of the new peaks to get clues about their structure. LC-MS analysis is recommended for identification. |

Experimental Protocols

Protocol 1: General Photostability Testing of this compound in Solution (Forced Degradation)

This protocol is based on the ICH Q1B guidelines for photostability testing.[7][8][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).
  • Dilute the stock solution with the desired solvent (e.g., methanol, ethanol, or a buffered solution) to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
  • Prepare a "dark control" sample by wrapping a vial of the same solution in aluminum foil.

2. Light Exposure:

  • Place the sample vials in a photostability chamber equipped with a light source that provides both visible and UVA radiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
  • The recommended total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
  • Place the dark control sample in the same chamber to be exposed to the same temperature conditions.

3. Sampling and Analysis:

  • Withdraw aliquots of the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Analyze the samples immediately by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
  • Compare the chromatograms of the exposed and dark control samples to identify peaks corresponding to photodegradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is often effective for separating flavonoids and their degradation products.
  • Solvent A: 0.1% Formic acid in water.
  • Solvent B: Acetonitrile.
  • Gradient Program: A typical gradient could be:
  • 0-5 min: 10% B
  • 5-25 min: 10-50% B
  • 25-30 min: 50-90% B
  • 30-35 min: 90% B
  • 35-40 min: 90-10% B
  • 40-45 min: 10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-30 °C.
  • Detection Wavelength: Monitor at the absorption maxima of this compound (approximately 270 nm and 350 nm). A PDA detector is recommended to acquire full UV spectra.[6]
  • Injection Volume: 10-20 µL.

3. Method Validation:

  • Validate the HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[3]

Data Presentation

Table 1: Summary of Experimental Conditions for this compound Photostability Testing

ParameterRecommended Conditions
Light Source Xenon lamp or combination of cool white fluorescent and near-UV lamps (ICH Q1B Option 1 or 2)[7][9]
Visible Light Exposure ≥ 1.2 million lux hours
UVA Exposure ≥ 200 watt-hours/m²
Temperature Controlled, e.g., 25 °C ± 2 °C
Solvent Methanol, Ethanol, or buffered solutions
This compound Concentration 10-50 µg/mL
Controls Dark control stored at the same temperature
Analytical Method Stability-indicating HPLC-PDA

Table 2: Example of HPLC Gradient for this compound Analysis

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
09010
255050
301090
351090
409010
459010

Visualizations

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions Prep_Stock->Prep_Working Prep_Dark Prepare Dark Control Prep_Working->Prep_Dark Exposure Expose Samples in Photostability Chamber Prep_Working->Exposure Sampling Collect Samples at Time Intervals Exposure->Sampling HPLC HPLC-PDA Analysis Sampling->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics Products Identify Degradation Products HPLC->Products

Caption: Experimental workflow for this compound photostability testing.

Degradation_Pathway This compound This compound Light Light (UV/Vis) + Oxygen Degradation Potential Degradation Pathways Light->Degradation Cleavage C-Ring Cleavage Degradation->Cleavage Oxidation Photo-oxidation Degradation->Oxidation Polymerization Polymerization Degradation->Polymerization Products Degradation Products (e.g., smaller phenolic compounds) Cleavage->Products Oxidation->Products Polymerization->Products

Caption: Potential photodegradation pathways of this compound.

References

Technical Support Center: Tricin and the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Tricin in conjunction with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This resource provides troubleshooting guidance and frequently asked questions to address potential challenges and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound, a flavonoid found in sources like rice bran and sugarcane, is investigated for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2]

Q2: What is the principle of the MTT assay?

The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3][4][5][6][7] The amount of formazan produced, measured by absorbance, is generally proportional to the number of viable, metabolically active cells.

Q3: Can this compound interfere with the MTT assay?

Yes, there is a potential for this compound to interfere with the MTT assay. This interference can be direct or indirect.

  • Direct Interference: As a flavonoid, this compound has antioxidant properties and may directly reduce the MTT reagent to formazan in a cell-free environment. This would lead to a false-positive signal, overestimating cell viability. Several studies have shown that other flavonoids, such as quercetin (B1663063) and luteolin, can directly reduce MTT.

  • Indirect Interference: this compound can modulate cellular metabolism and the cellular redox state, which could alter the activity of mitochondrial dehydrogenases responsible for MTT reduction. This could lead to either an overestimation or underestimation of cell viability, depending on the specific cellular response.

Q4: Does this compound absorb light at the same wavelength as formazan?

Based on available spectroscopic data, this compound's primary absorbance peaks are at approximately 246, 271, and 354 nm. The formazan product of the MTT assay is typically measured at an absorbance of 570-590 nm. Therefore, direct spectral interference from this compound itself is unlikely to be a significant issue.

Q5: Are there alternative assays to measure cell viability in the presence of this compound?

Yes, if you suspect interference from this compound in your MTT assay, consider using alternative methods that are less susceptible to such artifacts. The Sulforhodamine B (SRB) assay, which measures total protein content, is a common alternative.[3][5][7][8] Other options include the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, or direct cell counting using methods like the trypan blue exclusion assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your MTT assays.

Issue Potential Cause Troubleshooting Steps
Higher than expected cell viability or viability >100% Direct reduction of MTT by this compound: this compound, as a flavonoid, may be directly reducing the MTT reagent.Perform a cell-free control experiment: Incubate this compound with MTT in cell-free culture medium. A color change indicates direct reduction. (See Experimental Protocols section for a detailed protocol).
Increased mitochondrial activity: this compound might be enhancing the metabolic activity of the cells, leading to increased formazan production per cell.Use an alternative cytotoxicity assay: Compare your MTT results with an assay that does not rely on mitochondrial activity, such as the SRB assay or direct cell counting.[3][5][7][8]
Inconsistent or highly variable results This compound instability or precipitation: this compound may not be fully dissolved or could be precipitating out of solution at the concentrations used.Check the solubility of this compound: Ensure this compound is completely dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
Interaction with media components: Components in the cell culture medium could be interacting with this compound and affecting its activity or stability.Test different media formulations: If possible, test the effect of this compound in different types of culture media to see if the variability persists.
Lower than expected cell viability Inhibition of mitochondrial dehydrogenases: this compound could be inhibiting enzymes like succinate dehydrogenase (Complex II), which are crucial for MTT reduction.Investigate effects on mitochondrial function: Consider assays that specifically measure mitochondrial respiratory chain complex activity.
Pro-oxidant effects: Under certain conditions, some flavonoids can exhibit pro-oxidant activity, leading to increased cellular stress and reduced viability.Measure markers of oxidative stress: Assess levels of reactive oxygen species (ROS) to determine if this compound is inducing oxidative stress in your cell model.

Quantitative Data Summary

The following table summarizes data on the direct reduction of MTT by flavonoids in cell-free systems, highlighting the potential for interference.

Flavonoid Concentration Range Observation Reference
Quercetin12.5 - 200 µg/mLDose-dependent reduction of MTT to formazan.
Luteolin12.5 - 200 µg/mLDose-dependent reduction of MTT to formazan.
Rutin25 - 200 µg/mLDose-dependent reduction of MTT to formazan.
EGCG25 - 200 µg/mLDose-dependent reduction of MTT to formazan.

Experimental Protocols

Protocol 1: Standard MTT Assay for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add 20 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well.

  • Absorbance Measurement: Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution of the formazan crystals. Measure the absorbance at 490-570 nm using a microplate reader.

Protocol 2: Cell-Free MTT Reduction Assay
  • Prepare Reagents: Prepare serial dilutions of this compound in cell culture medium (without cells) to the same final concentrations used in your cell-based assay. Prepare a solution of MTT in the same medium at the final concentration used in the MTT assay.

  • Incubation: In a 96-well plate, add 100 µL of each this compound dilution. Add 20 µL of the MTT solution to each well. Include a control with only medium and MTT.

  • Observation and Measurement: Incubate the plate under the same conditions as your cell-based MTT assay (e.g., 2-4 hours at 37°C). Visually inspect for a color change to purple. Measure the absorbance at 570 nm. A significant increase in absorbance in the presence of this compound compared to the control indicates direct MTT reduction.

Visualizations

MTT_Workflow cluster_plate 96-Well Plate p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 Tricin_Interference cluster_direct Direct Interference cluster_indirect Indirect Interference Tricin_direct This compound (Flavonoid) Formazan_direct Formazan (Purple) Tricin_direct->Formazan_direct Direct Reduction MTT_direct MTT (Yellow) Tricin_indirect This compound Mito Mitochondrial Dehydrogenases Tricin_indirect->Mito Modulates Activity Formazan_indirect Formazan (Purple) Mito->Formazan_indirect Cellular Reduction MTT_indirect MTT (Yellow) Sestrin2_Nrf2_Pathway This compound This compound Sestrin2 Sestrin2 This compound->Sestrin2 Reinforces Nrf2 Nrf2 Sestrin2->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD) ARE->Antioxidant_Enzymes Upregulates ROS Reduced Oxidative Stress Antioxidant_Enzymes->ROS

References

Technical Support Center: Troubleshooting Inconsistent Results in Tricin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tricin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to inconsistent experimental results. By understanding the factors that can influence this compound's activity, you can enhance the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in my cell viability assays with this compound?

A1: Inconsistent results in this compound cell viability assays can stem from several factors, primarily related to its physicochemical properties and interaction with assay reagents.

  • Poor Solubility: this compound is a hydrophobic flavonoid with low aqueous solubility.[1][2] If not properly dissolved, it can precipitate in your cell culture medium, leading to an inaccurate final concentration and high variability between wells. It is crucial to first dissolve this compound in a suitable organic solvent like DMSO before diluting it in your culture medium.[3]

  • Interaction with Assay Dyes: Flavonoids like this compound possess antioxidant properties and can directly reduce tetrazolium salts (e.g., MTT, MTS, XTT) to formazan (B1609692), independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher cell viability than is actually the case.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability in any cell-based assay. Ensure your cell suspension is homogenous before and during plating.

Q2: My Western blot results for phosphorylated proteins after this compound treatment are not consistent. What could be the cause?

A2: Reproducibility in Western blotting for signaling proteins requires careful attention to detail, especially when working with compounds like this compound that can induce rapid and transient changes.

  • Compound Stability in Media: The stability of this compound in your specific cell culture medium at 37°C can vary.[4][5] Degradation over the course of a long experiment can lead to a diminished effect. For longer incubation times, consider replenishing the media with fresh this compound.[6]

  • Timing of Cell Lysis: The phosphorylation of signaling proteins like AMPK and STAT3 can be transient.[7][8] Harvesting cells at inconsistent time points after this compound treatment will lead to variable results. It is crucial to perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation.

  • Antibody Quality and Dilution: The quality and optimal dilution of your primary antibodies are critical. Ensure your antibodies are validated for the specific application and use the recommended dilution.

Q3: I am seeing conflicting results between my in vitro and in vivo experiments with this compound. Why might this be?

A3: Discrepancies between in vitro and in vivo results are common in drug development and can be particularly pronounced for compounds like this compound due to its low bioavailability.[9] While this compound may show potent activity in cell culture, its effectiveness in an in vivo model can be limited by factors such as poor absorption, rapid metabolism, and low distribution to the target tissue.

Data Presentation: The Impact of Experimental Variables

Inconsistent results often arise from subtle variations in experimental setup. The following tables summarize how different parameters can affect the outcome of this compound experiments.

Table 1: Influence of Solvent on Apparent this compound Cytotoxicity (IC50)

Solvent for Stock SolutionFinal Solvent Concentration in MediaApparent IC50 in SGC-7901 cells (48h)Observation
DMSO0.1%53.8 µg/mLClear solution upon dilution.[9]
Ethanol0.1%Variable (often higher)Potential for precipitation upon dilution in aqueous media.
Acetone0.1%Variable (often higher)Potential for precipitation and higher solvent toxicity.

Note: The IC50 values can vary significantly based on the cell line and experimental conditions.[9]

Table 2: Effect of Incubation Time on this compound IC50 Values in SGC-7901 Cells

Incubation TimeIC50 (µg/mL)
48 hours53.8
72 hours17.8

Data adapted from a study on SGC-7901 cells, demonstrating the time-dependent effect of this compound.[9]

Experimental Protocols and Troubleshooting

To ensure consistency, it is vital to follow standardized protocols. Below are detailed methodologies for key experiments involving this compound, along with troubleshooting tips.

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3]

  • Treatment: Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

  • Absorbance Reading: Read the absorbance at 570 nm.

Troubleshooting for MTT Assay:

IssuePossible CauseSolution
High background in "compound only" wells Direct reduction of MTT by this compound.Run a control plate with this compound in cell-free media to quantify the extent of direct reduction and subtract this from your experimental values. Consider using an alternative viability assay like SRB (sulforhodamine B) assay.
High variability between replicates Incomplete dissolution of formazan crystals.Ensure complete mixing after adding the solubilization solution. Pipette up and down to break up the crystals.
Cell clumping or uneven seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
Protocol 2: Western Blot for p-AMPK, p-STAT3, and NF-κB
  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound for the predetermined optimal time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AMPK, p-STAT3, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[11][12]

Troubleshooting for Western Blot:

IssuePossible CauseSolution
Weak or no signal for phosphorylated proteins Suboptimal antibody dilution or inactive antibody.Titrate the primary antibody to find the optimal concentration. Ensure proper storage of antibodies.
Incorrect timing of cell lysis.Perform a time-course experiment to identify the peak of phosphorylation.
Multiple non-specific bands High antibody concentration or insufficient blocking.Decrease the primary antibody concentration and/or increase the blocking time.

Mandatory Visualizations

To better understand the cellular processes affected by this compound and the experimental workflows, the following diagrams have been generated.

G cluster_0 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Solubility Is this compound fully dissolved in media? Start->Check_Solubility Check_Assay Are there assay-specific artifacts? Check_Solubility->Check_Assay Yes Optimize_Solvent Optimize solvent and dilution method Check_Solubility->Optimize_Solvent No Check_Protocol Is the experimental protocol consistent? Check_Assay->Check_Protocol No Run_Controls Run 'compound-only' and vehicle controls Check_Assay->Run_Controls Yes Standardize_Protocol Standardize cell seeding, incubation times, and reagent handling Check_Protocol->Standardize_Protocol No End Consistent Results Check_Protocol->End Yes Optimize_Solvent->Check_Assay Run_Controls->Check_Protocol Standardize_Protocol->End

Caption: A logical workflow for troubleshooting inconsistent results.

G cluster_1 This compound's Effect on AMPK Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Activation mTOR mTOR pAMPK->mTOR Inhibition Autophagy Autophagy pAMPK->Autophagy Activation Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Inhibition

Caption: Simplified diagram of this compound's activation of the AMPK pathway.

G cluster_2 This compound's Inhibition of STAT3 and NF-κB Pathways This compound This compound STAT3 STAT3 This compound->STAT3 Inhibition IkB IκB This compound->IkB Prevents Degradation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Gene_Expression Pro-inflammatory Gene Expression pSTAT3->Gene_Expression NFkB NF-κB IkB->NFkB Inhibits pNFkB p-NF-κB (Active) NFkB->pNFkB Activation pNFkB->Gene_Expression

Caption: this compound's inhibitory effects on STAT3 and NF-κB signaling.

References

Technical Support Center: Enhancing the Cellular Uptake of Tricin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tricin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you overcome challenges related to the cellular uptake of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments show low cellular uptake of this compound. What are the potential reasons for this?

A1: Low cellular uptake of this compound is a common challenge and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound, like many flavonoids, has low solubility in aqueous solutions, which can limit its availability to cells in culture media.[1]

  • Low Bioavailability: In its natural form, this compound is known to have low oral bioavailability, which is often linked to poor absorption across the intestinal epithelium.[2]

  • Efflux Pump Activity: Cells can actively transport this compound out of the cytoplasm using efflux pumps, such as P-glycoprotein (P-gp), reducing its intracellular concentration.

  • Metabolism: Intestinal and hepatic enzymes can rapidly metabolize this compound, converting it into less active forms.

  • Interaction with Serum Proteins: Components in the cell culture medium, particularly serum proteins, can bind to this compound and affect its availability for cellular uptake.[3][4][5]

Q2: What are the most promising strategies to enhance the cellular uptake of this compound?

A2: Several strategies can be employed to improve the cellular delivery of this compound:

  • Prodrug Approach: Modifying the this compound molecule to create a more permeable prodrug that is converted to the active this compound inside the cell is a highly effective method.[2]

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its entry into cells.

  • Liposomal Delivery: Liposomes can encapsulate this compound, enhancing its stability and promoting cellular uptake through membrane fusion or endocytosis.

  • Use of Efflux Pump Inhibitors: Co-administration of this compound with inhibitors of efflux pumps can prevent its removal from the cell, thereby increasing its intracellular accumulation.

Q3: Which cell lines are suitable for studying the cellular uptake of this compound?

A3: The choice of cell line depends on the research question:

  • Caco-2 Cells: This human colon adenocarcinoma cell line is widely used as a model for the intestinal barrier to study the absorption of orally administered compounds.[1][6][7]

  • HepG2 Cells: A human liver cancer cell line that is useful for studying hepatic uptake and metabolism of compounds.[8]

  • Target-Specific Cell Lines: Depending on the therapeutic area of interest (e.g., cancer, inflammation), relevant cell lines expressing the molecular targets of this compound should be used.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing this compound's cellular uptake.

Problem Potential Cause Recommended Solution
Low and variable intracellular this compound concentrations Poor solubility of this compound in culture medium. Prepare a stock solution of this compound in a suitable solvent like DMSO and ensure the final concentration in the medium does not cause precipitation. Perform a solubility test beforehand.[1]
Degradation of this compound in the medium. Prepare fresh this compound-containing medium for each experiment. Minimize exposure to light and elevated temperatures.
Inconsistent cell seeding density. Ensure a consistent number of cells are seeded in each well, as cell density can affect uptake.[6]
High background in fluorescence-based uptake assays Incomplete removal of extracellular this compound. After incubation, wash the cells thoroughly with ice-cold PBS multiple times to remove any unbound this compound.[9]
Autofluorescence of cells or materials. Include appropriate controls (e.g., unstained cells, cells treated with vehicle) to determine the background fluorescence.
No significant improvement in uptake with nanoparticle/liposome (B1194612) formulations Suboptimal formulation characteristics (size, charge, stability). Characterize your nanoparticles/liposomes for size, polydispersity index (PDI), and zeta potential. Optimize the formulation to achieve desired characteristics (e.g., smaller size and a slight positive charge can sometimes enhance uptake).[10]
Inappropriate incubation time. Perform a time-course experiment to determine the optimal incubation time for maximum uptake of your specific formulation.
Interaction with serum proteins. Evaluate the effect of serum in your culture medium. Serum proteins can form a corona around nanoparticles, altering their uptake.[4][5] Consider conducting experiments in serum-free medium for a short duration.
Discrepancy between uptake data and biological activity This compound is rapidly effluxed from the cells. Co-incubate with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to see if this increases the biological effect.
The active compound is a metabolite. Consider that the biological activity may be due to a metabolite of this compound. Analytical methods should be capable of detecting potential metabolites.[1]

Quantitative Data Presentation

The following tables summarize quantitative data from studies on enhancing this compound uptake and the pharmacokinetic parameters of this compound.

Table 1: Comparison of Cellular Permeability of this compound and its Prodrug

CompoundApparent Permeability Coefficient (Papp) in Caco-2 cells (x 10⁻⁶ cm/s)Reference
This compoundLow (Specific value not provided, but implied to be poor)[2]
This compound-alanine-glutamic acid conjugateSignificantly Enhanced (Specific value not provided)[2]

Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats after a Single Administration

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Intravenous2.1--1.8 ± 0.2-[2]
Intravenous4.3--1.9 ± 0.3-[2]
Oral4.30.8 ± 0.11.04.2 ± 0.5High (not quantified)[2]
Oral17.01.5 ± 0.21.09.8 ± 1.1High (not quantified)[2]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake of this compound in Caco-2 Cells

This protocol describes a general procedure to measure the intracellular accumulation of this compound in a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Caco-2 cells (passages 30-45)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • DMSO (for this compound stock solution)

  • Lysis buffer (e.g., RIPA buffer)

  • Bradford assay reagent for protein quantification

  • HPLC system for this compound quantification

Methodology:

  • Cell Seeding and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Prepare the this compound treatment solution by diluting the stock solution in HBSS to the desired final concentration (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Add the this compound solution to the apical compartment of the Transwell® inserts. Add fresh HBSS to the basolateral compartment.

    • Incubate the plates at 37°C for a predetermined time (e.g., 1, 2, 4 hours).

  • Cell Lysis and Sample Preparation:

    • After incubation, aspirate the medium from both compartments.

    • Wash the cell monolayer three times with ice-cold PBS to remove extracellular this compound.

    • Add an appropriate volume of lysis buffer to the apical compartment and incubate on ice for 30 minutes with gentle agitation.

    • Collect the cell lysate and centrifuge to pellet cell debris.

  • Quantification:

    • Determine the total protein concentration in the cell lysate using the Bradford assay.

    • Quantify the intracellular concentration of this compound in the supernatant using a validated HPLC method.

    • Express the cellular uptake of this compound as the amount of this compound per milligram of total cell protein (e.g., ng this compound/mg protein).

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol provides a basic method for preparing this compound-loaded liposomes using the thin-film hydration technique.

Materials:

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • This compound

  • Chloroform and Methanol (or another suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and gently agitating the flask. The temperature of the PBS should be above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

    • For a more defined size distribution, subject the liposome suspension to extrusion by passing it multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency of this compound by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the amount of this compound in the liposomal fraction and the supernatant.

Visualizations

Signaling Pathways

G This compound This compound AMPK AMPK This compound->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes p70S6K p70S6K mTOR->p70S6K activates mTOR->Autophagy inhibits

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes IRF3->Inflammatory_Genes This compound This compound This compound->TLR4 blocks activation This compound->MyD88 blocks This compound->TRIF blocks

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tricin_Sol Prepare this compound Solution Incubation Incubate Cells with this compound Formulation Tricin_Sol->Incubation Delivery_System Prepare Delivery System (e.g., Prodrug, Nanoparticles, Liposomes) Delivery_System->Incubation Cell_Culture Culture and Seed Cells Cell_Culture->Incubation Washing Wash Cells to Remove Extracellular Compound Incubation->Washing Lysis Lyse Cells Washing->Lysis Quantification Quantify Intracellular this compound (e.g., HPLC) Lysis->Quantification Protein_Assay Measure Total Protein Lysis->Protein_Assay Data_Analysis Normalize and Analyze Data Quantification->Data_Analysis Protein_Assay->Data_Analysis

References

Technical Support Center: Tricin Aggregation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of tricin aggregate formation in experimental settings. Our goal is to ensure the accuracy and reproducibility of your research by providing practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a naturally occurring flavone, a type of flavonoid, with the chemical formula C₁₇H₁₄O₇. Like many flavonoids, this compound has low aqueous solubility, which is a primary reason for its tendency to form aggregates or precipitates in aqueous solutions such as biological buffers and cell culture media. This poor solubility can lead to inaccurate experimental results and reduced bioavailability in in vitro and in vivo studies.

Q2: What are the common signs of this compound aggregation in my experiments?

This compound aggregation can manifest in several ways:

  • Visible Precipitation: You may observe cloudiness, turbidity, or the formation of visible particles in your solutions, especially after adding a this compound stock solution to an aqueous buffer or cell culture medium.[1]

  • Inconsistent Results: Aggregation can lead to variability in experimental outcomes, as the effective concentration of soluble this compound is not consistent.

  • Artifacts in Assays: Aggregates can interfere with various analytical techniques, such as by scattering light in absorbance or fluorescence-based assays.

Q3: How can I prepare a stable this compound stock solution?

To minimize aggregation, it is crucial to prepare a stable, high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of flavonoids like this compound.[2][3]

  • Preparation Steps:

    • Weigh the desired amount of this compound powder.

    • Add a small volume of 100% DMSO to dissolve the powder completely. Gentle warming or sonication can aid in dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately After Adding this compound Stock to Aqueous Solution

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate.

Potential Cause Recommended Solution
High Final Concentration Ensure the final concentration of this compound in your aqueous solution does not exceed its solubility limit. Perform a solubility test to determine the maximum soluble concentration in your specific buffer or medium.
Rapid Dilution Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling. This allows for gradual dispersion and reduces localized high concentrations.
Temperature Difference Pre-warm your buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Solubility of many compounds, including flavonoids, is temperature-dependent.[4]
High Final DMSO Concentration Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells and may also influence compound solubility.
Issue 2: Cloudiness or Precipitate Appears Over Time During Incubation

This may indicate that this compound is degrading or interacting with components in the medium.

Potential Cause Recommended Solution
pH Instability The pH of cell culture media can change over time due to cellular metabolism. Monitor the pH of your medium and consider using a more robust buffering system if significant shifts are observed. The solubility of flavonoids can be pH-dependent.[5]
Interaction with Serum Proteins This compound may bind to proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[6][7] Try reducing the serum concentration or using a serum-free medium if your cell line permits.
Degradation This compound may degrade over time at 37°C. Prepare fresh working solutions for each experiment and minimize the incubation time when possible. Conduct a stability assay to determine the degradation rate of this compound in your specific medium.
Interaction with Metal Ions Cell culture media contain various metal ions that can potentially chelate with flavonoids and cause precipitation.[1][8] If this is suspected, using a serum-free medium with a defined composition may help identify the interacting component.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water0.15 mg/mL25
Methanol12.4 mg/mL25
Ethanol8.7 mg/mL25
Dimethyl sulfoxide (DMSO)15.8 mg/mL25
Acetone6.3 mg/mL25
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mLNot Specified

Note: Data compiled from available literature. Solubility in specific biological buffers may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture
  • Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound in 100% DMSO.

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the intermediate dilution to your cell culture plates. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to get a final concentration of 10 µM.

  • Mixing: Gently swirl the plate to ensure thorough mixing.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as in your experimental wells.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[9][10][11][12]

  • Select a Cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Prepare a this compound-Cyclodextrin Complex:

    • Dissolve HP-β-CD in your desired aqueous buffer to a concentration of 1-10 mM.

    • Add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution while stirring.

    • Allow the mixture to equilibrate, typically for 1-2 hours at room temperature.

  • Filter the Solution: Filter the solution through a 0.22 µm filter to remove any undissolved this compound or aggregates.

  • Determine this compound Concentration: Use a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the final concentration of solubilized this compound.

Protocol 3: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a technique that can be used to detect the presence and size of aggregates in a solution.[13]

  • Sample Preparation: Prepare your this compound solution in the desired buffer. The sample must be free of dust and other particulates. Filter the sample through a 0.2 µm syringe filter directly into a clean DLS cuvette.[14]

  • Instrument Setup: Set the instrument parameters, including the solvent viscosity and refractive index, and the experimental temperature.

  • Data Acquisition: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature. Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the correlation function to obtain the size distribution of particles in the solution. The presence of large particles or a high polydispersity index (PDI) can indicate aggregation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_addition Addition to Aqueous Solution cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome stock Prepare this compound Stock (DMSO) add_stock Add Stock Dropwise stock->add_stock warm_media Pre-warm Aqueous Solution warm_media->add_stock observe Visual Observation add_stock->observe dls DLS Analysis observe->dls hplc HPLC for Concentration dls->hplc no_precip No Precipitation hplc->no_precip Clear Solution precip Precipitation hplc->precip Aggregates Detected

Figure 1: Experimental workflow for preparing and analyzing this compound solutions.

troubleshooting_flowchart start Precipitation Observed q1 Immediate or Delayed Precipitation? start->q1 immediate Immediate q1->immediate Immediate delayed Delayed q1->delayed Delayed sol_immediate Solvent Shock Likely immediate->sol_immediate sol_delayed Instability or Interaction delayed->sol_delayed action_immediate Optimize Dilution: - Slower Addition - Pre-warm Medium - Lower Concentration sol_immediate->action_immediate action_delayed Investigate: - pH Stability - Serum Interaction - Degradation (Stability Assay) sol_delayed->action_delayed

Figure 2: Troubleshooting flowchart for this compound precipitation.

signaling_pathway_prevention cluster_problem Problem: this compound Aggregation cluster_solutions Prevention Strategies cluster_solubilization Increase Solubility cluster_kinetic Control Kinetics cluster_environment Modify Environment This compound This compound (Low Aqueous Solubility) Aggregation Aggregate Formation This compound->Aggregation Self-Assembly DMSO Use of DMSO for Stock DMSO->this compound Cyclodextrin Cyclodextrin Complexation Cyclodextrin->this compound Temp Temperature Control (37°C) Temp->Aggregation Inhibit Dilution Controlled Dilution Dilution->Aggregation Inhibit pH pH Optimization pH->Aggregation Inhibit Serum Serum-Free Medium Serum->Aggregation Inhibit

Figure 3: Logical relationships in preventing this compound aggregation.

References

Technical Support Center: Tricin Delivery Vehicle Selection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the selection and optimization of delivery vehicles for the flavonoid, Tricin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a delivery vehicle necessary?

A: this compound (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a natural flavonoid found in sources like rice bran.[1][2][3] It has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[4][5][6] A significant challenge for its therapeutic application is its low aqueous solubility (0.15 mg/mL at room temperature) and potentially poor bioavailability, which can limit its effectiveness in biological systems.[7] A suitable delivery vehicle is necessary to improve its solubility, stability, and targeted delivery, thereby enhancing its therapeutic efficacy.

Q2: What are the primary types of delivery vehicles suitable for this compound?

A: Given this compound's hydrophobic nature, the most appropriate delivery vehicles are those designed to encapsulate lipophilic compounds. The main categories include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds.

  • Polymeric Nanoparticles: Solid particles made from biodegradable polymers where the drug is entrapped or encapsulated.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that are solid at room temperature and offer high stability.

  • Micelles: Self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell.

Q3: What are the critical factors to consider when selecting a vehicle?

A: The choice of vehicle depends on the specific experimental goals. Key factors include:

  • Route of Administration: The vehicle must be suitable for the intended delivery route (e.g., oral, intravenous, topical).

  • Target Site: For targeted delivery, the vehicle can be functionalized with ligands (e.g., antibodies, peptides).

  • Release Profile: The vehicle's composition determines the drug release rate (e.g., rapid, sustained, or triggered release).

  • Stability: The vehicle must protect this compound from degradation and be stable during storage and in biological fluids.

  • Biocompatibility and Toxicity: The vehicle materials should be non-toxic and biodegradable.

Vehicle Selection and Comparison

Choosing the optimal delivery system requires comparing the physicochemical properties and performance of different platforms.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₇H₁₄O₇[2][7]
Molar Mass 330.29 g/mol [2][7]
Appearance Yellow crystalline solid[1][7]
Melting Point 285-287 °C (with decomposition)[7]
Aqueous Solubility 0.15 mg/mL (at 25 °C)[7]
Solubility (Organic) Moderately soluble in Methanol (12.4 mg/mL), DMSO (15.8 mg/mL), and Ethanol (8.7 mg/mL)[7]
pKa Values 7.2 (4'-OH), 8.1 (7-OH), 9.4 (5-OH)[7]
Table 2: Comparison of Potential Delivery Vehicles for this compound
Vehicle TypeTypical Size Range (nm)This compound Loading MethodAdvantagesDisadvantages
Liposomes 50 - 200Passive (Thin-film hydration)Biocompatible; can encapsulate various drugs; surface is easily modifiable.Prone to instability (oxidation, hydrolysis); potential for drug leakage.
Polymeric NPs 10 - 500Nanoprecipitation, EmulsificationHigh stability; controlled and sustained release; well-defined structure.Potential for polymer toxicity; complex manufacturing process.
SLNs / NLCs 50 - 1000High-pressure homogenizationHigh stability; controlled release; excellent biocompatibility.Lower drug loading capacity compared to NLCs; potential for drug expulsion during storage.
Micelles 10 - 100Dialysis, Solvent evaporationEasy to prepare; high stability in vitro; small size allows for tissue penetration.Can be unstable upon dilution in vivo; lower drug loading capacity.

Experimental Workflow & Protocols

Workflow for Vehicle Selection

The following diagram outlines the logical workflow for selecting and optimizing a delivery vehicle for this compound.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Performance Evaluation A Characterize this compound (Solubility, Stability) C Select Candidate Vehicles (Liposomes, NPs, SLNs) A->C B Define Therapeutic Goal (Target, Release Profile) B->C D Prepare this compound-loaded Vehicles C->D Initial Selection E Optimize Formulation (Drug:Lipid Ratio, Polymer Conc.) D->E F Characterize Formulation (Size, Zeta, EE%) E->F G In Vitro Release Study F->G Optimized Formulation H Cellular Uptake & Cytotoxicity Assay G->H I In Vivo Efficacy Study (Animal Model) H->I

Caption: Workflow for this compound delivery vehicle selection and evaluation.

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
  • Lipid Film Preparation: Dissolve this compound and lipids (e.g., DSPC and Cholesterol in a 3:1 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.

  • Film Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove unencapsulated, free this compound by dialysis or size exclusion chromatography.

Protocol 2: Characterization of Encapsulation Efficiency (EE%)
  • Sample Preparation: Take a known volume of the purified liposome (B1194612) suspension.

  • Liposome Disruption: Disrupt the liposomes by adding a surfactant (e.g., 0.5% Triton X-100) or a suitable organic solvent (e.g., methanol) to release the encapsulated this compound.

  • Quantification: Measure the total amount of this compound in the disrupted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ≈ 350 nm).[7]

  • Calculation: Calculate the EE% using the following formula: EE% = (Amount of Encapsulated this compound / Total Initial Amount of this compound) x 100

Troubleshooting Guide

Q: My encapsulation efficiency (EE%) for this compound is very low. What are the possible causes and solutions?

A: Low EE% is a common issue when encapsulating hydrophobic drugs. Below is a troubleshooting guide.

G Start Low this compound EE% Prob1 Is Drug:Lipid/Polymer Ratio Optimized? Start->Prob1 Sol1 Decrease Drug:Lipid Ratio. Increase available encapsulation space. Prob1->Sol1 No Prob2 Is this compound precipitating during hydration/nanoprecipitation? Prob1->Prob2 Yes End EE% Improved Sol1->End Sol2 Modify solvent system. Increase hydration temperature. Ensure rapid mixing. Prob2->Sol2 Yes Prob3 Is the chosen lipid/polymer compatible with this compound? Prob2->Prob3 No Sol2->End Sol3 Test lipids with different chain lengths/ saturation or different polymers (e.g., PLGA, PCL). Prob3->Sol3 No Prob3->End Yes Sol3->End

Caption: Decision tree for troubleshooting low this compound encapsulation efficiency.

Q: The nanoparticle/liposome formulation is aggregating or showing a large particle size. How can I resolve this?

A: Aggregation indicates formulation instability.

  • Check Zeta Potential: A zeta potential value far from zero (e.g., > |20| mV) is generally required for electrostatic stability. If the value is close to zero, consider adding a charged lipid (e.g., DSPG) to the formulation or modifying the surface with a polymer like PEG (polyethylene glycol) to provide steric hindrance.

  • Optimize Concentration: High concentrations of nanoparticles or lipids can lead to aggregation. Try diluting the sample.

  • Review Purification Method: Certain purification methods, like ultracentrifugation, can induce irreversible aggregation. Consider alternative methods like dialysis or tangential flow filtration.

  • Buffer Composition: The ionic strength and pH of the buffer can significantly impact particle stability. Ensure the buffer is optimized and filtered before use.

Q: My this compound appears to be degrading during the formulation process. What can I do?

A: this compound, like many flavonoids, can be sensitive to heat, light, and oxidative stress.

  • Protect from Light: Perform all formulation steps in low-light conditions or use amber-colored glassware.

  • Control Temperature: Avoid excessive temperatures during processes like sonication or evaporation. Use a water bath for precise temperature control.

  • Use Antioxidants: Consider adding an antioxidant, such as alpha-tocopherol, to the lipid/polymer mixture during the initial dissolution step to protect this compound from oxidative degradation.

  • Inert Atmosphere: For highly sensitive formulations, purging solvents and the reaction flask with an inert gas like nitrogen or argon can prevent oxidation.

This compound Signaling Pathway Example

This compound exerts its anti-inflammatory effects by interfering with key signaling pathways. Understanding these pathways is crucial for designing effective delivery systems that can reach the relevant cellular compartments.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Upregulates This compound This compound This compound->Block Block->NFkB Inhibits

Caption: Simplified diagram of this compound's inhibition of the TLR4/NF-κB pathway.[6]

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Tricin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tricin extracts. This resource is designed for researchers, scientists, and drug development professionals to help address and mitigate batch-to-batch variability in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Guide 1: Inconsistent this compound Yield

Problem: You are observing significant variations in the yield of this compound extract from one batch to another, despite following the same protocol.

Possible Cause Troubleshooting Steps
Raw Material Inconsistency Source Verification: Ensure your plant material is sourced from a reliable and consistent supplier. Factors like geographical origin, cultivation methods, and harvest time can significantly impact this compound content.[1][2] Proper Identification: Verify the correct species of the plant material using botanical analysis or DNA barcoding to avoid using incorrect plant species.[3] Harvesting Time: Harvest the plant material at the optimal time of day and season, as the chemical composition can vary.[3] Storage Conditions: Store the raw material in a controlled environment to prevent degradation of active compounds. Factors like temperature, humidity, and light exposure should be monitored.[2]
Extraction Protocol Deviations Solvent-to-Material Ratio: Maintain a consistent and optimized ratio of solvent to plant material for every extraction.[4] Process Parameters: Strictly control extraction parameters such as temperature, time, and agitation speed.[3][5] Even minor deviations can affect extraction efficiency. Solvent Quality: Use high-purity solvents for each extraction to avoid introducing contaminants that might interfere with the process.[6]
Inadequate Grinding of Plant Material Particle Size: Ensure the plant material is ground to a consistent and fine particle size. This increases the surface area for solvent interaction and improves extraction efficiency.[5]

Guide 2: Variable Purity and Potency of this compound Extract

Problem: The purity and biological activity of your this compound extract differ between batches, leading to inconsistent experimental results.

Possible Cause Troubleshooting Steps
Co-extraction of Impurities Solvent Polarity: The polarity of the extraction solvent may be too broad, leading to the co-extraction of undesirable compounds.[6] Consider using a more selective solvent or a multi-step extraction with solvents of varying polarities. Purification Steps: Implement a robust purification protocol after initial extraction. Techniques like column chromatography (e.g., using polystyrene resin) or crystallization can effectively separate this compound from other compounds.[7][8]
Degradation of this compound Temperature and Light: this compound can be sensitive to high temperatures and light.[3] Optimize extraction temperature to be effective without causing degradation. Protect the extract from light during and after the extraction process. pH Levels: The pH of the extraction solvent can influence the stability of flavonoids like this compound. Ensure the pH is maintained at an optimal and consistent level.[9]
Inconsistent Analytical Methods Standardization: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), for quantifying this compound.[3][10] Reference Standards: Employ a certified reference standard for this compound to ensure accurate quantification across different batches.[10] Sample Preparation: Follow a standardized and precise sample preparation protocol for analysis to minimize variability.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in botanical extracts like this compound?

A1: The primary sources of variability stem from the natural diversity of the plant material and the manufacturing process itself.[2] Factors related to the raw material include the plant's genetics, growing conditions (climate, soil), fertilization methods, and the timing of the harvest.[2][11] Processing factors include the chosen extraction method (e.g., maceration, percolation, Soxhlet), the solvent used, extraction time and temperature, and any subsequent purification steps.[5][6]

Q2: How can I standardize my this compound extraction protocol to minimize variability?

A2: Standardization is a critical step in ensuring consistency.[10] This involves:

  • Raw Material Specification: Establishing strict specifications for your starting plant material, including its botanical identity, origin, and key chemical markers.[1][3]

  • Good Manufacturing Practices (GMP): Adhering to GMP guidelines throughout the manufacturing process helps maintain product quality and consistency.[10]

  • In-Process Controls: Implementing in-process testing at critical stages of extraction to monitor parameters like particle size, pH, and temperature.[5]

  • Comprehensive Final Product Testing: Conducting thorough quality control tests on the final extract for identity, purity, potency, and contaminants.[1][5]

Q3: Which analytical techniques are recommended for the quality control of this compound extracts?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying this compound in plant extracts.[3][12] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile components and Fourier-Transform Infrared Spectroscopy (FTIR) for analyzing the overall chemical profile.[3] Chemical fingerprinting, which compares the extract's chemical profile to a reference, can also be used to ensure batch consistency.[10]

Q4: Can the biological activity of my this compound extract vary even if the this compound concentration is the same?

A4: Yes, this is possible. The biological activity of an extract is often the result of the synergistic or antagonistic effects of multiple compounds.[13] Even if the concentration of this compound is consistent, variations in the levels of other co-extracted compounds can alter the overall biological effect of the extract. This highlights the importance of comprehensive chemical profiling in addition to quantifying the primary active compound.

Experimental Protocols

Protocol 1: High-Yield Extraction of this compound from Plant Material

This protocol is a generalized procedure based on common laboratory practices for flavonoid extraction.

Materials:

  • Dried and powdered plant material (e.g., rice bran, Huperzia brevifolia)[14]

  • Methanol (B129727) (HPLC grade)[15]

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh a known amount of the dried and powdered plant material.

  • Add a specific volume of methanol to achieve a consistent solvent-to-material ratio (e.g., 10:1 v/w).

  • Sonicate the mixture for 30 minutes to facilitate cell disruption and enhance extraction.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid plant material.

  • Carefully decant the supernatant.

  • Repeat the extraction process (steps 2-5) on the remaining plant material two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Evaporate the solvent from the combined supernatant using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude this compound extract.

  • Redissolve a known amount of the dried extract in methanol for analysis.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis to remove any particulate matter.[4]

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a standard method for quantifying this compound in an extract.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is often used. A specific example is 25% (v/v) acetonitrile in 1% (v/v) acetic acid.[7][8]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 30°C.[4]

  • UV Detection Wavelength: 350 nm (the maximum absorption wavelength for this compound).[16]

Procedure:

  • Prepare Calibration Standards: Prepare a series of this compound standard solutions of known concentrations in methanol.

  • Generate Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered this compound extract solution into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the extract.

Visualizations

Extraction_Workflow RawMaterial 1. Raw Material Sourcing & QC - Botanical Identification - Purity Testing Preparation 2. Material Preparation - Drying - Grinding RawMaterial->Preparation Extraction 3. Solvent Extraction - Maceration / Sonication - Controlled Temp & Time Preparation->Extraction Filtration 4. Filtration / Centrifugation Extraction->Filtration Concentration 5. Solvent Evaporation - Rotary Evaporation Filtration->Concentration Purification 6. Purification (Optional) - Column Chromatography - Crystallization Concentration->Purification FinalProduct 7. Final Product QC - HPLC for Purity & Potency - Biological Activity Assay Concentration->FinalProduct Direct to QC Purification->FinalProduct

Caption: A typical workflow for the extraction and quality control of this compound.

Troubleshooting_Variability Start Inconsistent Batch Results CheckYield Is the Yield Variable? Start->CheckYield CheckPurity Is the Purity/Activity Variable? Start->CheckPurity CheckYield->CheckPurity No CheckRawMaterial Review Raw Material QC - Source, Harvest, Storage CheckYield->CheckRawMaterial Yes CheckPurity->CheckYield No CheckSolvent Evaluate Solvent Selectivity - Co-extraction of Impurities CheckPurity->CheckSolvent Yes CheckExtractionParams Verify Extraction Protocol - Solvent Ratio, Temp, Time CheckRawMaterial->CheckExtractionParams CheckGrinding Assess Material Grinding - Consistent Particle Size CheckExtractionParams->CheckGrinding CheckDegradation Investigate Degradation - Temp, Light, pH Stability CheckSolvent->CheckDegradation CheckAnalysis Validate Analytical Method - HPLC Standardization CheckDegradation->CheckAnalysis

Caption: A decision tree for troubleshooting batch-to-batch variability.

Tricin_Signaling_Pathways cluster_anti_inflammatory Anti-inflammatory Pathway cluster_anti_aging Anti-aging Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MYD88 MyD88 TLR4->MYD88 NFkB NF-κB MYD88->NFkB Inflammation Inflammation NFkB->Inflammation Tricin_Inflam This compound Tricin_Inflam->TLR4 AMPK AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy AMPK->Autophagy CellSenescence Cellular Senescence mTOR->CellSenescence Autophagy->CellSenescence Tricin_Aging This compound Tricin_Aging->AMPK

Caption: Simplified signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Tricin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to maximize the yield of Tricin extraction from various plant sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound extraction experiments.

Q1: My this compound yield is significantly lower than expected. What are the most common causes?

Low this compound yield can stem from several factors throughout the extraction and purification process. A systematic evaluation of your procedure is the best approach. Key areas to investigate include:

  • Sub-optimal Solvent Choice: The polarity and concentration of the extraction solvent are critical. This compound is a flavonoid soluble in polar solvents. Aqueous ethanol (B145695) or methanol (B129727) are commonly used, with 80% methanol often cited as highly effective[1].

  • Inefficient Plant Matrix Penetration: this compound can be tightly bound within the plant's lignin (B12514952) structure[2][3]. If the plant material is not ground to a fine enough powder, the solvent cannot efficiently penetrate the tissue to dissolve the this compound.

  • Incorrect Extraction Parameters: Time and temperature must be optimized. Insufficient extraction time will leave this compound behind, while excessive heat can lead to degradation.

  • Degradation During Extraction: this compound can degrade under certain conditions. For instance, harsh alkaline extraction methods may result in lower yields compared to acidic or neutral methods[3].

  • Losses During Purification: Significant amounts of this compound can be lost during multi-step purifications like liquid-liquid partitioning or column chromatography if not performed carefully[1][4].

Q2: Which plant sources have the highest reported concentrations of this compound?

This compound content varies widely among plant species and even between different parts of the same plant[1]. For high-yield extraction, targeting sources known for high this compound content is crucial. Agricultural byproducts are often excellent, cost-effective sources.

  • Huperzia brevifolia : Dried aerial parts of this species have shown exceptionally high concentrations of free this compound, making it a valuable source[5][6].

  • Wheat Straw (Triticum aestivum) : The straw (culms) of wheat is a potent source, with some of the highest reported this compound levels[7].

  • Rice Straw (Oryza sativa) : Similar to wheat, rice straw is a significant source of this compound[7].

  • Salsola collina (Tumbleweed) : The whole plant has been reported to contain high amounts of this compound[1].

  • Carex meyeriana Kunth : This plant is another notable source from which high-purity this compound has been successfully extracted and purified[8].

Q3: How do I choose the best extraction solvent and concentration?

Methanol and ethanol are the most effective and commonly used solvents for this compound extraction due to their appropriate polarity and relatively low toxicity[8].

  • Solvent Type : Methanol has been reported to have better extraction efficiency than ethanol for this compound[1].

  • Aqueous Mixtures : Using an aqueous mixture (e.g., 70-80% alcohol in water) is typically superior to using the pure solvent. An 80% methanol solution was found to be highly effective for extracting this compound from Pyrethrum[1]. For microwave-assisted extraction from rice bran, 80% methanol also yielded the best results for total phenolic content, which is often correlated with this compound yield[9].

Q4: Can advanced extraction techniques like ultrasound or microwave assistance improve my yield?

Yes, modern techniques can significantly improve extraction efficiency, reduce solvent consumption, and shorten extraction times compared to conventional methods like maceration or reflux extraction[6][10].

  • Ultrasound-Assisted Extraction (UAE): Ultrasound waves create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to a more efficient release of cellular contents[11][12].

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and accelerating the transfer of analytes into the solvent[9][13]. Studies on rice bran have shown MAE to be highly effective for extracting phenolic compounds, including γ-oryzanol, which is often extracted alongside this compound[9].

Q5: My extract is full of impurities. What are the best strategies for purification?

A crude plant extract will contain numerous compounds besides this compound, such as lipids, chlorophyll, and other flavonoids[1]. A multi-step purification strategy is often necessary.

  • Initial Defatting: For sources high in lipids (e.g., rice bran), a pre-extraction wash with a non-polar solvent like hexane (B92381) or petroleum ether is recommended to remove lipids and pigments[1].

  • Liquid-Liquid Partitioning: After the primary extraction, the concentrated extract can be partitioned between immiscible solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their polarity[1].

  • Column Chromatography: This is a key step for high-purity isolation. Macroporous resins (e.g., HPD-300) are effective for enriching this compound from the crude extract[8]. This can be followed by silica (B1680970) gel column chromatography or preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification[1][8].

  • Crystallization: Under optimized conditions, this compound can be crystallized from a concentrated, purified fraction to achieve very high purity[5][14].

Data Presentation: this compound Yield & Extraction Parameters

The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: this compound Content in Various Plant Sources

Plant SourcePart of PlantThis compound Yield (mg/g of dry material)Reference
Huperzia brevifoliaAerial Parts38.9[5][6]
Wheat (Triticum aestivum)Straw1.93[7]
Tumbleweed (Salsola collina)Whole Plant0.23[1]
Halfa (Desmostachia bipinnata)-0.17[1]
Rice (Oryza sativa)Straw0.45[7]
Bristlegrass (Setaria viridis)-0.13[1]
Corn Stover (Zea mays)Stover0.06[1]

Table 2: Comparison of Extraction Methods for Phenolic Compounds from Rice Bran

Extraction MethodSolventKey ParameterYield/ContentReference
Microwave-Assisted (MAE)80% Methanol55 minutesHighest γ-oryzanol (105 ppm)[9]
Ultrasound-Assisted (UAE)Methanol60 minutesHigh γ-oryzanol (82.0 ppm)[9]
Conventional SolventMethanol60 minutesLower γ-oryzanol (73.5 ppm)[9]
Alkaline Extraction--12.85% protein yield[10]
Microwave-Assisted (MAE)-2 minutes15.68% protein yield (22% higher)[10]

Note: γ-oryzanol and protein extraction data are included as they are often co-extracted from rice bran, and the studies demonstrate the superior efficiency of advanced methods.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_0 start Low this compound Yield q1 Is the plant material finely ground? start->q1 a1_no Grind to fine powder (e.g., <0.5 mm) q1->a1_no No q2 Is the extraction solvent optimal? q1->q2 Yes a1_no->q2 a2_no Switch to 70-80% Methanol or Ethanol q2->a2_no No q3 Are extraction parameters (time, temp) optimized? q2->q3 Yes a2_no->q3 a3_no Increase time or consider UAE/MAE for efficiency q3->a3_no No q4 Is the purification method causing losses? q3->q4 Yes a3_no->q4 a4_yes Optimize chromatography (e.g., macroporous resin) and minimize transfers q4->a4_yes Yes end Yield Improved q4->end No a4_yes->end

Caption: Troubleshooting workflow for diagnosing and resolving low this compound yield.

G cluster_workflow Ultrasound-Assisted Extraction (UAE) Workflow prep 1. Sample Preparation (Dry & Grind Plant Material) pre_ext 2. Pre-Extraction (Optional) (Defat with Hexane) prep->pre_ext ext 3. Ultrasonic Extraction (e.g., 80% Methanol, 40-50°C, 30-60 min) pre_ext->ext filt 4. Filtration & Centrifugation (Separate solid residue) ext->filt evap 5. Solvent Evaporation (Rotary Evaporator) filt->evap purify 6. Purification (Column Chromatography, Prep-HPLC) evap->purify final 7. Final Product (Pure this compound) purify->final

References

Validation & Comparative

Tricin vs. Quercetin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of two prominent flavonoids, tricin and quercetin (B1663063). By compiling and presenting experimental data from various in vitro assays, this document aims to offer a clear and concise resource for evaluating their potential as antioxidant agents. Detailed methodologies for key experiments are provided to support data interpretation and future research.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and quercetin have been evaluated using several standard assays. The following tables summarize the available quantitative data from in vitro studies, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
This compound90.39[1]
QuercetinData not available in a direct comparative study

IC50 value represents the concentration required to scavenge 50% of DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (mg/mL)Reference
This compound0.3[2]
QuercetinData not available in a direct comparative study

IC50 value represents the concentration required to scavenge 50% of ABTS radicals. A lower IC50 value indicates higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Table 4: Cellular Antioxidant Activity (CAA) Assay

No data on the cellular antioxidant activity of this compound, as measured by the CAA assay, was found in the reviewed literature.

Mechanistic Insights: Nrf2 Signaling Pathway

Both this compound and quercetin exert their antioxidant effects, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inhibit This compound / Quercetin This compound / Quercetin This compound / Quercetin->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 sequesters Degradation Degradation Nrf2->Degradation leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of caption Activation of the Nrf2-ARE Signaling Pathway. DPPH_Workflow cluster_workflow DPPH Assay Workflow start Prepare DPPH Solution (in methanol) add_sample Add this compound/Quercetin (various concentrations) start->add_sample incubate Incubate in Dark (e.g., 30 min at RT) add_sample->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate caption Workflow for the DPPH Radical Scavenging Assay. ABTS_Workflow cluster_workflow ABTS Assay Workflow start Generate ABTS•+ (ABTS + Potassium Persulfate) add_sample Add this compound/Quercetin (various concentrations) start->add_sample incubate Incubate (e.g., 6 min at RT) add_sample->incubate measure Measure Absorbance (at ~734 nm) incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate caption Workflow for the ABTS Radical Scavenging Assay. FRAP_Workflow cluster_workflow FRAP Assay Workflow start Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) add_sample Add this compound/Quercetin start->add_sample incubate Incubate (e.g., 30 min at 37°C) add_sample->incubate measure Measure Absorbance (at ~593 nm) incubate->measure calculate Determine FRAP Value (vs. FeSO4 standard curve) measure->calculate caption Workflow for the Ferric Reducing Antioxidant Power Assay.

References

A Comparative Analysis of the Anti-inflammatory Properties of Tricin and Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural flavonoids, Tricin and luteolin (B72000) have emerged as potent anti-inflammatory agents, drawing considerable interest from the scientific community. Both compounds, found abundantly in various plants, exhibit significant potential in mitigating inflammatory responses through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. This guide provides a detailed comparative study of their anti-inflammatory effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Molecular Mechanisms of Action

This compound and luteolin exert their anti-inflammatory effects by targeting critical inflammatory cascades. Their primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

Luteolin has been extensively studied and is known to potently inhibit the NF-κB pathway.[1][2] It achieves this by preventing the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1] Furthermore, luteolin has been shown to suppress the activation of activator protein-1 (AP-1), another crucial transcription factor in inflammation.[3] Its anti-inflammatory prowess is also attributed to its ability to attenuate the phosphorylation of Akt and IKK.[1]

This compound also demonstrates a strong inhibitory effect on the NF-κB signaling cascade.[4] It has been found to interfere with Toll-like receptor 4 (TLR4) activation, thereby blocking both MyD88-dependent and TRIF-dependent pathways.[4] This leads to the inhibition of downstream kinases such as p38 MAPK and JNK1/2, and the subsequent suppression of NF-κB and IRF3 activation.[4][5] Additionally, this compound has been shown to prevent the activation of STAT1 and STAT3 proteins by downregulating the upstream phosphorylating enzymes JAK1 and JAK2.[4]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of this compound and luteolin are further evidenced by their ability to suppress the production of a wide array of pro-inflammatory molecules.

Nitric Oxide (NO) and Reactive Oxygen Species (ROS): Both flavonoids are effective inhibitors of nitric oxide (NO) and reactive oxygen species (ROS) generation. Luteolin has been demonstrated to reduce ROS production, which is a key part of its mechanism for suppressing LPS-elicited inflammatory events.[1] Similarly, this compound and its derivatives have been shown to significantly inhibit LPS-induced NO and ROS generation in RAW264.7 cells.[6]

Pro-inflammatory Cytokines and Enzymes: this compound and luteolin significantly downregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][7] They also inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators.[1][4][8]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and luteolin on various inflammatory markers. It is important to note that this data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Compound Assay Cell Line Stimulus IC50 Value Reference
Luteolin NO ProductionRAW 264.7LPS27 µM[9]
NO ProductionBV-2LPS6.9 µM[10]
COX-2 InhibitionPurified EnzymeNot specified[11]
PGE2 FormationRAW 264.7LPSSuppressed at 25-100 µM[11]
Cell ViabilityA43119 µM[12]
Cell ProliferationHL6015 µM[13]
This compound NO ProductionRAW 264.7LPS28 µM[14]
COX-1 InhibitionPurified Enzyme~1 µM[15]
COX-2 InhibitionPurified Enzyme~1 µM[15]
PGE2 ProductionHCEC cellsReduced by 36% at 5 µM[15]
Cell ViabilityHT-29107.9 µM (48h)[16]
Cell ViabilitySGC-790153.8 µg/mL (48h)[17]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Nitric Oxide (NO) Production Assay
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or BV-2 microglia) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or luteolin for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), at a specific concentration (e.g., 1 µg/mL).

  • Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for NO production.

  • Measurement: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.

Western Blot Analysis for Protein Expression (e.g., iNOS, COX-2, p-p65)
  • Cell Lysis: After treatment and stimulation as described above, cells are harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment and Stimulation cluster_assays Downstream Assays start Seed Macrophage Cells (e.g., RAW 264.7) culture Culture in appropriate medium start->culture pretreat Pre-treat with This compound or Luteolin culture->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Production Assay stimulate->no_assay western_blot Western Blot Analysis (iNOS, COX-2, NF-κB) stimulate->western_blot ros_assay ROS Measurement stimulate->ros_assay cytokine_assay Cytokine Measurement (TNF-α, IL-6) stimulate->cytokine_assay

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound and Luteolin.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkappaB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK->AP1 activates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits Luteolin Luteolin Luteolin->IKK inhibits Luteolin->MAPK inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes upregulates AP1->Genes upregulates

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound and Luteolin.

Conclusion

Both this compound and luteolin are formidable natural compounds with significant anti-inflammatory properties. They operate through similar, yet distinct, molecular mechanisms, primarily targeting the NF-κB and MAPK signaling pathways to suppress the production of a broad range of inflammatory mediators. While the available data suggests that both flavonoids are highly effective, a direct, head-to-head comparison under identical experimental conditions would be invaluable for definitively discerning the more potent agent for specific inflammatory conditions. Nevertheless, the evidence presented in this guide underscores the therapeutic potential of both this compound and luteolin and provides a solid foundation for future research and drug development in the field of inflammation.

References

Validating the In Vivo Anti-Tumor Efficacy of Tricin in Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of Tricin, a natural flavone (B191248) found in grains like rice bran, in various mouse models of cancer.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of this promising chemopreventive agent. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental designs.

In Vivo Efficacy of this compound in Colorectal Cancer (CRC) Mouse Models

This compound has demonstrated significant anti-tumor and anti-metastatic effects in preclinical mouse models of colorectal cancer.[1][2] Its efficacy has been evaluated in both a syngeneic orthotopic metastatic model and a chemically-induced carcinogenesis model, with comparisons made against both control groups and standard chemotherapy.

1. Syngeneic Orthotopic Metastatic Colorectal Cancer Model

In a study utilizing BALB/c mice with orthotopically implanted Colon26-Luc cells (a murine colon adenocarcinoma cell line), oral administration of this compound suppressed primary tumor growth and inhibited lung metastasis.[1][3] The high-dose this compound group showed a notable reduction in tumor burden, comparable in effect to the standard chemotherapeutic regimen FOLFOX, without the associated weight loss, suggesting a better safety profile.

Table 1: Efficacy of this compound in a Syngeneic Orthotopic Colorectal Cancer Model

Treatment Group Dosage & Administration Final Tumor Burden (Average Radiance x10⁶ p/s/cm²/sr) Lung Metastasis (Ex Vivo Bioluminescence) Reference
Control Vehicle (Oral Gavage) ~12.5 High [3]
This compound-L 19 mg/kg (Oral Gavage, Daily) ~10.0 Moderate [3]
This compound-H 37.5 mg/kg (Oral Gavage, Daily) ~5.0* Low [1][3]
FOLFOX 7.5 mg/kg 5-FU, 2.5 mg/kg Folinic Acid (IP, Daily) + 2.5 mg/kg Oxaliplatin (IP, Weekly) ~4.0* Low [3]

Note: Values are approximated from graphical data for illustrative purposes. The original study reported a statistically significant difference (p < 0.05) compared to the control group.[3]

2. Inflammation-Associated Colon Carcinogenesis Model

In a different model where colon carcinogenesis was induced in male Crj: CD-1 mice using azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS), dietary this compound significantly inhibited the development of colonic tumors.[4][5] This model mimics colitis-associated cancer, and this compound's efficacy highlights its potential in preventing inflammation-driven cancers.

Table 2: Efficacy of Dietary this compound in an AOM/DSS-Induced Colon Carcinogenesis Model

Treatment Group Dosage & Administration Adenoma Incidence Adenocarcinoma Incidence Reference
Control Standard Diet 100% 87% [5]
This compound (50 ppm) 50 ppm in Diet Reduced Reduced [5]

| This compound (250 ppm) | 250 ppm in Diet | Significantly Reduced | Significantly Reduced |[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The protocols below are summarized from the cited studies.

1. Protocol for Syngeneic Orthotopic CRC Model [1]

  • Animal Model: Female BALB/c mice.

  • Cell Line: Murine Colon26-Luc cells, tagged with luciferase for bioluminescence imaging.

  • Tumor Implantation: 1 x 10⁶ Colon26-Luc cells were injected into the posterior rectal wall of anesthetized mice to establish an orthotopic tumor.

  • Treatment Regimen:

    • Mice were randomized into groups (n=6-13 per group).

    • Treatment began once tumors were established.

    • This compound was administered daily via oral gavage at 19 mg/kg (this compound-L) or 37.5 mg/kg (this compound-H) for 18 days.

    • The positive control group received intraperitoneal (IP) injections of a FOLFOX regimen.

  • Efficacy Assessment:

    • Tumor growth was monitored using an In Vivo Imaging System (IVIS) to quantify bioluminescence on days 1, 9, 15, and 18.

    • Tumors, spleens, and lymph nodes were collected for further analysis of immune cell populations.

2. Protocol for AOM/DSS-Induced Carcinogenesis Model [5]

  • Animal Model: Male Crj: CD-1 mice.

  • Carcinogenesis Induction:

    • Mice received a single intraperitoneal (IP) injection of azoxymethane (AOM) at 10 mg/kg body weight.

    • One week post-injection, mice were given 1.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for one week to induce colitis.

  • Treatment Regimen:

    • Following DSS exposure, mice were switched to experimental diets containing 50 ppm or 250 ppm this compound.

    • The experiment was terminated at week 18.

  • Efficacy Assessment:

    • Colons were excised, and the number and size of tumors (adenomas and adenocarcinomas) were determined.

    • Tumor tissues were analyzed for cell proliferation markers and the expression of inflammatory cytokines like TNF-α.

Caption: A generalized workflow for in vivo validation of this compound's anti-tumor efficacy.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and migration.[1][2] In vitro studies on human colon cancer cells (HT-29) have shown that this compound downregulates the phosphorylation of several critical proteins.[1]

  • PI3K/Akt Pathway: This pathway is central to cell survival and growth. This compound inhibits the phosphorylation of Akt, thereby promoting apoptosis and reducing cell proliferation.[1]

  • MAPK/Erk Pathway: The Ras/MAPK pathway is crucial for cell proliferation and differentiation. This compound treatment leads to decreased phosphorylation of Erk1/2, contributing to its anti-proliferative effects.[1]

  • NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. By downregulating NF-κB, this compound can reduce inflammation-driven cancer progression and inhibit metastasis.[1]

These inhibitory actions collectively disrupt the signaling network that cancer cells rely on for growth and spread, leading to the observed anti-tumor and anti-metastatic outcomes in vivo.

cluster_pathways Key Signaling Pathways cluster_effects Cellular Outcomes This compound This compound Akt p-Akt This compound->Akt Inhibits Phosphorylation Erk p-Erk1/2 This compound->Erk Inhibits Phosphorylation NFkB p-NF-κB This compound->NFkB Inhibits Phosphorylation Proliferation Proliferation Akt->Proliferation Inhibition leads to reduction of Migration Migration Akt->Migration Inhibition leads to reduction of Metastasis Metastasis Akt->Metastasis Inhibition leads to reduction of Survival Survival Akt->Survival Inhibition leads to reduction of Erk->Proliferation Inhibition leads to reduction of Erk->Migration Inhibition leads to reduction of Erk->Metastasis Inhibition leads to reduction of Erk->Survival Inhibition leads to reduction of NFkB->Proliferation Inhibition leads to reduction of NFkB->Migration Inhibition leads to reduction of NFkB->Metastasis Inhibition leads to reduction of NFkB->Survival Inhibition leads to reduction of

Caption: this compound's proposed mechanism of action via inhibition of key signaling pathways.

References

A Comparative Guide to the Preclinical Anticancer Activity of Tricin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide summarizes preclinical data for the flavonoid tricin. There are currently no registered clinical trials for this compound or this compound-containing products for the treatment of cancer. A clinical trial registered as "this compound" investigates the efficacy of Trichloroacetic Acid for Cervical Intraepithelial Neoplasia and is unrelated to the flavonoid this compound.[1][2][3][4][5][6][7]

This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of this compound's preclinical performance with other agents based on available experimental data.

Overview of this compound's Anticancer Profile

This compound (4',5,7-trihydroxy-3',5'-dimethoxyflavone) is a naturally occurring flavone (B191248) found in various plants, including rice bran and wheat.[8][9] Preclinical studies have demonstrated its potential as an anticancer agent through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis.[10][11][12] this compound has shown promising activity against a range of cancer cell lines, including gastric, liver, colon, and breast cancers.[11][13]

Comparative Preclinical Efficacy

While direct head-to-head clinical comparisons are unavailable, preclinical studies offer insights into this compound's potential relative to established chemotherapy.

In Vivo Comparison with FOLFOX

In a preclinical mouse model of colorectal cancer, oral administration of this compound demonstrated significant antitumor and anti-metastatic effects, comparable to the standard chemotherapy regimen FOLFOX.[12]

Treatment Group Dosage Effect on Tumor Growth Effect on Lung Metastasis Reference
This compound37.5 mg/kg dailySuppressed orthotopic colon tumor growthSuppressed lung metastasis[12][14]
FOLFOXNot specifiedComparable suppression of tumor growth to this compoundComparable suppression of lung metastasis to this compound[12]
Vehicle ControlNot applicableUninhibited tumor growthUninhibited lung metastasis[12]

Mechanistic Profile and Signaling Pathway Involvement

This compound exerts its anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and angiogenesis.

Key Signaling Pathways Modulated by this compound
  • PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10][11]

  • NF-κB Pathway: this compound can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[10][11]

  • VEGFR2 Signaling: By downregulating VEGFR2 signaling in endothelial cells, this compound can inhibit angiogenesis, a critical process for tumor growth and metastasis.[11]

  • HIF-1α/VEGF Axis: this compound has been observed to suppress the expression of HIF-1α and VEGF in tumor cells, further contributing to its anti-angiogenic effects.[11]

  • MAPK Pathway: this compound has been shown to downregulate phosphorylated Erk1/2, a component of the MAPK pathway involved in cell proliferation and survival.[12][14]

Signaling Pathway Diagram

Tricin_Signaling_Pathways This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits PI3K PI3K This compound->PI3K inhibits NFkB NF-κB This compound->NFkB inhibits ROS ROS This compound->ROS reduces HIF1a HIF-1α This compound->HIF1a inhibits Erk Erk1/2 VEGFR2->Erk Akt Akt PI3K->Akt Akt->NFkB Proliferation Cell Proliferation & Survival Akt->Proliferation Erk->Proliferation NFkB->Proliferation ROS->VEGFR2 VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound's multi-target inhibition of key cancer signaling pathways.

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays
  • Cell Lines: Human and mouse colon cancer cells (HT-29 and Colon26-Luc).[12]

  • Methodology: Cell viability is assessed using the MTT assay after 24 or 48 hours of this compound treatment. The half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxic effect of this compound.[12]

  • Data Presentation:

Cell Line Incubation Time IC50 of this compound Reference
HT-2948 hours107.9 µM[12]
Colon26-Luc48 hours34 µM[12]
In Vivo Orthotopic Colon Tumor Mouse Model
  • Animal Model: BALB/c mice are injected with mouse Colon26-Luc cells into the rectal wall to establish an orthotopic colon tumor model.[12][14]

  • Treatment: Mice are treated daily with this compound (37.5 mg/kg) for 18 days.[12][14]

  • Monitoring: Tumor growth and metastasis to the lungs are monitored using in vivo bioluminescence imaging.[12][14]

  • Workflow Diagram:

Animal_Study_Workflow A Orthotopic injection of Colon26-Luc cells into BALB/c mice B Daily oral administration of This compound (37.5 mg/kg) for 18 days A->B C In vivo bioluminescence imaging to monitor tumor growth and metastasis B->C D Assessment of tumor volume and lung metastasis C->D

Caption: Workflow for in vivo evaluation of this compound's anticancer efficacy.

Conclusion

The available preclinical data suggest that this compound is a promising natural compound with potent anticancer activities. Its ability to modulate multiple key signaling pathways involved in cancer progression, coupled with its favorable in vivo efficacy in a colorectal cancer model, warrants further investigation. While clinical trial data is currently lacking, the existing evidence provides a strong rationale for advancing this compound into clinical development, potentially as a standalone therapy or in combination with existing anticancer agents. Further research is needed to fully elucidate its clinical potential and establish its safety and efficacy in human subjects.

References

A Comparative Guide to the Bioavailability of Tricin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tricin, a naturally occurring flavone (B191248) found in sources such as rice bran, has garnered significant interest for its diverse biological activities, including antiviral and anti-inflammatory properties. However, its clinical potential is often hampered by low oral bioavailability. This guide provides an objective comparison of different this compound formulations, summarizing key experimental data on their bioavailability and detailing the methodologies used in these assessments.

Enhanced Bioavailability of this compound through Innovative Formulations

Studies have demonstrated that modifying the chemical structure of this compound or administering it in specific formulations can significantly improve its absorption and systemic availability. Here, we compare the bioavailability of unmodified this compound with two distinct formulations: a this compound-amino acid prodrug and a this compound-containing ethanol (B145695) extract.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of unmodified this compound and its formulations following oral administration in rats.

FormulationAnimal ModelDoseCmax (ng/mL)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Unmodified this compound Crl:CD (SD) male rats1000 mg/kg~62Not ReportedLowNinomiya et al., 2011[1]
This compound-Alanine-Glutamic Acid (T-Ala-Glu) Prodrug Crl:CD (SD) male rats1000 mg/kg286915077Significantly IncreasedNinomiya et al., 2011[1]
This compound in Ethanol Extract Wistar rats4.3 mg/kg14.2 ± 1.3 (AUC)Not Reported~77.8Solyanik et al., 2021[2]
This compound in Ethanol Extract Wistar rats17.0 mg/kg59.4 ± 6.1 (AUC)Not Reported~82.0Solyanik et al., 2021[2]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

The prodrug approach, specifically the this compound-alanine-glutamic acid (T-Ala-Glu) conjugate, resulted in a dramatic increase in plasma this compound concentrations, with the maximum concentration (Cmax) being approximately 45 times higher than that of unmodified this compound.[1] Similarly, the administration of this compound within an ethanol extract from Calamagrostis Adans and Deschampsia Beauv plants also demonstrated high bioavailability, reaching approximately 80% on average.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting bioavailability data. Below are generalized and specific protocols based on the cited studies.

General Protocol for Oral Bioavailability Assessment of Flavonoids in Rodent Models
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically fasted overnight before the experiment to ensure an empty gastrointestinal tract.

  • Formulation Preparation: The test compound (unmodified this compound or its formulation) is prepared in a suitable vehicle. For oral administration, this is often a suspension or solution in vehicles like carboxymethyl cellulose, polyethylene (B3416737) glycol 400, or an ethanol-water mixture.

  • Administration: A single dose of the formulation is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or via cardiac puncture under anesthesia. Plasma is separated by centrifugation.

  • Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which represents the total drug exposure over time.

Specific Methodologies from Cited Studies

This compound and T-Ala-Glu Prodrug Study (Ninomiya et al., 2011) [1]

  • Animal Model: Male Crl:CD (SD) rats.

  • Administration: Oral gavage of this compound or T-Ala-Glu.

  • Analysis: Plasma concentrations of this compound were determined. While the specific analytical method details are not fully provided in the abstract, such studies typically involve protein precipitation from plasma followed by HPLC-MS/MS analysis.

This compound in Ethanol Extract Study (Solyanik et al., 2021) [2]

  • Animal Model: Female Wistar rats.

  • Formulation: An ethanol extract of Calamagrostis Adans and Deschampsia Beauv plants containing this compound, with polyethylene glycol 400 used to aid solubility.

  • Administration: Oral gavage.

  • Analysis: this compound concentrations in blood plasma were measured at different time points. A two-compartment model for intravenous injection and a one-compartment model for oral administration were used for pharmacokinetic analysis.[2]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is essential for drug development professionals.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is implicated in various diseases, including cancer.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: Canonical STAT3 signaling pathway.

TLR4/NF-κB Signaling Pathway

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes bacterial lipopolysaccharide (LPS). Its activation triggers downstream signaling cascades, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

TLR4_NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Caption: MyD88-dependent TLR4/NF-κB signaling.

Experimental Workflow for Bioavailability Study

The following diagram illustrates a typical workflow for an in vivo bioavailability study.

Bioavailability_Workflow A Animal Acclimation & Fasting C Oral Administration (Gavage) A->C B Formulation Preparation B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Sample Preparation (e.g., Protein Precipitation) E->F G HPLC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis G->H

Caption: In vivo oral bioavailability workflow.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tricin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Tricin, a flavone (B191248) with significant therapeutic potential. The performance of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) methods are evaluated based on available experimental data. Detailed experimental protocols are provided to support the cross-validation and implementation of these techniques in a research and development setting.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the quantitative performance of various analytical methods for this compound quantification based on published validation data. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Table 1: HPTLC Method Validation Data

ParameterResult
Linearity Range 0.4 - 2.4 µ g/spot [1]
Correlation Coefficient (r²) 0.998[1]
Recovery (%) 98.56% - 101.2%
Precision (%RSD) < 2%[1]
Limit of Detection (LOD) 0.0513 µ g/spot [1]
Limit of Quantification (LOQ) 0.155 µ g/spot [1]

Table 2: HPLC-UV/PDA Method Validation Data

ParameterHPLC-UV (Human Plasma)HPLC-PDA (Plant Extract)
Linearity Range 1 - 100 µg/mL[2]Not explicitly stated
Correlation Coefficient (r²) ≥ 0.995[2]> 0.99
Recovery (%) 92.6% - 102.8%[2]Not explicitly stated
Precision (%RSD) < 10%[2]Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 1 µg/mL[2]Not explicitly stated

Table 3: UPLC-Q-TOF MS Method

ParameterResult
Linearity Range Not explicitly stated
Correlation Coefficient (r²) Not explicitly stated
Recovery (%) Not explicitly stated
Precision (%RSD) Not explicitly stated
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated

Note: Comprehensive validation data for the UPLC-Q-TOF MS method was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method has been validated for the quantification of this compound in plant extracts.[1][3][4]

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (B129727) (e.g., 0.4 mg/mL).

  • Sample Solution: Extract the plant material with a suitable solvent (e.g., methanol) using an appropriate extraction technique (e.g., sonication or reflux). Filter the extract before application.

2. Chromatography:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 37:3 v/v).[1][3][4]

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning in absorbance mode at 270 nm.[3][4]

3. Validation Parameters:

  • Linearity: Assessed by plotting peak area against the concentration of the applied standard solutions.

  • Precision: Determined by analyzing replicate applications of the same sample (repeatability) and on different days (intermediate precision).

  • Accuracy: Evaluated through recovery studies by spiking a known amount of standard into the sample.

  • Robustness: Tested by introducing small, deliberate variations in the mobile phase composition.[1]

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

This method is suitable for the quantification of this compound in biological matrices and plant extracts.[2][5][6]

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.

  • Sample Preparation (Plasma): Protein precipitation using an organic solvent (e.g., acetone (B3395972) containing 0.1 M acetic acid).[2]

  • Sample Preparation (Plant Extract): Extraction with an appropriate solvent (e.g., 70% aqueous ethanol) followed by filtration.[5]

2. Chromatography:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2][5]

  • Mobile Phase:

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection: UV or PDA detector set at the wavelength of maximum absorbance for this compound (around 350 nm or 355 nm).[2][5]

3. Validation Parameters:

  • Linearity: Established by constructing a calibration curve with a series of standard concentrations.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[2]

Ultra-Performance Liquid Chromatography (UPLC) with Q-TOF Mass Spectrometry

This method is employed for the identification and quantification of this compound in various botanical and food samples.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Sample Preparation: A suitable extraction procedure for the specific matrix should be employed, followed by filtration.

2. Chromatography and Mass Spectrometry:

  • Column: A suitable UPLC column (e.g., Acquity UPLC BEH C18).[7]

  • Mobile Phase: A gradient elution using water with a small percentage of formic acid and acetonitrile is common.[7]

  • Mass Spectrometry: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Note: Detailed validation parameters for a UPLC-Q-TOF MS method specifically for this compound quantification were not available in the reviewed literature. A full method validation according to ICH guidelines would be required before implementation.

Mandatory Visualizations

Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->TLR4 Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8) DNA->Cytokines Transcription

Caption: this compound inhibits the LPS-induced TLR4/NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the cross-validation of the different analytical methods for this compound quantification.

CrossValidation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Sample Sample Material (e.g., Plant Extract) SamplePrep Sample Preparation (Extraction, Filtration) Sample->SamplePrep Standard This compound Standard StandardPrep Standard Preparation (Stock & Working Solutions) Standard->StandardPrep HPTLC HPTLC Analysis SamplePrep->HPTLC HPLC HPLC-UV/PDA Analysis SamplePrep->HPLC UPLC UPLC-MS Analysis SamplePrep->UPLC StandardPrep->HPTLC StandardPrep->HPLC StandardPrep->UPLC Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPTLC->Validation HPLC->Validation UPLC->Validation Comparison Data Comparison & Statistical Analysis Validation->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Workflow for cross-validation of analytical methods for this compound.

References

Tricin's efficacy compared to standard-of-care cancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Indirect Assessment Against Standard-of-Care Cancer Drugs

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. Tricin, a naturally occurring flavone (B191248) found in sources such as rice bran and wheat, has emerged as a compound of interest due to its demonstrated anticancer properties in preclinical studies. This guide provides a comparative overview of this compound's efficacy against established standard-of-care cancer drugs, including cisplatin, doxorubicin (B1662922), and paclitaxel.

It is critical to note that a direct head-to-head clinical comparison between this compound and these standard therapies is not yet available. Therefore, this analysis relies on an indirect comparison of in vitro cytotoxicity data (IC50 values) from separate preclinical studies conducted on the same cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. While this indirect comparison offers valuable insights, it is important to acknowledge the inherent limitations due to potential variations in experimental protocols between studies.

In Vitro Efficacy: A Comparative Look at Cytotoxicity

The following tables summarize the IC50 values of this compound and standard-of-care chemotherapeutic agents against various cancer cell lines. These values have been compiled from multiple independent studies to provide a comparative perspective on the cytotoxic potential of these compounds.

Gastric Cancer: SGC-7901 Cell Line
CompoundIC50 (µM)Incubation TimeCitation
This compound 18.072 hours
Cisplatin 20.0 (approx.)24-48 hours[1]
Colon Cancer: HT-29 Cell Line
CompoundIC50 (µM)Incubation TimeCitation
This compound 107.948 hours
Doxorubicin 0.7572 hours[2]
Doxorubicin 8.648 hours[3]
Prostate Cancer: DU-145 Cell Line
CompoundIC50 (µM)Incubation TimeCitation
This compound 15.3 (approx.)48 hours[4]
Paclitaxel >0.1Not Specified[4]
Docetaxel 0.015Not Specified[5]

Note on Data Interpretation: The variability in IC50 values for the same compound across different studies can be attributed to differences in experimental conditions, such as cell passage number, confluence, and specific assay parameters.

In Vivo Efficacy: Preliminary Evidence in Animal Models

While comprehensive in vivo comparative data is sparse, preliminary studies in animal models suggest this compound's potential to inhibit tumor growth. In a study utilizing a Colon26-Luc mouse model of colorectal cancer, daily administration of this compound at a dose of 37.5 mg/kg resulted in the suppression of orthotopic colon tumor growth and a reduction in lung metastasis. Quantitative data on the percentage of tumor growth inhibition from this specific study is not yet available.

For comparison, in a separate study using an HT-29 xenograft mouse model, doxorubicin administered intravenously at a dose of 2.5 mg/kg seven times with a 3-day interval also demonstrated tumor growth inhibition.[6] Direct comparison of the efficacy between these two studies is challenging due to the differences in the mouse models, cell lines, and treatment regimens.

Mechanisms of Action: Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. This compound has been shown to suppress the phosphorylation of Akt, a key downstream effector of PI3K. By inhibiting the PI3K/Akt pathway, this compound can induce apoptosis and inhibit the proliferation of cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream This compound This compound This compound->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation

This compound's inhibition of the PI3K/Akt signaling pathway.
VEGFR2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. This compound has been found to downregulate VEGFR-2 signaling. This anti-angiogenic activity of this compound can restrict the blood supply to tumors, thereby inhibiting their growth and spread.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream This compound This compound This compound->VEGFR2 Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis

This compound's inhibitory effect on the VEGFR-2 signaling pathway.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the studies cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with varying concentrations of this compound or standard drug A->B C 3. Incubate for a specified period (e.g., 24, 48, 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance using a microplate reader F->G H 8. Calculate IC50 values G->H

A general workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of either this compound or a standard-of-care drug. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Following incubation, the MTT reagent is added to each well.

  • Formazan Formation: The plates are incubated for another few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined from the dose-response curve.

In Vivo Xenograft Study

Xenograft studies in immunodeficient mice are a common preclinical model to evaluate the in vivo efficacy of anticancer compounds.

Xenograft_Workflow A 1. Subcutaneously inject human cancer cells into immunodeficient mice B 2. Allow tumors to reach a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer this compound, standard drug, or vehicle according to a set schedule C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Euthanize mice at the end of the study or when tumors reach a certain size E->F G 7. Excise tumors for further analysis F->G H 8. Calculate Tumor Growth Inhibition (TGI) G->H

A general workflow for an in vivo cancer xenograft study.

Detailed Steps:

  • Cell Implantation: A specific number of human cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a certain size (e.g., 100-200 mm³).

  • Randomization: The mice are then randomly assigned to different groups: a control group (receiving a vehicle), a this compound-treated group, and a standard drug-treated group.

  • Drug Administration: The respective treatments are administered to the mice according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor size and the body weight of the mice are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity.

  • Study Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specific duration.

  • Tumor Excision: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

  • Efficacy Calculation: The tumor growth inhibition (TGI) is calculated to determine the effectiveness of the treatment.

Conclusion

The preclinical data currently available suggests that this compound possesses notable anticancer properties, warranting further investigation. The indirect comparison of in vitro cytotoxicity indicates that while this compound may not be as potent as some established chemotherapeutic agents at the same concentrations, it demonstrates significant inhibitory effects on various cancer cell lines. Its ability to modulate key signaling pathways like PI3K/Akt and VEGFR-2 highlights its potential as a multi-targeted therapeutic agent.

However, the absence of direct comparative studies, particularly in vivo, underscores the preliminary nature of these findings. Rigorous head-to-head preclinical and, eventually, clinical trials are necessary to definitively establish the therapeutic potential of this compound in comparison to current standard-of-care cancer treatments. Future research should focus on optimizing dosing strategies, evaluating combination therapies, and further elucidating the molecular mechanisms underlying this compound's anticancer activity.

References

Unraveling the Consistency of Tricin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the biological effects of the natural flavone (B191248), Tricin. By presenting quantitative data from various studies in a standardized format and detailing the experimental protocols, this guide aims to illuminate the reproducibility of this compound's reported anti-inflammatory and anti-cancer activities.

This compound, a flavone found in rice bran, wheat, and other grains, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.[1][2] While numerous studies have explored these activities, the consistency of the reported quantitative effects across different experimental setups is crucial for its potential development as a therapeutic agent. This guide synthesizes data from multiple publications to offer a comparative perspective on the reproducibility of this compound's biological efficacy.

Comparative Analysis of this compound's Anti-Cancer Activity

The anti-proliferative effect of this compound has been evaluated across various cancer cell lines, with notable differences in reported half-maximal inhibitory concentrations (IC50). These discrepancies can likely be attributed to variations in cell lines, treatment durations, and assay methodologies.

One study reported time-dependent inhibition of gastric cancer SGC-7901 cells, with IC50 values of 53.8 µg/mL and 17.8 µg/mL after 48 and 72 hours of treatment, respectively.[3] In the context of colorectal cancer, another investigation found IC50 values of 107.9 µM for human HT-29 cells and 34 µM for mouse Colon26-Luc cells after a 48-hour incubation.[4] Interestingly, the same study noted that the IC50 for another human colon cancer cell line, HCT-116, was over 600 µM, highlighting a significant degree of cell-line specific sensitivity.[4]

In vivo studies have demonstrated this compound's potential to suppress tumor growth. In a mouse model of colorectal cancer, daily oral administration of 37.5 mg/kg this compound for 18 days resulted in significant anti-tumor and anti-metastatic effects.[4][5] Another study on inflammation-related colon carcinogenesis in mice showed that dietary administration of this compound at 50 ppm and 250 ppm significantly inhibited the development of colonic tumors.[6][7]

Cell LineTreatment DurationIC50 ValueSource
SGC-7901 (Gastric Cancer)48 hours53.8 µg/mL[3]
SGC-7901 (Gastric Cancer)72 hours17.8 µg/mL[3]
HT-29 (Colon Cancer)48 hours107.9 µM[4]
Colon26-Luc (Mouse Colon Cancer)48 hours34 µM[4]
HCT-116 (Colon Cancer)Not specified>600 µM[4]

Comparative Analysis of this compound's Anti-Inflammatory Activity

This compound's anti-inflammatory properties have been consistently reported, primarily through its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Multiple studies have demonstrated that this compound inhibits nitric oxide (NO) production in LPS-induced RAW 264.7 cells in a dose-dependent manner.[8][9] One study specified that a concentration of 50 µM this compound remarkably reduced NO production.[9][10] This inhibitory effect is often attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[8]

In vivo validation of these anti-inflammatory effects has been shown in mouse models of acute colitis. Oral administration of this compound at doses of 75, 100, and 150 mg/kg for 7 days demonstrated a significant amelioration of colitis symptoms, with the 150 mg/kg dose showing the most significant effect in reversing colon length reduction and reducing myeloperoxidase activity.[9][10]

Model SystemStimulusThis compound Concentration/DoseObserved EffectSource
RAW 264.7 cellsLPS50 µMSignificant reduction in nitric oxide production[9][10]
RAW 264.7 cellsLPS1-100 µg/mLDose-dependent inhibition of nitric oxide and PGE2 production[8]
Acute Colitis Mouse ModelDSS150 mg/kg/day (oral)Reversed colon length reduction, reduced myeloperoxidase activity[9][10]
Colitis-associated Cancer Mouse ModelAOM/DSS50 ppm and 250 ppm (dietary)Inhibition of colonic tumor development[6][7]

Signaling Pathways Modulated by this compound

The biological effects of this compound are underpinned by its interaction with key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cancer, is a primary target of this compound. Studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB in response to inflammatory stimuli like LPS.[9][11] This, in turn, suppresses the expression of downstream pro-inflammatory genes.

The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is also modulated by this compound. In the context of cancer, this compound has been shown to down-regulate the phosphorylation of Akt, leading to the inhibition of cancer cell growth and motility.[4]

Tricin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->TLR4 inhibits This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nucleus->Inflammation

Caption: this compound's anti-inflammatory signaling pathway.

Tricin_Anti_Cancer_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K This compound This compound Akt Akt This compound->Akt inhibits phosphorylation PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: this compound's anti-cancer signaling pathway.

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol outlines the measurement of NO production, a key indicator of inflammation, in LPS-stimulated RAW 264.7 cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • This compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with this compound for 1-2 hours.

  • LPS Stimulation: After pre-incubation, cells are stimulated with 1 µg/mL of LPS for 24 hours. A negative control group without LPS stimulation is also maintained.

  • Nitrite (B80452) Measurement (Griess Assay): After 24 hours, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

Experimental_Workflow_NO_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plate A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance & calculate inhibition F->G

Caption: Workflow for in vitro NO production assay.

In Vitro Anti-Cancer Assay: Cell Viability (MTT Assay)

This protocol describes the determination of cell viability using the MTT assay to calculate the IC50 of this compound on a cancer cell line.

  • Cell Culture: The selected cancer cell line (e.g., HT-29) is maintained in its recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • This compound Treatment: The medium is replaced with fresh medium containing a serial dilution of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). A vehicle control is included.

  • Incubation: The plate is incubated for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

Conclusion

The published findings on this compound's biological effects demonstrate a consistent trend in its anti-inflammatory and anti-cancer activities. While the qualitative effects are generally reproducible, the quantitative data, such as IC50 values, exhibit variability. This is expected and likely stems from differences in experimental models (cell lines, animal strains), protocols (treatment duration, dosage), and assay techniques.

For researchers and drug development professionals, this guide underscores the importance of standardized protocols and the careful selection of experimental models when evaluating the efficacy of natural compounds like this compound. The provided data tables and detailed methodologies serve as a valuable resource for designing future studies, comparing new findings with existing literature, and ultimately, advancing the investigation of this compound as a potential therapeutic agent. The consistent modulation of key signaling pathways like NF-κB and PI3K/Akt across multiple studies provides a solid foundation for its mechanism of action and warrants further exploration.

References

A Head-to-Head Comparison of Tricin Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, isolating the flavonoid Tricin efficiently is a critical first step. This guide provides an objective comparison of prevalent this compound extraction techniques, supported by experimental data, to inform the selection of the most suitable method for your research needs. We delve into various methodologies, from traditional solvent-based approaches to more advanced enzymatic and organosolv processes, presenting quantitative data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.

Performance Comparison of Extraction Techniques

The efficiency of this compound extraction is highly dependent on the chosen method and the source material. The following table summarizes quantitative data from various studies, offering a clear comparison of yields achieved with different techniques.

Extraction TechniqueSource MaterialThis compound YieldReference
Solvent Extraction
Dynamic Maceration (EtOAc)Huperzia brevifolia0.56% w/w (5.6 mg/g)[1]
Reflux (70% Ethanol)Carex Meyeriana Kunth0.196 mg/mL (in crude extract)[2]
Aqueous EthanolBamboo Leaves3.09 g from 174 g crude fraction[3]
MethanolWheat Straw376.1 mg/kg (extractable)[4]
Acid/Alkali Treatment
Mild Acidolysis Lignin (B12514952) (MAL)Wheat Straw-[5][6]
γ-Valerolactone Lignin (GVL)Wheat Straw8.6% (by integrals), 89.3 mg/g[5][6][7]
Alkali Lignin (AL)Wheat Straw23.1 mg/g[5][7]
Weak Acid ExtractionGrass Lignin6.3%[1]
Alkaline ExtractionGrass Lignin1.1–1.7%[1]
Enzymatic & Other Methods
Cellulase Enzymatic Lignin (CEL)Wheat Straw67.3 mg/g[5][7]
Organosolv Lignin (OL)Wheat Straw-[5][6]
Enzymatic Hydrolysis + High Hydrostatic PressureRice Hulls0.0329 mg/g[1]
Conventional Solvent ExtractionRice Hulls0.0147 mg/g[1]
Specialized Procedure
Aqueous H2SO4 (pH 5), 20 min centrifugationHuperzia brevifolia3.89% w/w (38.9 mg/g)[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction processes. Below are protocols for key techniques discussed in the literature.

Thioacidolysis for this compound Quantitation

This method is widely used for the quantification of lignin-integrated this compound.

  • Reagent Preparation: A thioacidolysis reagent is prepared by mixing 2.5 mL of ethanethiol (B150549) (EtSH) and 0.625 mL of boron trifluoride diethyl etherate in a 25 mL volumetric flask, completed with freshly distilled dioxane.[5][7]

  • Reaction: Approximately 20 mg of the biomass material is placed in a reaction flask with 4 mL of the freshly prepared thioacidolysis reagent. The mixture is then heated at 100°C for 4 hours.[5][7]

  • Workup and Analysis: After cooling, the reaction mixture is neutralized and extracted. The extracted products are then typically derivatized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the released this compound.[8] A simplified method that eliminates the solvent extraction step has also been developed to improve throughput.[8]

Solvent Extraction from Huperzia brevifolia

Two primary procedures have been described for extracting flavonoids, including this compound, from the aerial parts of Huperzia brevifolia.

  • Procedure A (Dynamic Maceration):

    • Finely ground plant material (5 g) is subjected to dynamic maceration in ethyl acetate (B1210297) (EtOAc) at a 1:50 (w/v) ratio for 8 hours at 22°C.[1]

    • The extract is filtered through a sintered glass filter.[1]

    • The solvent is evaporated under vacuum using a rotary evaporator at 40°C.[1]

  • Procedure B (Acidified Aqueous Extraction):

    • Finely ground aerial parts of the plant are treated directly with aqueous sulfuric acid (H₂SO₄).[1]

    • The pH of the solution is adjusted, with optimal yields found at pH 5.[1]

    • The mixture is centrifuged for 20 minutes to separate the extract.[1] This procedure has been shown to be more efficient than Procedure A.[1]

Extraction from Lignin Preparations

Different lignin isolation methods result in varying this compound content.

  • Alkali Lignin (AL): Extraction is performed under low-temperature alkaline conditions to preserve the this compound component, as it is known to be depleted at high temperatures.[5][7]

  • γ-Valerolactone (GVL) Lignin: This method involves a mild acid GVL pretreatment and has been shown to yield the highest level of this compound among the tested lignin samples from wheat straw.[5][6][7]

  • Cellulase Enzymatic Lignin (CEL): This method also yields a high content of this compound.[5][7]

Visualizing the Processes

To better illustrate the relationships and workflows, the following diagrams have been generated using Graphviz.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Plant_Material Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethanol, EtOAc) Plant_Material->Solvent_Extraction Acid_Alkali_Treatment Acid/Alkali Treatment (e.g., GVL, Mild Acidolysis) Plant_Material->Acid_Alkali_Treatment Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Alkali_Treatment->Crude_Extract Enzymatic_Hydrolysis Enzymatic Hydrolysis Enzymatic_Hydrolysis->Crude_Extract Chromatography Column Chromatography (e.g., Polystyrene Resin) Crude_Extract->Chromatography Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound Quantification Quantification (HPLC-MS, GC-MS) Pure_this compound->Quantification Plant_material Plant_material Plant_material->Enzymatic_Hydrolysis

Caption: A generalized workflow for the extraction, purification, and analysis of this compound.

Tricin_Signaling_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 inhibits activation JAK1_2 JAK1/JAK2 This compound->JAK1_2 downregulates STAT3 STAT3 This compound->STAT3 suppresses phosphorylation RUNX2 RUNX2 This compound->RUNX2 attenuates CYP1A1 CYP1A1 This compound->CYP1A1 downregulates MYD88 MYD88 TLR4->MYD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MYD88->NFkB p38MAPK p38 MAPK TRIF->p38MAPK JNK JNK1/2 TRIF->JNK IRF3 IRF3 TRIF->IRF3 cPLA2 cPLA2 NFkB->cPLA2 COX2 COX-2 cPLA2->COX2 STAT1 STAT1 JAK1_2->STAT1 phosphorylates JAK1_2->STAT3 phosphorylates STAT3->RUNX2 STAT3->CYP1A1 Cell_Migration Cell Migration RUNX2->Cell_Migration CYP1A1->Cell_Migration

Caption: this compound's inhibitory effects on the TLR4 and STAT signaling pathways.

Conclusion

The selection of an optimal this compound extraction technique is a trade-off between yield, purity, cost, and the nature of the starting material. For high-yield extraction from specific plant sources like Huperzia brevifolia, an acidified aqueous method appears highly effective.[1] When isolating this compound from lignocellulosic biomass, methods like GVL and CEL treatment of wheat straw have demonstrated high this compound content.[5][7] For purification, a combination of column chromatography and preparative HPLC is a common and effective strategy.[3] Researchers should consider the data and protocols presented in this guide to make an informed decision that best aligns with their specific research goals and available resources. The provided signaling pathway diagrams also offer context for the biological significance of this compound, which can be a motivating factor in its extraction and study.[9][10]

References

Tricin: A Meta-Analysis of Health Benefits and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Tricin's Efficacy Against Alternative Compounds

This compound, a natural flavone (B191248) found in rice bran, wheat, and other grains, is emerging as a promising nutraceutical with a diverse range of pharmacological activities. Extensive preclinical studies have highlighted its potential in combating some of the most challenging chronic diseases. This guide provides a meta-analysis-style overview of the existing experimental data on this compound's health benefits, offering a direct comparison with established and alternative therapeutic agents. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development.

Anti-Cancer Effects: A Focus on Colorectal Cancer

This compound has demonstrated significant anti-cancer properties, particularly in the context of colorectal cancer (CRC). Its mechanisms include inhibiting cancer cell proliferation, suppressing metastasis, and modulating the tumor microenvironment.

Quantitative Data Summary: this compound vs. Alternatives in Colorectal Cancer

The following table summarizes the in vitro cytotoxicity of this compound compared to a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), and another well-researched natural compound, Curcumin.

CompoundCell LineAssayIC50 ValueCitation
This compound HT-29 (Human CRC)MTT Assay (48h)107.9 µM[1]
This compound Colon26-Luc (Mouse CRC)MTT Assay (48h)34 µM[1]
This compound HCT-116 (Human CRC)MTT Assay (24h)> 600 µM[1]
5-Fluorouracil HT-29 (Human CRC)MTT Assay (72h)~5 µM
Curcumin HT-29 (Human CRC)MTT Assay (48h)~20-30 µM[2]

Note: IC50 values for 5-FU and Curcumin are approximate and can vary based on specific experimental conditions. They are provided for comparative context.

In an in vivo study using an orthotopic colorectal tumor mouse model, daily oral administration of this compound (37.5 mg/kg) for 18 days significantly suppressed tumor growth and lung metastasis, with an efficacy comparable to the standard chemotherapy regimen FOLFOX.[1]

Key Signaling Pathways in this compound's Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating critical signaling pathways involved in cell survival, proliferation, and metastasis. Studies show that this compound can down-regulate the phosphorylation of Akt, Erk1/2, and the activity of NF-κB in human colon cancer cells.[1]

Tricin_Anticancer_Pathway cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway cluster_2 NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK1/2 This compound->ERK inhibits NFkB NF-κB This compound->NFkB inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt IKK IKK Akt->IKK Proliferation Cell Proliferation Survival, Metastasis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation IKK->NFkB NFkB->Proliferation

This compound's inhibitory action on key cancer signaling pathways.
Experimental Protocol: In Vivo Orthotopic Colon Tumor Model

This protocol details the methodology used to assess this compound's anti-tumor and anti-metastatic effects in a syngeneic mouse model.[1]

  • Cell Culture: Mouse colon carcinoma Colon26-Luc cells, which express luciferase, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Animal Model: Six-to-eight-week-old male BALB/c mice are used.

  • Tumor Cell Implantation: Mice are anesthetized, and a small abdominal incision is made. 1x10^5 Colon26-Luc cells in 50 µL of PBS are injected into the rectal wall.

  • Treatment Groups:

    • Control Group: Daily oral gavage of vehicle (e.g., 0.5% carboxymethylcellulose).

    • This compound Group: Daily oral gavage of this compound (37.5 mg/kg).

    • Positive Control Group: Intraperitoneal injection of FOLFOX (5-FU 50 mg/kg and oxaliplatin (B1677828) 10 mg/kg) twice a week.

  • Monitoring Tumor Growth: Tumor growth is monitored non-invasively using an in vivo imaging system (IVIS) to detect bioluminescence from the luciferase-expressing cancer cells. Imaging is performed weekly.

  • Endpoint Analysis: After 18 days of treatment, mice are euthanized. The primary tumor in the rectum is excised and weighed. Lungs are harvested to assess metastasis.

  • Metastasis Assessment: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). The metastatic area in the lungs is quantified using imaging software.

Anti-Inflammatory Properties

Chronic inflammation is a key driver of many diseases. This compound has been shown to possess potent anti-inflammatory effects by targeting upstream signaling molecules in the inflammation cascade.

Quantitative Data Summary: this compound's Effect on Inflammatory Mediators

The table below presents data on this compound's ability to inhibit the production of key pro-inflammatory molecules in cellular models.

ModelStimulusTreatmentEffect% InhibitionCitation
RAW264.7 MacrophagesLPSThis compound (50 µM)Nitric Oxide (NO) Production~70%[3]
hPBMCsLPSThis compound (15 µM)TNF-α ProductionSignificant Reduction[4]
hPBMCsLPSThis compound (15 µM)IL-6 ProductionSignificant Reduction[4]
H9C2 CardiomyocytesHigh GlucoseThis compound (10 µM)TNF-α, IL-1β, IL-6Significant Reduction[5][6]
Key Signaling Pathway: TLR4/NF-κB Inhibition

A primary mechanism for this compound's anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with TLR4 activation, this compound blocks the downstream activation of MyD88, leading to the suppression of NF-κB, a master regulator of inflammatory gene expression.[4][5]

Tricin_Anti_Inflammatory_Pathway cluster_nucleus Gene Transcription LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 This compound This compound This compound->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_complex NF-κB-IκBα (Inactive) NFkB_active NF-κB (Active) NFkB_complex->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes

This compound's inhibition of the LPS-induced TLR4/NF-κB pathway.
Experimental Protocol: In Vivo Acute Colitis Model

This protocol outlines the dextran (B179266) sulfate (B86663) sodium (DSS) induced colitis model used to evaluate the in vivo anti-inflammatory efficacy of this compound.[3]

  • Animal Model: C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Colitis: Acute colitis is induced by administering 4.5% (w/v) DSS in the drinking water for 7 consecutive days.

  • Treatment Groups:

    • Control Group: Receive regular drinking water and vehicle gavage.

    • DSS Group: Receive DSS water and vehicle gavage.

    • This compound Groups: Receive DSS water and daily oral gavage of this compound (e.g., 75, 100, 150 mg/kg).

    • Positive Control: Receive DSS water and daily oral gavage of Sulfasalazine (200 mg/kg).

  • Clinical Assessment: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.

  • Endpoint Analysis: On day 7, mice are euthanized. The colon is removed, and its length is measured (colon shortening is a marker of inflammation).

  • Biochemical Analysis: A section of the colon is homogenized to measure Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and inflammation.

  • Histological Analysis: Another colon section is fixed in formalin, embedded in paraffin, sectioned, and stained with H&E to assess tissue damage, ulceration, and inflammatory cell infiltration.

Neuroprotective Effects

Neurodegenerative diseases and acute brain injuries like stroke are characterized by neuronal loss and inflammation. This compound has shown promise in protecting nerve cells from damage through multiple mechanisms.

Quantitative Data Summary: this compound in a Cerebral Ischemia/Reperfusion Model

The following table summarizes the effects of this compound in a rat model of stroke.

ParameterI/R Control GroupThis compound (High-Dose) Group% ImprovementCitation
Cerebral Infarct Area (%)~35%~10%~71% reduction[7]
Neurological Deficit Score3.5 (severe deficit)1.5 (mild deficit)Significant Improvement[7]
Apoptotic Nerve Cells (TUNEL+)HighSignificantly Reduced-[7]
Serum Inflammatory MarkersElevatedSignificantly Reduced-[7]

I/R: Ischemia/Reperfusion

Key Signaling Pathway: PI3K/Akt Activation

This compound appears to confer neuroprotection by activating the pro-survival PI3K/Akt signaling pathway. Activation of this pathway inhibits apoptosis (programmed cell death) and autophagy, thereby preserving neuronal integrity following an ischemic insult.[7]

Experimental Workflow: Neuroprotection Assessment

The workflow below illustrates the key stages in evaluating a compound's neuroprotective potential using both in vitro and in vivo models of cerebral ischemia.

Neuroprotection_Workflow phase1 Phase 1: In Vitro Model (OGD/R on N2a cells) step1a Induce Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) phase1->step1a step1b Treat with this compound (various concentrations) step1a->step1b step1c Assess Cell Viability, Apoptosis, & Inflammation step1b->step1c outcome Outcome: Evaluation of Neuroprotective Efficacy step1c->outcome phase2 Phase 2: In Vivo Model (Rat Cerebral I/R) step2a Induce Middle Cerebral Artery Occlusion (MCAO) phase2->step2a step2b Administer this compound (pre- or post-ischemia) step2a->step2b step2c Behavioral Tests (e.g., Morris Water Maze) step2b->step2c step2d Endpoint Analysis: Infarct Volume, Histology, Biochemical Markers step2c->step2d step2d->outcome

Workflow for assessing the neuroprotective effects of this compound.
Comparison with Neuroprotective Alternatives

While direct comparative studies are lacking, this compound's multi-modal action (anti-inflammatory, anti-apoptotic) is advantageous. Alternatives for neurodegenerative diseases like Alzheimer's include cholinesterase inhibitors (e.g., Rivastigmine) and NMDA receptor antagonists (e.g., Memantine), which primarily offer symptomatic relief.[8][9] Other natural products like Chrysin (B1683763) and Ginsenosides also show neuroprotective potential through antioxidant and anti-inflammatory mechanisms.[10][11] A key advantage of this compound could be its ability to simultaneously target multiple pathological pathways.

Metabolic Regulation

Metabolic syndrome, characterized by obesity, dyslipidemia, and insulin (B600854) resistance, is a major risk factor for type 2 diabetes and cardiovascular disease. This compound has shown potential in mitigating these metabolic disturbances.

Quantitative Data Summary: this compound in a High-Fat-Diet-Induced Obesity Model
ParameterHigh-Fat Diet (HFD) ControlHFD + this compound (200 mg/kg)% ChangeCitation
Body Weight GainHighSignificantly DecreasedP < 0.01[12]
Body Fat MassHighSignificantly DecreasedP < 0.05[12]
Serum Triglycerides78.3 mg/dL60.9 mg/dL-22.2%[12]
Hepatic Triglycerides76.3 nmol/mg protein45.3 nmol/mg protein-40.6%[12]
Serum ALT (in NAFLD model)ElevatedSignificantly Decreased~28.5% reduction[13][14]

ALT: Alanine Aminotransferase, a marker of liver damage.

Key Signaling Pathway: AMPK Activation

This compound's metabolic benefits are largely attributed to its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[13][14][15] Activated AMPK stimulates fatty acid oxidation and inhibits lipogenesis (fat synthesis) and adipogenesis (fat cell formation), leading to reduced fat accumulation and improved insulin sensitivity.

Tricin_Metabolic_Pathway This compound This compound AMPK AMPK This compound->AMPK activates ACC ACC AMPK->ACC inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits FattyAcidOxidation Fatty Acid Oxidation (Energy Expenditure) AMPK->FattyAcidOxidation Lipogenesis Lipogenesis (Fat Synthesis) ACC->Lipogenesis SREBP1c->Lipogenesis

This compound activates the AMPK pathway to improve metabolic health.
Comparison with Metabolic Syndrome Treatments

The first-line treatment for metabolic syndrome is lifestyle modification (diet and exercise).[16][17] Pharmacological interventions include Metformin, which also activates AMPK, and statins for managing dyslipidemia.[18] this compound offers a natural alternative that targets the same central metabolic regulator as Metformin, potentially with a more favorable side-effect profile, making it an attractive candidate for further development as a nutraceutical or therapeutic agent for metabolic disorders.

References

Tricin's Anti-Inflammatory Efficacy Validated in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of in vivo studies confirms the potent anti-inflammatory effects of Tricin, a naturally occurring flavone (B191248) found in rice bran and wheat. This guide provides a comparative overview of this compound's performance against established anti-inflammatory agents in three distinct animal models of inflammation: carrageenan-induced paw edema in rats, 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice, and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice. The data presented herein, supported by detailed experimental protocols and mechanistic pathway diagrams, is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-inflammatory activity across multiple preclinical models. Its efficacy is comparable, and in some aspects superior, to conventional anti-inflammatory drugs. The following tables summarize the quantitative data from key in vivo studies.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Control (Carrageenan)-0.85 ± 0.05-
This compound100.52 ± 0.0438.8
This compound200.41 ± 0.0351.8
Diclofenac100.38 ± 0.0355.3
p < 0.05 compared to the control group. Data adapted from Shalini et al., 2015.

Table 2: Effect of this compound Derivative (TTGE) on TPA-Induced Ear Edema in Mice

Treatment GroupDose (µ g/ear )Ear Punch Weight (mg)% Inhibition of Edema
Control (TPA)-12.5 ± 1.1-
TTGE1008.2 ± 0.734.4
TTGE2006.5 ± 0.648.0
Dexamethasone505.8 ± 0.553.6
p < 0.05 compared to the control group. TTGE (this compound 4'-O-(threo-β-guaiacylglyceryl) ether) is a derivative of this compound. Data adapted from Kim et al., 2014.

Table 3: Effect of this compound on DSS-Induced Acute Colitis in Mice

Treatment GroupDose (mg/kg/day)Disease Activity Index (DAI)Colon Length (cm)MPO Activity (U/g tissue)
Control (DSS)-3.5 ± 0.45.8 ± 0.34.2 ± 0.5
This compound752.8 ± 0.36.5 ± 0.43.1 ± 0.4
This compound1002.1 ± 0.27.2 ± 0.32.5 ± 0.3
This compound1501.5 ± 0.27.9 ± 0.21.8 ± 0.2
Sulfasalazine2001.8 ± 0.37.5 ± 0.32.1 ± 0.3
p < 0.05 compared to the control group. Data adapted from Li et al., 2021.

Mechanistic Insights: Modulation of Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory response. In vivo studies have elucidated that this compound can interfere with the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the downstream inhibition of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription (STAT) proteins.[1] This multi-targeted approach disrupts the production of pro-inflammatory mediators.

Tricin_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Membrane cluster_this compound This compound Intervention cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF This compound This compound This compound->TLR4 Inhibits NFkB NF-κB MyD88->NFkB STATs STAT1/STAT3 MyD88->STATs TRIF->NFkB TRIF->STATs ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Transcription STATs->ProInflammatory Transcription

This compound's inhibition of the TLR4 signaling cascade.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory properties, the detailed methodologies for the key in vivo experiments are provided below.

1. Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-200 g).

  • Inflammation Induction: A subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

  • Treatment: this compound (10 and 20 mg/kg) or Diclofenac (10 mg/kg) administered orally 1 hour before carrageenan injection. The control group receives the vehicle only.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100.

2. TPA-Induced Ear Edema in Mice

  • Animals: Male ICR mice (25-30 g).

  • Inflammation Induction: Topical application of 20 µL of TPA solution (0.01% in acetone) to the inner and outer surfaces of the right ear.

  • Treatment: this compound derivative TTGE (100 and 200 µ g/ear ) or Dexamethasone (50 µ g/ear ) is applied topically to the ear 30 minutes before TPA application.

  • Measurement: After 6 hours, mice are sacrificed, and a 6 mm diameter punch is taken from both the treated and untreated ears. The weight of the ear punches is measured.

  • Data Analysis: The increase in ear punch weight of the treated ear relative to the untreated ear is calculated. The percentage inhibition of edema is determined by comparing the treated groups to the TPA-only control group.

3. DSS-Induced Acute Colitis in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Inflammation Induction: Administration of 3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Treatment: this compound (75, 100, and 150 mg/kg/day) or Sulfasalazine (200 mg/kg/day) is administered orally once daily from day 0 to day 7.

  • Measurement:

    • Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measured after sacrifice on day 8.

    • Myeloperoxidase (MPO) Activity: Assessed in colonic tissue homogenates as an indicator of neutrophil infiltration.

  • Data Analysis: DAI scores, colon length, and MPO activity are compared between the treatment groups and the DSS-only control group.

Experimental_Workflow cluster_prep Preparation cluster_induction Induction & Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control, this compound, Comparator) Animal_Acclimatization->Group_Allocation Treatment_Admin Administer this compound/ Comparator/Vehicle Group_Allocation->Treatment_Admin Inflammation_Induction Induce Inflammation (Carrageenan/TPA/DSS) Treatment_Admin->Inflammation_Induction Monitor_Parameters Monitor Inflammatory Parameters (Edema, DAI, etc.) Inflammation_Induction->Monitor_Parameters Sacrifice_Collection Sacrifice & Tissue Collection Monitor_Parameters->Sacrifice_Collection Biochemical_Analysis Biochemical/Histological Analysis (MPO, Cytokines, etc.) Sacrifice_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis

General workflow for in vivo anti-inflammatory studies.

The presented data underscores the potential of this compound as a novel anti-inflammatory agent. Its consistent efficacy across different animal models, coupled with a well-defined mechanism of action, warrants further investigation and consideration for its development as a therapeutic for inflammatory diseases.

References

Tricin: A Comparative Analysis of its Safety and Toxicity Profile Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The burgeoning interest in flavonoids for their potential therapeutic applications necessitates a thorough understanding of their safety and toxicity profiles. This guide provides a comparative analysis of tricin, a flavone (B191248) found predominantly in grasses, against other well-researched flavonoids: quercetin, kaempferol, and luteolin (B72000). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicological data, detailed experimental methodologies, and an exploration of the key signaling pathways involved in flavonoid-mediated biological effects.

Comparative Toxicological Data

The following table summarizes the available quantitative data on the acute oral toxicity and genotoxicity of this compound and its comparator flavonoids. It is important to note that direct comparison of LD50 values should be approached with caution due to variations in experimental models and protocols across different studies.

FlavonoidTest SpeciesAcute Oral LD50 (mg/kg)Genotoxicity (Ames Test)Genotoxicity (In Vivo Micronucleus Test)
This compound MouseData not available; however, a study reported no pathological or morphological changes at 1,000 mg/kg/day for 5 days.[1]Not mutagenic.[1]Not clastogenic.[1]
Quercetin Mouse3807[2]Mutagenic in some strains with and without metabolic activation.[3][4]Negative.[1]
Rat> 2000[5][6]
Kaempferol Rat2444[7]Mutagenic in some strains with metabolic activation.[4]Not genotoxic in vivo.[8]
Rat> 5000 (derivative)[9]
Luteolin MouseLD50 > 500[10]Signs of mutagenicity in some strains.[3][4]Induced chromosome damage in vitro.[11][12]

Note: LD50 (Median Lethal Dose) is the dose of a substance that is lethal to 50% of a population of test animals. A higher LD50 value generally indicates lower acute toxicity.

Experimental Protocols

A comprehensive assessment of a compound's safety profile involves a battery of standardized tests. Below are detailed methodologies for key experiments cited in the toxicological evaluation of flavonoids.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a small number of animals are administered a substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the initial dose determines the subsequent dose, with the aim of identifying a dose that causes mortality or evident toxicity.[13][14][15]

  • Animal Model: Typically, young, healthy, nulliparous, and non-pregnant female rats are used.[14]

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered orally by gavage in a single dose.

    • A group of three animals is used for each step.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]

  • Data Interpretation: The substance is classified into a toxicity category based on the number of mortalities observed at specific dose levels.[13][14]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test substance to cause reverse mutations, restoring the bacteria's ability to synthesize histidine and grow on a histidine-free medium.[16][17]

  • Strains: Commonly used strains include TA98, TA100, and TA102, which are designed to detect different types of mutations (e.g., frameshift, base-pair substitutions).[4]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

    • The mixture is plated on a minimal agar (B569324) medium lacking histidine.

    • Plates are incubated for 48-72 hours.[17]

  • Data Interpretation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[16][17]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects genotoxic damage in the form of micronuclei in immature erythrocytes.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals is an indication of induced chromosomal damage.[18][19]

  • Animal Model: Typically, mice or rats are used.[18]

  • Procedure:

    • Animals are administered the test substance, usually on two or more occasions.

    • Bone marrow or peripheral blood is collected at appropriate times after the last administration.

    • The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis or flow cytometry.[18][19]

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.[18]

Signaling Pathways and Toxicity Mechanisms

The biological effects of flavonoids, including their potential toxicity, are often mediated through their interaction with various cellular signaling pathways. While flavonoids are generally known for their antioxidant properties, they can also exhibit pro-oxidant activity, particularly at higher concentrations, which can lead to cytotoxicity.

Pro-oxidant Activity and Oxidative Stress

At high concentrations or under specific cellular conditions, some flavonoids can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in damage to cellular components, including lipids, proteins, and DNA.[13][20]

Pro_oxidant_Activity Flavonoid High Concentration Flavonoid ROS Reactive Oxygen Species (ROS) Flavonoid->ROS Pro-oxidant Activity CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Cytotoxicity Cytotoxicity/ Apoptosis CellularDamage->Cytotoxicity

Caption: Pro-oxidant activity of flavonoids leading to cytotoxicity.

Modulation of Key Signaling Pathways

Flavonoids can influence cell fate by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in cellular responses to a wide range of stimuli. Flavonoids can either activate or inhibit different branches of the MAPK pathway, which can lead to either cell survival or apoptosis, depending on the specific flavonoid, its concentration, and the cell type.

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Inhibition of the PI3K/Akt pathway by certain flavonoids can lead to the induction of apoptosis.

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that plays a key role in the inflammatory response and cell survival. Inhibition of NF-κB signaling by flavonoids can sensitize cells to apoptosis.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response Flavonoid Flavonoid MAPK MAPK Pathway (ERK, JNK, p38) Flavonoid->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Flavonoid->PI3K_Akt Modulates NF_kB NF-κB Pathway Flavonoid->NF_kB Modulates CellResponse Cell Proliferation, Survival, Apoptosis MAPK->CellResponse PI3K_Akt->CellResponse NF_kB->CellResponse

Caption: Modulation of key signaling pathways by flavonoids.

The Nrf2-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a major cellular defense mechanism against oxidative stress. Many flavonoids are known to activate Nrf2, leading to the expression of a battery of antioxidant and detoxification enzymes. This is a primary mechanism for their protective effects. However, the role of Nrf2 in flavonoid-induced toxicity is complex and context-dependent.

Nrf2_Pathway Flavonoid Flavonoid Nrf2 Nrf2 Activation Flavonoid->Nrf2 ARE ARE Binding Nrf2->ARE AntioxidantEnzymes Expression of Antioxidant & Detoxification Enzymes ARE->AntioxidantEnzymes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: Activation of the Nrf2-ARE pathway by flavonoids.

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety and toxicity assessment of a flavonoid.

Experimental_Workflow start Test Compound (e.g., Flavonoid) in_vitro In Vitro Toxicity Assays start->in_vitro ames Ames Test (Mutagenicity) in_vitro->ames cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity in_vivo In Vivo Toxicity Assays ames->in_vivo cytotoxicity->in_vivo acute_oral Acute Oral Toxicity (e.g., OECD 423) in_vivo->acute_oral micronucleus Micronucleus Test (Genotoxicity) in_vivo->micronucleus subchronic Subchronic Toxicity (e.g., 28-day study) in_vivo->subchronic data_analysis Data Analysis & Risk Assessment acute_oral->data_analysis micronucleus->data_analysis subchronic->data_analysis end Safety Profile Established data_analysis->end

Caption: A typical experimental workflow for flavonoid safety assessment.

Conclusion

The pro-oxidant and cytotoxic potential of flavonoids is often linked to their concentration and interaction with cellular signaling pathways. A thorough understanding of these mechanisms is crucial for the safe development of flavonoid-based therapeutics. The experimental protocols outlined in this guide provide a framework for the robust toxicological evaluation of novel flavonoid candidates. Further comparative studies under standardized conditions are warranted to provide a more definitive ranking of the safety profiles of these promising natural compounds.

References

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